molecular formula C20H20N2O3S B1673010 JNJ-26993135 CAS No. 841202-16-2

JNJ-26993135

货号: B1673010
CAS 编号: 841202-16-2
分子量: 368.5 g/mol
InChI 键: BUZBVOKDNAZIIM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-(Benzothiazol-2-yloxy)benzyl)piperidine-4-carboxylic acid is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule is characterized by a piperidine-4-carboxylic acid scaffold, a structure feature found in compounds with diverse biological activities . This core is linked via a benzyl group to a benzothiazole ether moiety. The benzothiazole ring is a privileged structure in drug discovery, known for its wide range of potential biological properties. As a result, this compound serves as a valuable intermediate or building block for the synthesis of more complex molecules. Researchers can utilize it in the exploration of structure-activity relationships (SAR), the development of novel enzyme inhibitors, or as a precursor in the design of potential receptor ligands. The carboxylic acid functional group provides a versatile handle for further chemical modification, allowing for the creation of amides, esters, and other derivatives to expand chemical libraries for screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary experiments in accordance with their institution's laboratory safety protocols.

属性

IUPAC Name

1-[[4-(1,3-benzothiazol-2-yloxy)phenyl]methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-19(24)15-9-11-22(12-10-15)13-14-5-7-16(8-6-14)25-20-21-17-3-1-2-4-18(17)26-20/h1-8,15H,9-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZBVOKDNAZIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)OC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841202-16-2
Record name 1-(4-(Benzothiazol-2-yloxy)benzyl)piperidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841202162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-26993135
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W7511NPF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JNJ-26993135: A Technical Guide to its Mechanism of Action as a Selective Leukotriene A4 Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-26993135 is a potent and selective small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key bifunctional enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By targeting LTA4H, this compound effectively suppresses LTB4 production, a critical driver of neutrophil recruitment and activation in various inflammatory conditions. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activity, and its effects in preclinical models of inflammation.

Core Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase

This compound exerts its pharmacological effects through the direct inhibition of leukotriene A4 hydrolase (LTA4H). LTA4H is a cytosolic zinc metalloenzyme that possesses two distinct catalytic activities: an epoxide hydrolase activity and an aminopeptidase activity.

  • Epoxide Hydrolase Activity: This activity is central to the pro-inflammatory leukotriene pathway. LTA4H catalyzes the conversion of leukotriene A4 (LTA4), an unstable epoxide intermediate, into leukotriene B4 (LTB4). LTB4 is a potent chemoattractant for neutrophils and other immune cells, playing a crucial role in the initiation and amplification of inflammatory responses.

  • Aminopeptidase Activity: The physiological relevance of the aminopeptidase activity of LTA4H is less well-defined, though it is known to be involved in the degradation of certain peptides.

This compound has been shown to be a potent inhibitor of both the epoxide hydrolase and aminopeptidase activities of recombinant human LTA4H[1]. The primary therapeutic effect of this compound is attributed to its inhibition of the epoxide hydrolase function, leading to a significant reduction in the production of LTB4.

Signaling Pathway of LTA4H Inhibition

The mechanism of action of this compound can be visualized through the following signaling pathway, which highlights the central role of LTA4H in the arachidonic acid cascade and the downstream consequences of its inhibition.

LTA4H_Inhibition_Pathway cluster_0 Arachidonic Acid Cascade Arachidonic Acid Arachidonic Acid 5-LO 5-Lipoxygenase Arachidonic Acid->5-LO LTA4 Leukotriene A4 5-LO->LTA4 LTA4H Leukotriene A4 Hydrolase LTA4->LTA4H Epoxide Hydrolase LTC4 Synthase LTC4 Synthase LTA4->LTC4 Synthase Lipoxygenases Lipoxygenases LTA4->Lipoxygenases Shunting of LTA4 LTB4 Leukotriene B4 (Pro-inflammatory) LTA4H->LTB4 This compound This compound This compound->LTA4H BLT1/2 Receptors BLT1/2 Receptors on Neutrophils LTB4->BLT1/2 Receptors Neutrophil Chemotaxis & Activation Neutrophil Chemotaxis & Activation BLT1/2 Receptors->Neutrophil Chemotaxis & Activation Inflammation Inflammation Neutrophil Chemotaxis & Activation->Inflammation Cysteinyl Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4 Synthase->Cysteinyl Leukotrienes Lipoxin A4 Lipoxin A4 (Anti-inflammatory) Lipoxygenases->Lipoxin A4 Shunting of LTA4

Figure 1: Signaling pathway of LTA4H inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of this compound
ParameterTargetAssayIC50 (nM)Reference
Epoxide Hydrolase ActivityRecombinant Human LTA4HEnzyme Inhibition Assay~10[1]
Aminopeptidase ActivityRecombinant Human LTA4HEnzyme Inhibition Assay~10[1]
Table 2: Ex Vivo and In Vivo Efficacy of this compound
ModelParameterEffectIC50 / ED50Reference
Murine Whole BloodLTB4 ProductionInhibitionIC50 = 339 nM[2]
Arachidonic Acid-Induced Ear Inflammation (Murine)Neutrophil InfluxInhibitionED50 = 1-3 mg/kg[1]
Arachidonic Acid-Induced Ear Inflammation (Murine)Ear EdemaInhibitionED50 = 1-3 mg/kg[1]
Zymosan-Induced Peritonitis (Murine)LTB4 ProductionSelective Inhibition (vs. CysLTs)-[1]
Zymosan-Induced Peritonitis (Murine)Lipoxin A4 ProductionMaintained or Increased-[1]
Rat TNBS-Induced ColitisColonic Inflammatory DamageDose-dependent reduction5, 15, 30 mg/kg (oral, b.i.d.)[3]
Rat TNBS-Induced ColitisColonic LTB4 LevelsDose-dependent reduction5, 15, 30 mg/kg (oral, b.i.d.)[3]

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

LTA4H Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound against the epoxide hydrolase and aminopeptidase activities of recombinant human LTA4H.

Methodology:

  • Enzyme Source: Recombinant human LTA4H is expressed and purified.

  • Epoxide Hydrolase Assay:

    • The assay is performed in a suitable buffer (e.g., Tris-HCl) at a controlled temperature.

    • Recombinant LTA4H is pre-incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of the substrate, LTA4.

    • The reaction is stopped after a defined period, and the product, LTB4, is quantified using a competitive enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

    • IC50 values are calculated from the concentration-response curves.

  • Aminopeptidase Assay:

    • A similar pre-incubation step with this compound is performed.

    • A fluorogenic peptide substrate (e.g., Ala-AMC) is used to measure the aminopeptidase activity.

    • The rate of fluorescence increase, corresponding to the cleavage of the substrate, is monitored.

    • IC50 values are determined from the inhibition of the enzymatic activity.

Ex Vivo LTB4 Production in Murine Whole Blood

Objective: To assess the ability of this compound to inhibit LTB4 production in a whole blood matrix.

Methodology:

  • Blood Collection: Blood is collected from mice treated with this compound or vehicle.

  • Stimulation: The whole blood is stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.

  • LTB4 Measurement: The reaction is stopped, and plasma is separated. The concentration of LTB4 in the plasma is measured by EIA or LC-MS.

  • Data Analysis: The percentage inhibition of LTB4 production is calculated relative to the vehicle-treated group, and an IC50 value is determined.

Arachidonic Acid-Induced Ear Inflammation in Mice

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Methodology:

  • Animal Model: Male BALB/c mice are typically used.

  • Drug Administration: this compound is administered orally at various doses prior to the inflammatory challenge.

  • Inflammatory Challenge: A solution of arachidonic acid in acetone is applied topically to the inner and outer surfaces of the mouse's ear.

  • Edema Measurement: After a specified time (e.g., 1-2 hours), the mice are euthanized, and a biopsy punch is used to collect a standardized section of the ear. The weight of the ear punch is measured, and the difference in weight between the treated and untreated ears is used as an index of edema.

  • Neutrophil Influx Measurement: The ear tissue can be homogenized, and the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, is measured as an indicator of neutrophil infiltration.

  • Data Analysis: The dose-dependent inhibition of ear edema and neutrophil influx is used to calculate the ED50 value.

Ear_Inflammation_Workflow cluster_1 Arachidonic Acid-Induced Ear Inflammation Model Start Start Drug_Admin Oral Administration of This compound or Vehicle Start->Drug_Admin AA_Application Topical Application of Arachidonic Acid to Mouse Ear Drug_Admin->AA_Application Incubation Incubation Period (e.g., 1-2 hours) AA_Application->Incubation Euthanasia Euthanasia and Ear Biopsy Collection Incubation->Euthanasia Edema_Measurement Measurement of Ear Punch Weight (Edema) Euthanasia->Edema_Measurement MPO_Assay Myeloperoxidase (MPO) Assay (Neutrophil Influx) Euthanasia->MPO_Assay Data_Analysis Calculation of ED50 Edema_Measurement->Data_Analysis MPO_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the arachidonic acid-induced ear inflammation model.

Conclusion

This compound is a potent and selective inhibitor of leukotriene A4 hydrolase, effectively targeting the production of the pro-inflammatory mediator LTB4. Its mechanism of action is well-characterized, demonstrating robust in vitro and in vivo activity in preclinical models of inflammation. The selective inhibition of LTB4, while potentially preserving the production of the anti-inflammatory lipoxin A4, suggests a favorable therapeutic profile. The data presented in this guide provide a solid foundation for further research and development of this compound and other LTA4H inhibitors for the treatment of inflammatory diseases.

References

JNJ-26993135: A Technical Whitepaper on a Potent Leukotriene A4 Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26993135 is a potent and selective small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By targeting LTA4H, this compound effectively suppresses LTB4 production, demonstrating significant anti-inflammatory effects in preclinical models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a central role in the initiation and amplification of inflammatory responses. It is a potent chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation. The final and rate-limiting step in the biosynthesis of LTB4 is the enzymatic conversion of leukotriene A4 (LTA4) by leukotriene A4 hydrolase (LTA4H).[1] LTA4H is a bifunctional zinc metalloenzyme that exhibits both epoxide hydrolase and aminopeptidase activities. Its inhibition presents an attractive therapeutic strategy for a range of inflammatory diseases. This compound, with the chemical name 1-[4-(Benzothiazol-2-yloxy)-benzyl]-piperidine-4-carboxylic acid, has been identified as a potent and selective inhibitor of LTA4H.[2]

Primary Target and Mechanism of Action

The primary molecular target of this compound is Leukotriene A4 Hydrolase (LTA4H) .

This compound exerts its pharmacological effect by directly inhibiting the epoxide hydrolase activity of LTA4H. This inhibition prevents the conversion of LTA4 to LTB4. The reduction in LTB4 levels leads to a decrease in neutrophil chemotaxis and activation, thereby attenuating the inflammatory cascade.

Signaling Pathway

The biosynthesis of LTB4 from arachidonic acid involves a multi-step enzymatic pathway. This compound intervenes at the final step, as depicted in the signaling pathway diagram below.

LTA4H_Signaling_Pathway Arachidonic Acid Arachidonic Acid 5-Lipoxygenase (5-LO) 5-Lipoxygenase (5-LO) Arachidonic Acid->5-Lipoxygenase (5-LO) LTA4 LTA4 5-Lipoxygenase (5-LO)->LTA4 LTA4H LTA4H LTA4->LTA4H LTB4 LTB4 LTA4H->LTB4 Inflammation Inflammation LTB4->Inflammation This compound This compound This compound->LTA4H

Caption: LTA4H Signaling Pathway and Point of Inhibition by this compound.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been characterized in various in vitro and in vivo assays. A summary of the key quantitative data is presented below.

ParameterValueAssay System
IC50 (Epoxide Hydrolase Activity)10 nMRecombinant Human LTA4H
IC50 (Aminopeptidase Activity)10 nMRecombinant Human LTA4H
IC50 (ex vivo LTB4 Production)339 nMMurine Whole Blood
ED50 (Neutrophil Influx Inhibition)1-3 mg/kgMurine Arachidonic Acid-Induced Ear Inflammation

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the activity of this compound.

In Vitro LTA4H Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of LTA4H.

Materials:

  • Recombinant human LTA4H

  • Leukotriene A4 (LTA4) methyl ester

  • Assay Buffer: 10 mM Tris-HCl, pH 8.0

  • Quenching Solution: Cold methanol

  • Internal Standard (e.g., Prostaglandin B2)

  • This compound

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Substrate Preparation: Freshly prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed, ice-cold alkaline solution (e.g., 50 mM NaOH) under an inert atmosphere. Neutralize the solution and determine the concentration spectrophotometrically.

  • Enzyme and Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate recombinant human LTA4H with varying concentrations of this compound (or vehicle control) in the assay buffer for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate.

  • Reaction Termination: After a short incubation period (e.g., 30 seconds) on ice, terminate the reaction by adding cold methanol containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet precipitated protein.

  • Quantification of LTB4: Analyze the supernatant by reverse-phase HPLC to separate and quantify the LTB4 produced. Monitor absorbance at approximately 270-280 nm.

  • Data Analysis: Calculate the amount of LTB4 formed by comparing the peak area to a standard curve and normalizing to the internal standard. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Ex Vivo LTB4 Production Assay in Whole Blood

This assay measures the ability of this compound to inhibit LTB4 production in a more physiologically relevant matrix.

Materials:

  • Freshly collected heparinized whole blood from mice

  • Calcium ionophore A23187

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Methanol for protein precipitation

  • Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or LC-MS/MS system

Protocol:

  • Dosing: Administer this compound or vehicle to mice via the desired route (e.g., oral gavage).

  • Blood Collection: At specified time points after dosing, collect whole blood into heparinized tubes.

  • Stimulation: Aliquot the whole blood and stimulate LTB4 production by adding calcium ionophore A23187 (e.g., final concentration of 10 µM). Incubate at 37°C for 30 minutes.

  • Sample Processing: Stop the reaction by placing the tubes on ice and then precipitate proteins with cold methanol. Centrifuge to pellet the cellular debris.

  • LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a validated LTB4 ELISA kit or by LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of LTB4 production at each dose and time point relative to the vehicle-treated control. Determine the IC50 value for ex vivo inhibition.

In Vivo Arachidonic Acid-Induced Ear Edema Model

This in vivo model assesses the anti-inflammatory efficacy of this compound in a model of acute dermal inflammation.

Materials:

  • Male BALB/c mice

  • Arachidonic acid (AA) solution in acetone

  • This compound

  • Vehicle control

  • Micrometer caliper or punch biopsy tool and analytical balance

  • Myeloperoxidase (MPO) assay kit

Protocol:

  • Dosing: Orally administer this compound or vehicle to mice.

  • Induction of Inflammation: After a specified pre-treatment time (e.g., 1 hour), topically apply a solution of arachidonic acid to the inner and outer surfaces of one ear of each mouse. Apply the vehicle (acetone) to the contralateral ear as a control.

  • Measurement of Edema: At the time of peak inflammation (typically 40-60 minutes after AA application), measure the ear thickness using a micrometer caliper. The difference in thickness between the AA-treated and vehicle-treated ears indicates the degree of edema. Alternatively, euthanize the animals and collect a standard-sized punch biopsy from each ear and weigh them.

  • Measurement of Neutrophil Influx (MPO Assay): a. Homogenize the ear tissue samples in a suitable buffer. b. Determine the myeloperoxidase (MPO) activity in the tissue homogenates using a commercial MPO assay kit. MPO is an enzyme abundant in neutrophils, and its activity serves as a biochemical marker for neutrophil infiltration.

  • Data Analysis: Calculate the percent inhibition of ear edema and MPO activity for the this compound-treated groups compared to the vehicle-treated group. Determine the ED50 value for the inhibition of neutrophil influx.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the key experimental protocols described above.

In_Vitro_Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Substrate_Prep Prepare LTA4 from LTA4 methyl ester Reaction_Initiation Add LTA4 Substrate Substrate_Prep->Reaction_Initiation Enzyme_Inhibitor_Prep Prepare Enzyme and This compound dilutions Pre_incubation Pre-incubate Enzyme with this compound Enzyme_Inhibitor_Prep->Pre_incubation Pre_incubation->Reaction_Initiation Reaction_Termination Quench with Methanol + Internal Standard Reaction_Initiation->Reaction_Termination Centrifugation Centrifuge to remove protein Reaction_Termination->Centrifugation HPLC_Analysis Analyze Supernatant by HPLC Centrifugation->HPLC_Analysis Data_Analysis Calculate % Inhibition and IC50 HPLC_Analysis->Data_Analysis

Caption: Workflow for the In Vitro LTA4H Enzyme Inhibition Assay.

In_Vivo_Ear_Edema_Workflow Dosing Oral Administration of This compound or Vehicle Inflammation_Induction Topical Application of Arachidonic Acid to Ear Dosing->Inflammation_Induction Edema_Measurement Measure Ear Thickness or Weight Inflammation_Induction->Edema_Measurement Tissue_Collection Collect Ear Tissue Inflammation_Induction->Tissue_Collection Data_Analysis Calculate % Inhibition and ED50 Edema_Measurement->Data_Analysis MPO_Assay Perform Myeloperoxidase (MPO) Assay Tissue_Collection->MPO_Assay MPO_Assay->Data_Analysis

Caption: Workflow for the In Vivo Arachidonic Acid-Induced Ear Edema Model.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of LTA4H. Its ability to effectively block the production of the pro-inflammatory mediator LTB4 has been demonstrated in a variety of preclinical assays. The data and protocols presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals interested in the therapeutic potential of LTA4H inhibition and the pharmacological profile of this compound. Further investigation into the efficacy of this and similar compounds in relevant disease models is warranted.

References

JNJ-26993135: A Potent and Selective Leukotriene A4 Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26993135 is a potent and selective small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. LTA4H catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating the pro-inflammatory response. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and relevant biological pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically targeting and inhibiting the enzymatic activity of leukotriene A4 hydrolase (LTA4H). LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[1][2][3] The enzyme possesses two distinct catalytic activities: an epoxide hydrolase activity that converts LTA4 to LTB4, and an aminopeptidase activity.[2][4] this compound has been shown to inhibit both the epoxide hydrolase and aminopeptidase functions of recombinant human LTA4H.[5] The inhibition of the epoxide hydrolase activity is the primary mechanism through which this compound reduces inflammation, as it directly blocks the production of the potent neutrophil chemoattractant, LTB4.[5]

Data Presentation

The efficacy of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro and Ex Vivo Potency of this compound

Assay TypeTarget/SystemParameterValueReference
Enzymatic AssayRecombinant Human LTA4H (epoxide hydrolase and aminopeptidase activities)IC50~10 nM[5]
Ex Vivo LTB4 ProductionMurine Whole BloodIC50339 nM[6]

Table 2: In Vivo Efficacy of this compound

Animal ModelSpeciesEndpointParameterValueReference
Arachidonic Acid-Induced Ear InflammationMurineNeutrophil InfluxED501-3 mg/kg[5]
TNBS-Induced ColitisRatColonic Inflammatory Damage-Dose-dependent reduction at 5, 15, and 30 mg/kg (twice daily)[7]
TNBS-Induced ColitisRatColonic LTB4 Levels-Dose-dependent reduction at 5, 15, and 30 mg/kg (twice daily)[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Recombinant Human LTA4H Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on the epoxide hydrolase and aminopeptidase activities of recombinant human LTA4H.

Materials:

  • Recombinant human LTA4H

  • This compound

  • Leukotriene A4 (LTA4) methyl ester

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Solvent for compound dilution (e.g., DMSO)

  • Quenching solution (e.g., methanol)

  • Internal standard for LC-MS/MS analysis (e.g., deuterated LTB4)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

  • Enzyme Reaction: In a microplate, combine the assay buffer, recombinant human LTA4H, and varying concentrations of this compound or vehicle (DMSO).

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, LTA4 (prepared fresh from LTA4 methyl ester).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as cold methanol, containing an internal standard.

  • LTB4 Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the amount of LTB4 produced.

  • Data Analysis: Calculate the percent inhibition of LTA4H activity for each concentration of this compound. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Arachidonic Acid-Induced Ear Inflammation Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a murine model of acute inflammation.

Materials:

  • Male BALB/c mice (or other suitable strain)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Arachidonic acid (AA) solution in acetone

  • Anesthetic agent

  • Tissue homogenization buffer

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer this compound or vehicle orally to the mice at various doses.

  • Induction of Inflammation: After a predetermined time following compound administration, apply a solution of arachidonic acid topically to the inner and outer surfaces of one ear of each mouse. Apply the vehicle (acetone) to the contralateral ear as a control.

  • Edema Measurement: At a specified time point after AA application (e.g., 1 hour), euthanize the mice and collect a biopsy punch from both ears. Measure the weight of the ear punches to determine the extent of edema.

  • Neutrophil Influx Measurement (MPO Assay):

    • Homogenize the ear tissue samples in a suitable buffer.

    • Centrifuge the homogenates and collect the supernatants.

    • Measure the myeloperoxidase (MPO) activity in the supernatants using a commercial MPO assay kit. MPO is an enzyme abundant in neutrophils and serves as a biochemical marker for neutrophil infiltration.

  • Data Analysis: Calculate the percent inhibition of ear edema and MPO activity for each dose of this compound compared to the vehicle-treated group. Determine the ED50 value for the inhibition of neutrophil influx.

Mandatory Visualizations

Signaling Pathway

LTA4H_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX FLAP 5-LOX Activating Protein (FLAP) FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 JNJ_26993135 This compound JNJ_26993135->LTA4H BLT_Receptor BLT Receptors (BLT1/BLT2) LTB4->BLT_Receptor Inflammation Inflammation (Neutrophil Chemotaxis, Activation) BLT_Receptor->Inflammation Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->Cysteinyl_Leukotrienes

Caption: The Leukotriene A4 Hydrolase (LTA4H) signaling pathway.

Experimental Workflow

LTA4H_Inhibitor_Workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Recombinant Human LTA4H Inhibition Assay IC50_Determination_Enzyme Determine IC50 (Enzymatic Activity) Enzyme_Assay->IC50_Determination_Enzyme Whole_Blood_Assay Ex Vivo LTB4 Production Assay (Murine Whole Blood) IC50_Determination_Blood Determine IC50 (LTB4 Production) Whole_Blood_Assay->IC50_Determination_Blood Animal_Model Arachidonic Acid-Induced Ear Inflammation Model (Murine) IC50_Determination_Enzyme->Animal_Model IC50_Determination_Blood->Animal_Model Compound_Admin Oral Administration of This compound Animal_Model->Compound_Admin Inflammation_Induction Topical Application of Arachidonic Acid Compound_Admin->Inflammation_Induction Measurement Measure Ear Edema and Neutrophil Influx (MPO Assay) Inflammation_Induction->Measurement ED50_Determination Determine ED50 (Neutrophil Influx) Measurement->ED50_Determination

References

The Dichotomous Role of Leukotriene A4 Hydrolase (LTA4H) in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that occupies a critical juncture in the inflammatory cascade. It is widely recognized for its pro-inflammatory role in catalyzing the final step in the biosynthesis of Leukotriene B4 (LTB4), a potent neutrophil chemoattractant. However, emerging evidence has unveiled a paradoxical, anti-inflammatory function of LTA4H through its aminopeptidase activity, which is responsible for the degradation of the neutrophil chemoattractant Pro-Gly-Pro (PGP). This technical guide provides an in-depth exploration of the multifaceted role of LTA4H in inflammatory pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling networks and experimental workflows. Understanding the dual nature of LTA4H is paramount for the development of targeted and effective therapeutic strategies for a range of inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases, including chronic obstructive pulmonary disease (COPD), asthma, and inflammatory bowel disease.[1] Leukotriene A4 Hydrolase (LTA4H) has long been a focal point of research in inflammation due to its pivotal role in the production of Leukotriene B4 (LTB4), a powerful lipid mediator that recruits and activates leukocytes.[2][3] However, the clinical translation of LTA4H inhibitors has been challenging, partly due to an incomplete understanding of its physiological functions.[4]

Recent discoveries have illuminated a second, anti-inflammatory activity of LTA4H.[5] The enzyme possesses an aminopeptidase function that degrades Pro-Gly-Pro (PGP), a tripeptide chemoattractant for neutrophils.[6][7] This dual functionality positions LTA4H as both a promoter and a resolver of inflammation, creating a complex regulatory node in inflammatory pathways.[4][8] This guide aims to provide a comprehensive technical overview of LTA4H, its enzymatic activities, its substrates and products, and its intricate role in modulating inflammation, to aid researchers and drug developers in navigating the complexities of targeting this enzyme.

The Bifunctional Nature of LTA4H

LTA4H is a cytosolic enzyme expressed in a wide range of cells, including neutrophils, monocytes, macrophages, and epithelial cells.[9][10][11] Its unique structure houses two distinct catalytic sites, enabling its dual enzymatic functions.[6]

Pro-Inflammatory Epoxide Hydrolase Activity

The classical and most well-understood function of LTA4H is its epoxide hydrolase activity. In this capacity, LTA4H converts the unstable epoxide intermediate, Leukotriene A4 (LTA4), into the potent pro-inflammatory mediator, Leukotriene B4 (LTB4).[2][3] LTB4 then binds to its high-affinity receptor, BLT1, on the surface of leukocytes, triggering a cascade of pro-inflammatory responses, including chemotaxis, adhesion, and the release of granular enzymes and reactive oxygen species.[12][13]

Anti-Inflammatory Aminopeptidase Activity

In addition to its pro-inflammatory role, LTA4H exhibits aminopeptidase activity, specifically cleaving the N-terminal proline from the tripeptide Pro-Gly-Pro (PGP).[1][6][7] PGP is a collagen-derived chemoattractant that recruits neutrophils to sites of inflammation.[5] By degrading PGP, LTA4H effectively dampens the inflammatory response, contributing to the resolution of inflammation.[5]

Quantitative Data

The following tables summarize key quantitative data related to LTA4H expression, the concentrations of its key substrate and product, and its enzymatic activity.

Table 1: LTA4H Expression and Concentration

ParameterCell/Tissue TypeConditionConcentration/Expression LevelReference
Protein ConcentrationPlasmaHealthy78 µg/L[14]
mRNA ExpressionHuman Atherosclerotic PlaqueSymptomaticSignificantly higher than asymptomatic[15]
Protein ExpressionHuman Skin Squamous Cell CarcinomaCancerousSignificantly higher than normal skin[12]
Protein ExpressionMacrophages in Pulmonary HypertensionDiseasedHigh levels[11]
mRNA ExpressionHuman Bronchial Epithelial Cells-Detected[5]
Protein ExpressionNeutrophils, Monocytes, LymphocytesHealthyExpressed[9]

Table 2: Concentrations of LTB4 and PGP in Biological Fluids

AnalyteBiological FluidConditionConcentrationReference
LTB4PlasmaType 2 Diabetes with CAN71.5 ± 15.7 pg/mL[16]
LTB4PlasmaHealthy Controls (for T2D study)57.0 ± 13.9 pg/mL[16]
LTB4Atherosclerotic PlaqueAtherosclerosis151 ± 96 pg/mg[17]
LTB4Mammary ArteryHealthy Control121 ± 26 pg/mg[17]
LTB4Sputum, Plasma, BAL FluidAsthmatic PatientsIncreased compared to healthy[18][19]
PGPSputumCOPD58 ± 12 ng/mL[20]
PGPSputumHealthy Controls22 ± 12 ng/mL[20]
PGPSputumAround COPD Exacerbation12.8 ± 4.53 ng/mL
PGPSerumCOPD>2x higher than controls[20]

Table 3: Kinetic Parameters of LTA4H Enzymatic Activities

ActivitySubstrateKmkcatkcat/Km (M-1s-1)Reference
AminopeptidasePro-Gly-Pro (PGP)1.29 mM--[9]
AminopeptidaseArg-pNA-24.35 ± 2.67 s-1-[7]
AminopeptidaseAla-pNA-1.74 ± 0.15 s-1-[7]
AminopeptidasePro-pNA-0.19 ± 0.01 s-1-[7]
Epoxide HydrolaseLeukotriene A4 (LTA4)Value not consistently reported in the literature and is dependent on experimental conditions.--

Signaling Pathways and Logical Relationships

The dual functions of LTA4H create a complex interplay in the regulation of inflammation. The following diagrams, generated using the DOT language, illustrate these pathways and relationships.

LTA4H_Signaling_Pathway cluster_pro_inflammatory Pro-Inflammatory Pathway cluster_anti_inflammatory Anti-Inflammatory Pathway LTA4 Leukotriene A4 (LTA4) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H (Epoxide Hydrolase) BLT1 BLT1 Receptor LTB4->BLT1 ProInflammatory_Effects Pro-Inflammatory Effects (Chemotaxis, Degranulation) BLT1->ProInflammatory_Effects Collagen Extracellular Matrix (Collagen) PGP Pro-Gly-Pro (PGP) Collagen->PGP MMPs, PE Gly_Pro Gly-Pro + Proline PGP->Gly_Pro LTA4H (Aminopeptidase) Neutrophil_Chemotaxis Neutrophil Chemotaxis PGP->Neutrophil_Chemotaxis LTA4H_central LTA4H

Figure 1: The dual signaling pathways of LTA4H in inflammation.

LTA4H_Dual_Function_Logic cluster_activities cluster_outcomes LTA4H Leukotriene A4 Hydrolase (LTA4H) Epoxide_Hydrolase Epoxide Hydrolase Activity LTA4H->Epoxide_Hydrolase Aminopeptidase Aminopeptidase Activity LTA4H->Aminopeptidase Pro_Inflammation Pro-Inflammatory Outcome (LTB4 Production) Epoxide_Hydrolase->Pro_Inflammation Anti_Inflammation Anti-Inflammatory Outcome (PGP Degradation) Aminopeptidase->Anti_Inflammation Inflammatory_Balance Inflammatory Balance Pro_Inflammation->Inflammatory_Balance Anti_Inflammation->Inflammatory_Balance

Figure 2: Logical relationship of LTA4H's dual functions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study LTA4H and its role in inflammation.

LTA4H Aminopeptidase Activity Assay

Principle: This assay measures the aminopeptidase activity of LTA4H by monitoring the cleavage of a chromogenic or fluorogenic substrate. A common chromogenic substrate is L-Alanine-p-nitroanilide, where the release of p-nitroaniline is measured spectrophotometrically at 405 nm.

Materials:

  • Recombinant human LTA4H

  • L-Alanine-p-nitroanilide (or other suitable substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of the substrate in the assay buffer to the desired final concentration.

  • Add a known amount of recombinant LTA4H to each well of the microplate.

  • To initiate the reaction, add the substrate working solution to each well.

  • Immediately place the microplate in a reader pre-set to the appropriate temperature (e.g., 37°C).

  • Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

  • Calculate the rate of reaction from the linear portion of the absorbance versus time curve.

LTB4 Quantification by ELISA

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of LTB4 in biological samples.

Materials:

  • Commercially available LTB4 ELISA kit (containing LTB4 standard, LTB4-HRP conjugate, anti-LTB4 antibody-coated plate, wash buffer, substrate, and stop solution)

  • Biological samples (e.g., plasma, BALF, cell culture supernatant)

  • Microplate reader

Procedure:

  • Prepare all reagents, samples, and standards according to the kit manufacturer's instructions.

  • Add a specific volume of standard or sample to the appropriate wells of the antibody-coated microplate.

  • Add the LTB4-HRP conjugate to each well.

  • Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate in the dark for the recommended time (e.g., 30 minutes).

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of LTB4 in the samples by comparing their absorbance to the standard curve.

PGP Quantification by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of PGP in complex biological matrices.

Materials:

  • LC-MS/MS system

  • C18 reverse-phase HPLC column

  • PGP standard and stable isotope-labeled internal standard (e.g., 13C, 15N-labeled PGP)

  • Solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

  • Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile)

Procedure:

  • Sample Preparation:

    • Thaw biological samples (e.g., sputum, plasma) on ice.

    • Add a known amount of the internal standard to each sample.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate PGP from other components using a gradient elution on the C18 column.

    • Detect and quantify PGP and its internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of PGP to the internal standard against the concentration of the PGP standards.

    • Determine the concentration of PGP in the samples from the standard curve.

LTA4H Protein Detection by Western Blot

Principle: Western blotting is used to detect and semi-quantify the amount of LTA4H protein in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for LTA4H

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-LTA4H antibody overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensity to determine the relative amount of LTA4H protein.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_integration Data Integration & Interpretation Biological_Sample Biological Sample (e.g., BALF, Sputum, Cells) Protein_Extraction Protein Extraction (for Western Blot & Activity Assay) Biological_Sample->Protein_Extraction Metabolite_Extraction Metabolite Extraction (for ELISA & LC-MS/MS) Biological_Sample->Metabolite_Extraction Western_Blot Western Blot (LTA4H Protein Level) Protein_Extraction->Western_Blot Activity_Assay LTA4H Activity Assay (Aminopeptidase/Epoxide Hydrolase) Protein_Extraction->Activity_Assay ELISA ELISA (LTB4 Concentration) Metabolite_Extraction->ELISA LCMS LC-MS/MS (PGP Concentration) Metabolite_Extraction->LCMS Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Activity_Assay->Data_Analysis ELISA->Data_Analysis LCMS->Data_Analysis

Figure 3: A typical experimental workflow for studying LTA4H function.

Therapeutic Implications and Future Directions

The dual and opposing roles of LTA4H present a significant challenge for the development of therapeutics targeting this enzyme.[4] Broad-spectrum LTA4H inhibitors that block both the epoxide hydrolase and aminopeptidase activities may have limited efficacy or even detrimental effects by preventing the degradation of the pro-inflammatory mediator PGP.[5]

Future drug development efforts should focus on designing selective inhibitors that specifically target the pro-inflammatory epoxide hydrolase activity while preserving or even enhancing the anti-inflammatory aminopeptidase function.[6] Such a strategy could offer a more nuanced and effective approach to treating inflammatory diseases where both the LTB4 and PGP pathways are implicated.

Furthermore, a deeper understanding of the regulation of LTA4H expression and the subcellular localization of its dual activities in different cell types and disease states will be crucial for the development of next-generation anti-inflammatory therapies.

Conclusion

Leukotriene A4 Hydrolase is a fascinating enzyme with a paradoxical role in the intricate network of inflammatory pathways. Its ability to both produce a potent pro-inflammatory mediator and degrade a key chemoattractant underscores the complexity of the inflammatory response. For researchers and drug developers, a thorough understanding of this dual functionality, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge of inflammatory diseases and for designing novel and effective therapeutic interventions. This technical guide provides a solid foundation for these endeavors, highlighting the critical importance of considering the complete functional profile of LTA4H in the pursuit of new treatments for inflammatory disorders.

References

The Early Discovery and Development of JNJ-26993135: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26993135 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. LTA4H catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells.[1] By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating the pro-inflammatory response. This technical guide provides a comprehensive overview of the early discovery and development of this compound, detailing its pharmacological properties, the experimental protocols used for its characterization, and the underlying signaling pathways.

Pharmacological Profile of this compound

The inhibitory activity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Parameter Value Assay System
IC5010 nMRecombinant Human LTA4H (epoxide hydrolase and aminopeptidase activities)
IC50339 nMEx vivo LTB4 production in murine whole blood

Table 1: In Vitro and Ex Vivo Inhibitory Activity of this compound

Model Parameter Value
Arachidonic Acid-Induced Ear Inflammation (Murine)ED50 (Neutrophil Influx)1-3 mg/kg
Arachidonic Acid-Induced Ear Inflammation (Murine)ED50 (Ear Edema)1-3 mg/kg

Table 2: In Vivo Efficacy of this compound

Key Signaling Pathway

This compound exerts its anti-inflammatory effects by directly targeting the leukotriene biosynthetic pathway. The following diagram illustrates the central role of LTA4H and the mechanism of action of this compound.

LTA4H_Signaling_Pathway Arachidonic Acid Arachidonic Acid 5-Lipoxygenase (5-LO) 5-Lipoxygenase (5-LO) Arachidonic Acid->5-Lipoxygenase (5-LO) Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-Lipoxygenase (5-LO)->Leukotriene A4 (LTA4) Leukotriene A4 Hydrolase (LTA4H) Leukotriene A4 Hydrolase (LTA4H) Leukotriene A4 (LTA4)->Leukotriene A4 Hydrolase (LTA4H) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 Hydrolase (LTA4H)->Leukotriene B4 (LTB4) Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation This compound This compound This compound->Leukotriene A4 Hydrolase (LTA4H) Inhibition

Caption: Leukotriene B4 Biosynthesis Pathway and Inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies employed in the early characterization of this compound.

Synthesis of this compound (1-[4-(benzothiazol-2-yloxy)-benzyl]-piperidine-4-carboxylic acid)

While a specific, detailed synthesis protocol for this compound is not publicly available in peer-reviewed literature, the general synthesis of related benzothiazole derivatives can be inferred from patent literature. A plausible synthetic route would involve the following key steps:

  • Synthesis of the Benzothiazole Core: Reaction of an appropriately substituted 2-aminophenol with a carbonyl sulfide or a related reagent to form the benzothiazol-2-one ring system.

  • Formation of the Ether Linkage: Williamson ether synthesis between the hydroxyl group of the benzothiazole core and a suitably protected 4-(halomethyl)benzoic acid derivative.

  • Piperidine Ring Introduction: Reductive amination of a piperidone derivative with the benzothiazole-benzylamine intermediate.

  • Final Deprotection and Isolation: Removal of any protecting groups to yield the final carboxylic acid product, followed by purification by chromatography or recrystallization.

Recombinant Human LTA4H Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human LTA4H.

Materials:

  • Recombinant human LTA4H enzyme

  • Leukotriene A4 (LTA4) substrate

  • This compound

  • Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

  • Quenching solution (e.g., methanol containing an internal standard)

  • LC-MS/MS system for LTB4 quantification

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the this compound stock solution to obtain a range of test concentrations.

  • In a microplate, add the recombinant human LTA4H enzyme to the assay buffer.

  • Add the diluted this compound solutions or vehicle control to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the LTA4 substrate to each well.

  • Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the reaction by adding the quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of LTB4 produced.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Murine Model of Arachidonic Acid-Induced Ear Inflammation

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Materials:

  • Male BALB/c mice (or other suitable strain)

  • Arachidonic acid (AA) solution in acetone

  • This compound formulated for oral administration

  • Vehicle control

  • Micrometer for ear thickness measurement

  • Myeloperoxidase (MPO) assay kit for quantifying neutrophil influx

Procedure:

  • Dose mice orally with either vehicle or varying concentrations of this compound.

  • After a specified pre-treatment time (e.g., 1 hour), apply a solution of arachidonic acid to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle (acetone) alone.

  • At a predetermined time point after AA application (e.g., 1-2 hours), measure the thickness of both ears using a micrometer. The difference in thickness between the AA-treated and vehicle-treated ears represents the ear edema.

  • After the final measurement, euthanize the animals and collect ear biopsies.

  • Homogenize the ear tissue and measure the myeloperoxidase (MPO) activity, a marker of neutrophil accumulation, using a commercially available kit.

  • Calculate the percent inhibition of ear edema and MPO activity for each dose of this compound and determine the ED50 values.

Zymosan-Induced Peritonitis in Mice

Objective: To assess the effect of this compound on leukocyte infiltration in a model of acute inflammation.[2][3][4]

Materials:

  • Male BALB/c mice

  • Zymosan A from Saccharomyces cerevisiae

  • This compound formulated for oral or intraperitoneal administration

  • Vehicle control

  • Phosphate-buffered saline (PBS) containing EDTA for peritoneal lavage

  • FACS buffer and antibodies for leukocyte staining

  • Flow cytometer

Procedure:

  • Administer this compound or vehicle to the mice.

  • After the appropriate pre-treatment period, induce peritonitis by intraperitoneal injection of a zymosan A suspension.[2][3]

  • At a specified time after zymosan injection (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a known volume of cold PBS-EDTA.[2]

  • Collect the peritoneal lavage fluid and determine the total number of leukocytes using a hemocytometer or an automated cell counter.

  • For differential cell counts, stain the cells with specific antibodies against leukocyte markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages) and analyze by flow cytometry.

  • Calculate the reduction in the number of infiltrating leukocytes, particularly neutrophils, in the this compound-treated groups compared to the vehicle control group.

Discovery Workflow

The discovery of this compound likely followed a structured drug discovery and development process, as illustrated in the workflow diagram below.

Discovery_Workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Target Identification Target Identification Assay Development Assay Development Target Identification->Assay Development High-Throughput Screening High-Throughput Screening Assay Development->High-Throughput Screening Hit-to-Lead Hit-to-Lead High-Throughput Screening->Hit-to-Lead SAR Studies SAR Studies Hit-to-Lead->SAR Studies In Vitro Profiling In Vitro Profiling SAR Studies->In Vitro Profiling ADME/Tox ADME/Tox In Vitro Profiling->ADME/Tox This compound This compound ADME/Tox->this compound In Vivo Efficacy In Vivo Efficacy This compound->In Vivo Efficacy Safety Pharmacology Safety Pharmacology In Vivo Efficacy->Safety Pharmacology IND-Enabling Studies IND-Enabling Studies Safety Pharmacology->IND-Enabling Studies

Caption: A Representative Drug Discovery Workflow for this compound.

Conclusion

This compound is a potent and selective LTA4H inhibitor that has demonstrated significant anti-inflammatory activity in preclinical models. Its mechanism of action, centered on the inhibition of LTB4 production, makes it a promising candidate for the treatment of inflammatory diseases. The data and protocols summarized in this technical guide provide a foundational understanding of the early-stage research and development of this compound for scientists and professionals in the field of drug discovery. Further investigation into the clinical efficacy and safety of this compound and related compounds is warranted.

References

JNJ-26993135: A Technical Guide to a Potent Leukotriene A4 Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26993135 is a potent and selective small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By targeting LTA4H, this compound effectively suppresses the production of LTB4, offering a promising therapeutic strategy for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[4-(1,3-benzothiazol-2-yloxy)benzyl]piperidine-4-carboxylic acid, is a complex organic molecule with a molecular formula of C20H20N2O3S.[1] Its chemical structure is characterized by a central piperidine-4-carboxylic acid moiety linked to a benzyl group, which in turn is substituted with a benzothiazol-2-yloxy group.

Image of this compound Chemical Structure: (A 2D chemical structure image of this compound would be placed here in a real document)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for formulation development.

PropertyValueSource
Molecular Formula C20H20N2O3S[1]
Molecular Weight 368.45 g/mol [1]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[2]
Storage Conditions Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment.[1]
Chemical Identifiers
IdentifierValueSource
IUPAC Name 1-[4-(1,3-benzothiazol-2-yloxy)benzyl]piperidine-4-carboxylic acid[1]
SMILES O=C(O)C1CCN(Cc2ccc(Oc3nc4ccccc4s3)cc2)CC1[1]
CAS Number 841202-16-2[1]

Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase

This compound exerts its anti-inflammatory effects by selectively inhibiting the enzyme leukotriene A4 hydrolase (LTA4H).[2] LTA4H is a bifunctional zinc metalloenzyme that plays a critical role in the leukotriene biosynthesis pathway.[3][4] It catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.[3][5]

By inhibiting LTA4H, this compound blocks the production of LTB4, thereby reducing the recruitment of inflammatory cells to sites of inflammation.[5] This targeted approach avoids the broader effects of less specific anti-inflammatory agents.

Leukotriene Biosynthesis Pathway and the Role of this compound

The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention for this compound.

Leukotriene_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LOX Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) 5-LOX LTA4H_enzyme Leukotriene A4 Hydrolase (LTA4H) Leukotriene A4 (LTA4)->LTA4H_enzyme LTC4S LTC4 Synthase Leukotriene A4 (LTA4)->LTC4S Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Pro-inflammatory Effects Pro-inflammatory Effects Leukotriene B4 (LTB4)->Pro-inflammatory Effects Neutrophil Chemotaxis, Immune Cell Activation Leukotriene C4 (LTC4) Leukotriene C4 (LTC4) This compound This compound This compound->LTA4H_enzyme Inhibition LTA4H_enzyme->Leukotriene B4 (LTB4) 5-LOX 5-Lipoxygenase (5-LOX) LTC4S->Leukotriene C4 (LTC4) PLA2 Phospholipase A2 (PLA2)

Caption: The leukotriene biosynthesis pathway and the inhibitory action of this compound on LTA4H.

In Vitro and In Vivo Efficacy

The inhibitory activity of this compound has been quantified in various experimental settings.

Assay TypeTargetSpeciesPotency (IC50)Source
Epoxide Hydrolase ActivityRecombinant LTA4HHuman10 nM[2]
Aminopeptidase ActivityRecombinant LTA4HHuman10 nM[2]
ex vivo LTB4 ProductionWhole BloodNot Specified339 nM[2]

In preclinical models, this compound has demonstrated dose-dependent inhibition of neutrophil influx and ear edema in a murine model of arachidonic acid-induced ear inflammation, with an ED50 of 1-3 mg/kg.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for evaluating the activity of this compound.

In Vitro Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay

This protocol describes a typical enzymatic assay to determine the inhibitory effect of this compound on the epoxide hydrolase activity of LTA4H.[6]

Workflow Diagram:

LTA4H_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Assay Buffer, LTA4H Enzyme Solution, and this compound dilutions Pre-incubation Pre-incubate LTA4H enzyme with this compound or vehicle (DMSO) for 15 min at 37°C Reagents->Pre-incubation Substrate Prepare fresh LTA4 substrate from LTA4 methyl ester Reaction Initiate reaction by adding LTA4 substrate and incubate for 10 min at 37°C Substrate->Reaction Pre-incubation->Reaction Termination Terminate the reaction (e.g., by dilution or quenching) Reaction->Termination Quantification Quantify LTB4 production (e.g., using LC-MS or ELISA) Termination->Quantification Calculation Calculate % inhibition and IC50 value Quantification->Calculation

Caption: Workflow for a typical in vitro LTA4H inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA.[6]

    • LTA4H Enzyme: Dilute recombinant human LTA4H to the desired concentration in the assay buffer.

    • This compound: Prepare a stock solution in DMSO and create serial dilutions to the desired test concentrations.

    • LTA4 Substrate: Freshly prepare Leukotriene A4 (LTA4) by hydrolyzing LTA4 methyl ester in a degassed alkaline solution (e.g., 50 mM NaOH in cold acetone) under an inert atmosphere.[6]

  • Assay Procedure:

    • In a reaction vessel, combine the LTA4H enzyme solution with either this compound at various concentrations or the vehicle (DMSO) as a control.

    • Pre-incubate the mixture for approximately 15 minutes at 37°C.[6]

    • Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate.

    • Incubate for a defined period, typically 10 minutes, at 37°C.[6]

  • Termination and Analysis:

    • Stop the reaction, for instance, by diluting the reaction mixture 20-fold with the assay buffer.[6]

    • Quantify the amount of LTB4 produced using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Arachidonic Acid-Induced Mouse Ear Edema Model

This in vivo model is used to assess the anti-inflammatory activity of this compound in a living organism.

Workflow Diagram:

Ear_Edema_Model Acclimatization Acclimatize mice to laboratory conditions Grouping Divide mice into control and treatment groups Acclimatization->Grouping Dosing Administer this compound or vehicle (e.g., orally) to the respective groups Grouping->Dosing Inflammation_Induction Topically apply arachidonic acid to the ears of the mice Dosing->Inflammation_Induction Measurement Measure ear thickness or weight at a specified time point post-induction Inflammation_Induction->Measurement Analysis Calculate the percentage of edema inhibition Measurement->Analysis

Caption: Experimental workflow for the arachidonic acid-induced mouse ear edema model.

Detailed Protocol:

  • Animal Handling and Dosing:

    • Use an appropriate strain of mice (e.g., CD-1 or BALB/c).

    • Administer this compound or the vehicle control to the mice via the desired route (e.g., oral gavage) at a predetermined time before the inflammatory challenge.

  • Induction of Ear Edema:

    • Apply a solution of arachidonic acid in a suitable solvent (e.g., acetone or ethanol) to the surface of one or both ears of each mouse.

  • Assessment of Edema:

    • At a specific time point after the application of arachidonic acid (e.g., 1-2 hours), humanely euthanize the mice.

    • Measure the extent of edema. This can be done by measuring the thickness of the ear using a digital caliper or by taking a biopsy punch of a defined area from both the treated and untreated ears and measuring their weights.

  • Data Analysis:

    • The degree of edema is calculated as the difference in thickness or weight between the arachidonic acid-treated ear and the vehicle-treated or untreated ear.

    • The percentage of inhibition of edema by this compound is calculated by comparing the edema in the treated group to that in the control group.

Conclusion

This compound is a well-characterized and highly effective inhibitor of leukotriene A4 hydrolase. Its potent and selective mechanism of action makes it a valuable tool for research into the role of leukotriene B4 in inflammatory processes and a potential lead compound for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

JNJ-26993135: A Technical Guide for Basic Research in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26993135 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. By targeting LTA4H, this compound effectively blocks the production of leukotriene B4 (LTB4), a powerful chemoattractant and activator of leukocytes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers investigating the role of the LTB4 pathway in inflammation and for professionals involved in the development of novel anti-inflammatory therapeutics.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically inhibiting the enzyme leukotriene A4 hydrolase (LTA4H). LTA4H is a key enzyme in the biosynthesis of LTB4, a potent pro-inflammatory lipid mediator derived from arachidonic acid. The enzyme possesses two distinct catalytic activities: an epoxide hydrolase activity that converts LTA4 to LTB4, and an aminopeptidase activity. This compound has been shown to inhibit both the epoxide hydrolase and aminopeptidase functions of LTA4H.[1] By blocking the epoxide hydrolase activity, this compound effectively suppresses the production of LTB4, thereby reducing neutrophil influx and subsequent inflammation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency data for this compound.

Table 1: In Vitro Inhibition of LTA4H

Assay TypeTargetSpeciesIC50 (nM)
Enzyme ActivityRecombinant LTA4H (epoxide hydrolase and aminopeptidase)Human10
LTB4 Production (ex vivo)Whole BloodHuman339

Table 2: In Vivo Efficacy in a Murine Model of Inflammation

Animal ModelEndpointRoute of AdministrationED50 (mg/kg)
Arachidonic Acid-Induced Ear EdemaInhibition of Neutrophil InfluxNot Specified1-3
Arachidonic Acid-Induced Ear EdemaInhibition of Ear EdemaNot Specified1-3

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

LTA4H_Pathway Arachidonic_Acid Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) Arachidonic_Acid->FLAP Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 JNJ This compound JNJ->LTA4H BLT_Receptors BLT1/BLT2 Receptors LTB4->BLT_Receptors Inflammation Inflammation (Neutrophil Chemotaxis, Activation) BLT_Receptors->Inflammation

Figure 1: this compound inhibits LTA4H, blocking LTB4 production and inflammation.

Experimental Protocols

Recombinant Human LTA4H Inhibition Assay
  • Objective: To determine the in vitro potency of this compound against the epoxide hydrolase and aminopeptidase activities of recombinant human LTA4H.

  • Enzyme Source: Purified recombinant human LTA4H.

  • Substrate (Epoxide Hydrolase): Leukotriene A4 (LTA4).

  • Substrate (Aminopeptidase): A suitable fluorogenic or chromogenic peptide substrate.

  • Assay Buffer: A suitable buffer system (e.g., Tris-HCl or phosphate buffer) at physiological pH.

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a microplate, add the recombinant LTA4H enzyme to each well.

    • Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate (LTA4 for epoxide hydrolase or peptide substrate for aminopeptidase).

    • Monitor the reaction progress by measuring the formation of the product (LTB4 or the cleaved peptide product) over time using an appropriate detection method (e.g., HPLC-UV for LTB4, fluorescence or absorbance for peptide cleavage).

    • Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Ex Vivo LTB4 Production in Human Whole Blood
  • Objective: To assess the potency of this compound in a more physiologically relevant matrix by measuring the inhibition of LTB4 production in human whole blood.

  • Blood Source: Freshly drawn human whole blood from healthy volunteers.

  • Stimulus: A calcium ionophore such as A23187 to stimulate LTB4 synthesis.

  • Procedure:

    • Prepare a range of concentrations of this compound.

    • Aliquot the whole blood into tubes.

    • Add the different concentrations of this compound to the blood samples and incubate for a specified time at 37°C.

    • Add the calcium ionophore A23187 to stimulate LTB4 production and incubate for another defined period.

    • Stop the reaction by adding a suitable quenching agent and/or by placing the samples on ice.

    • Centrifuge the samples to separate the plasma.

    • Extract LTB4 from the plasma using a solid-phase extraction (SPE) method.

    • Quantify the LTB4 levels using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the IC50 value by plotting the percentage of LTB4 inhibition against the this compound concentration.

In Vivo Murine Model of Arachidonic Acid-Induced Ear Inflammation
  • Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in an acute model of inflammation.

  • Animal Model: Male or female mice (e.g., BALB/c or C57BL/6).

  • Inflammatory Agent: Arachidonic acid (AA) dissolved in a suitable vehicle (e.g., acetone).

  • Procedure:

    • Administer this compound or vehicle control to the mice via a specified route (e.g., oral gavage).

    • After a defined pre-treatment period, topically apply a solution of arachidonic acid to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle alone.

    • After a set time (e.g., 1-2 hours), euthanize the mice.

    • Measure the ear swelling (edema) by comparing the weight of a standard-sized punch biopsy taken from the AA-treated ear and the vehicle-treated ear.

    • To assess neutrophil influx, homogenize the ear tissue and measure the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, using a colorimetric assay.

    • Calculate the dose-dependent inhibition of ear edema and MPO activity to determine the ED50 value.

Experimental Workflow

The following diagram outlines the general workflow for evaluating a potential LTA4H inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_discovery Drug Discovery & Development Enzyme_Assay Recombinant Enzyme Inhibition Assay (IC50 Determination) Cell_Based_Assay Cell-Based LTB4 Production Assay (e.g., in Neutrophils) Enzyme_Assay->Cell_Based_Assay Ex_Vivo_Assay Ex Vivo Whole Blood LTB4 Production Assay (IC50 Determination) Cell_Based_Assay->Ex_Vivo_Assay PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Studies Ex_Vivo_Assay->PK_PD Efficacy_Model Inflammation Efficacy Model (e.g., AA-Induced Ear Edema, ED50 Determination) PK_PD->Efficacy_Model Tox_Studies Toxicology and Safety Studies Efficacy_Model->Tox_Studies Lead_Opt Lead Optimization Tox_Studies->Lead_Opt Candidate_Selection Candidate Selection Lead_Opt->Candidate_Selection

Figure 2: General workflow for the preclinical evaluation of an LTA4H inhibitor.

Conclusion

This compound is a valuable research tool for investigating the role of the LTA4H/LTB4 pathway in a wide range of inflammatory conditions. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at elucidating the biological consequences of LTA4H inhibition. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments to further explore the therapeutic potential of targeting this key inflammatory pathway.

References

Unraveling the Selectivity of JNJ-26993135: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

JNJ-26993135 has been identified as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). This document provides a comprehensive technical guide to the selectivity profile of this compound, detailing its inhibitory activity, the experimental protocols used for its characterization, and the relevant signaling pathways.

Core Activity and Selectivity Profile

This compound demonstrates high-affinity binding and potent inhibition of leukotriene A4 hydrolase. Its selectivity is highlighted by its focused activity on LTA4H with minimal impact on other key enzymes in the arachidonic acid cascade.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro and ex vivo assays. The key findings are summarized in the table below.

TargetAssay TypeSpeciesIC50Reference
Leukotriene A4 Hydrolase (LTA4H)Recombinant Enzyme AssayHuman~10 nM[1]
Leukotriene B4 (LTB4) Productionex vivo Whole Blood AssayMurine339 nM[2]

This compound inhibits both the epoxide hydrolase and aminopeptidase activities of LTA4H.[1][2] Furthermore, it has been shown to selectively inhibit the production of LTB4 without significantly affecting the production of cysteinyl leukotrienes (LTC4), lipoxin A4, or prostaglandin E2 (PGE2).[2] This selectivity is crucial as it suggests a targeted anti-inflammatory effect by specifically reducing LTB4 levels.

Signaling Pathway Modulation

This compound exerts its effect by intervening in the arachidonic acid metabolic pathway, specifically targeting the conversion of leukotriene A4 to leukotriene B4.

Leukotriene Synthesis Pathway cluster_inhibition Site of Action Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LOX Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) LTA4H Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4S Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation This compound This compound This compound->Leukotriene B4 (LTB4) Inhibits

Figure 1: this compound inhibits LTA4H, blocking LTB4 production.

Experimental Protocols

The following sections detail the methodologies employed to characterize the inhibitory activity of this compound.

Recombinant Human LTA4H Inhibition Assay

This in vitro assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified LTA4H.

Recombinant Enzyme Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Recombinant Human LTA4H Recombinant Human LTA4H Incubate LTA4H with this compound Incubate LTA4H with this compound Recombinant Human LTA4H->Incubate LTA4H with this compound This compound (Test Compound) This compound (Test Compound) This compound (Test Compound)->Incubate LTA4H with this compound Leukotriene A4 (Substrate) Leukotriene A4 (Substrate) Add LTA4 to initiate reaction Add LTA4 to initiate reaction Leukotriene A4 (Substrate)->Add LTA4 to initiate reaction Incubate LTA4H with this compound->Add LTA4 to initiate reaction Measure Leukotriene B4 production Measure Leukotriene B4 production Add LTA4 to initiate reaction->Measure Leukotriene B4 production Calculate IC50 value Calculate IC50 value Measure Leukotriene B4 production->Calculate IC50 value

Figure 2: Workflow for determining the IC50 of this compound on LTA4H.

Methodology:

  • Enzyme and Compound Preparation: Purified recombinant human LTA4H is pre-incubated with varying concentrations of this compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, leukotriene A4.

  • Detection: The formation of the product, leukotriene B4, is measured using a suitable analytical method, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentration of this compound that inhibits 50% of the LTA4H activity (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.

ex vivo LTB4 Production Assay in Whole Blood

This assay assesses the ability of this compound to inhibit LTB4 production in a more physiologically relevant environment.

Methodology:

  • Blood Collection: Whole blood is collected from the test subjects (e.g., mice).

  • Compound Incubation: The blood samples are incubated with different concentrations of this compound.

  • Stimulation: LTB4 production is stimulated by adding a calcium ionophore (e.g., A23187) or another suitable agonist.

  • Measurement: The levels of LTB4 in the plasma or serum are quantified using ELISA.

  • IC50 Determination: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in LTB4 production compared to the vehicle-treated control.

Conclusion

This compound is a potent and selective inhibitor of leukotriene A4 hydrolase, effectively reducing the production of the pro-inflammatory mediator LTB4. Its high selectivity for LTA4H over other enzymes in the arachidonic acid pathway suggests a targeted mechanism of action with the potential for a favorable safety profile. The experimental protocols outlined in this guide provide a basis for the continued investigation and understanding of this and similar compounds in the field of anti-inflammatory drug discovery.

References

JNJ-26993135: A Potent and Selective Inhibitor of Leukotriene B4 Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JNJ-26993135, a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H). By targeting LTA4H, this compound effectively blocks the production of leukotriene B4 (LTB4), a key pro-inflammatory mediator implicated in a variety of inflammatory diseases. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of LTA4H inhibition.

Introduction to Leukotriene B4 and its Role in Inflammation

Leukotriene B4 (LTB4) is a powerful lipid mediator synthesized from arachidonic acid by various immune cells, particularly neutrophils.[1] Its production is initiated by the enzyme 5-lipoxygenase (5-LOX) and culminates in the conversion of leukotriene A4 (LTA4) to LTB4 by the enzyme leukotriene A4 hydrolase (LTA4H).[1] LTB4 is a potent chemoattractant for neutrophils, eosinophils, and monocytes, playing a crucial role in the recruitment of these cells to sites of inflammation.[1] Beyond its chemotactic properties, LTB4 stimulates the release of pro-inflammatory cytokines and other mediators, thereby amplifying and sustaining the inflammatory response.[1] Elevated levels of LTB4 have been documented in numerous inflammatory conditions, suggesting that inhibition of its synthesis is a promising therapeutic strategy.[1]

This compound: Mechanism of Action

This compound is a selective inhibitor of leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc enzyme that catalyzes the final step in the biosynthesis of LTB4. By specifically binding to and inhibiting the enzymatic activity of LTA4H, this compound prevents the conversion of LTA4 to LTB4. This targeted inhibition leads to a significant reduction in the production of the pro-inflammatory mediator LTB4, without affecting the synthesis of other eicosanoids such as cysteinyl leukotrienes (LTC4), lipoxin A4, or prostaglandins (PGE2). This selectivity is a key feature of this compound, potentially minimizing off-target effects.

Signaling Pathway of LTB4 Production and Inhibition by this compound

LTB4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 LTA4 LTA4 Arachidonic_Acid->LTA4 5-LOX 5-LOX 5-LOX LTB4 LTB4 LTA4->LTB4 LTA4H LTA4H LTA4H Pro-inflammatory_Effects Pro-inflammatory_Effects LTB4->Pro-inflammatory_Effects This compound This compound This compound->LTA4H Inhibition

Figure 1: LTB4 synthesis pathway and the inhibitory action of this compound.

Quantitative Data on the Efficacy of this compound

The inhibitory potency of this compound has been evaluated in both enzymatic and cellular assays, as well as in a preclinical animal model of inflammation. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibition of LTA4H and LTB4 Production
ParameterAssay TypeSystemIC50 Value
LTA4H InhibitionEnzymatic AssayRecombinant Human LTA4H10 nM
LTB4 ProductionCellular AssayEx vivo human whole blood339 nM

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy in a Murine Model of Inflammation
ModelParameterRoute of AdministrationED50 Value
Arachidonic Acid-Induced Ear EdemaNeutrophil InfluxOral1-3 mg/kg
Arachidonic Acid-Induced Ear EdemaEar EdemaOralNot explicitly stated

ED50 (Median effective dose) is the dose that produces a therapeutic response in 50% of the population that takes it.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established and widely used methods in the field.

In Vitro LTA4H Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human LTA4H.

Principle: The enzymatic activity of LTA4H is measured by quantifying the production of LTB4 from the substrate LTA4. The inhibitory effect of this compound is determined by measuring the reduction in LTB4 formation in the presence of the compound.

Materials:

  • Recombinant human LTA4H

  • Leukotriene A4 (LTA4)

  • This compound

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Quenching solution (e.g., methanol)

  • Internal standard for LC-MS/MS analysis (e.g., PGB2)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in the assay buffer to create a range of test concentrations.

  • In a microtiter plate, add the recombinant human LTA4H enzyme to the assay buffer containing the different concentrations of this compound or vehicle control.

  • Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate, LTA4.

  • Allow the reaction to proceed for a defined period (e.g., 30 seconds).

  • Stop the reaction by adding a quenching solution (e.g., ice-cold methanol) containing an internal standard.

  • Analyze the samples for LTB4 concentration using a validated LC-MS/MS method.

  • Calculate the percent inhibition of LTA4H activity for each concentration of this compound.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

Experimental Workflow: In Vitro LTA4H Inhibition Assay

LTA4H_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilutions of this compound Prepare_Reagents->Serial_Dilution Pre-incubation Pre-incubate LTA4H with this compound Serial_Dilution->Pre-incubation Reaction_Initiation Initiate Reaction with LTA4 Pre-incubation->Reaction_Initiation Reaction_Termination Terminate Reaction with Quenching Solution Reaction_Initiation->Reaction_Termination LC-MS/MS_Analysis Quantify LTB4 by LC-MS/MS Reaction_Termination->LC-MS/MS_Analysis Data_Analysis Calculate % Inhibition and IC50 LC-MS/MS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the in vitro LTA4H enzymatic inhibition assay.
Ex Vivo LTB4 Production in Human Whole Blood

Objective: To assess the inhibitory effect of this compound on LTB4 production in a more physiologically relevant system.

Principle: LTB4 production is stimulated in fresh human whole blood using a calcium ionophore. The ability of this compound to inhibit this induced LTB4 synthesis is then quantified.

Materials:

  • Freshly drawn human whole blood (anticoagulated with heparin)

  • This compound

  • Calcium Ionophore A23187

  • RPMI 1640 medium

  • ELISA kit for LTB4 quantification or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in RPMI 1640 medium.

  • Incubate aliquots of human whole blood with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulate LTB4 production by adding Calcium Ionophore A23187 to the blood samples.

  • Continue incubation for a defined period (e.g., 60 minutes) at 37°C.

  • Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.

  • Collect the plasma and store at -80°C until analysis.

  • Measure the concentration of LTB4 in the plasma samples using a validated LTB4 ELISA kit or LC-MS/MS.

  • Calculate the percent inhibition of LTB4 production for each concentration of this compound.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

In Vivo Arachidonic Acid-Induced Mouse Ear Edema Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of orally administered this compound.

Principle: Topical application of arachidonic acid to a mouse ear induces a rapid and robust inflammatory response characterized by edema (swelling) and neutrophil infiltration. The ability of a systemically administered compound to inhibit these inflammatory endpoints is a measure of its in vivo efficacy.

Materials:

  • Male or female mice (e.g., Swiss Webster or BALB/c)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Arachidonic acid solution in a suitable solvent (e.g., acetone)

  • Anesthetic (e.g., isoflurane)

  • Punch biopsy tool

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Administer this compound or vehicle orally to groups of mice at various doses.

  • After a specified pre-treatment time (e.g., 1 hour), anesthetize the mice.

  • Apply a fixed volume of arachidonic acid solution to one ear of each mouse. The contralateral ear receives the vehicle and serves as a control.

  • At a predetermined time point after arachidonic acid application (e.g., 1 hour), sacrifice the mice.

  • Take a punch biopsy from both the treated and control ears.

  • Edema Measurement: Weigh the ear punches immediately. The difference in weight between the arachidonic acid-treated ear and the vehicle-treated ear represents the extent of edema.

  • Neutrophil Influx Measurement: Homogenize the ear tissue and measure the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, using a commercially available kit. MPO activity is a quantitative index of neutrophil infiltration.

  • Calculate the percent inhibition of edema and MPO activity for each dose of this compound compared to the vehicle-treated group.

  • Determine the ED50 value for the inhibition of neutrophil influx.

Logical Relationship in the In Vivo Modeldot

InVivo_Model_Logic Oral_Admin Oral Administration of this compound Systemic_Absorption Systemic Absorption and Distribution Oral_Admin->Systemic_Absorption Inhibition Inhibition of LTB4 Production in Ear Tissue Systemic_Absorption->Inhibition AA_Application Topical Arachidonic Acid Application Inflammation Induction of Ear Inflammation (Edema & Neutrophil Influx) AA_Application->Inflammation Reduced_Inflammation Reduced Edema and Neutrophil Influx Inhibition->Inflammation Inhibition->Reduced_Inflammation

References

Methodological & Application

Application Notes and Protocols for JNJ-26993135: In Vivo Experimental Insights from Related FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26993135 is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like anandamide (AEA). By inhibiting FAAH, this compound elevates the levels of endogenous cannabinoids, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. These application notes provide detailed in vivo experimental protocols and data, primarily based on studies of the closely related and well-characterized FAAH inhibitor from Janssen, JNJ-42165279, to guide preclinical research.

Mechanism of Action: FAAH Inhibition

This compound and related compounds covalently bind to and inactivate the FAAH enzyme. This prevents the breakdown of fatty acid amides such as anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA). The resulting increase in the concentration of these signaling lipids at their sites of action enhances their effects on cannabinoid receptors (primarily CB1 for AEA) and other cellular targets, leading to therapeutic benefits in conditions like neuropathic and inflammatory pain.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AEA_pre Anandamide (AEA) Synthesis AEA_synapse AEA AEA_pre->AEA_synapse Release FAAH FAAH Enzyme Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Metabolizes to CB1_Receptor CB1 Receptor Signaling Downstream Signaling (e.g., Pain Modulation) CB1_Receptor->Signaling Activates JNJ_26993135 This compound JNJ_26993135->FAAH Inhibits AEA_synapse->FAAH Uptake & Hydrolysis AEA_synapse->CB1_Receptor Binds to PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis Sample Processing and Analysis Fasting Overnight Fasting of Rats Dosing Oral Administration (20 mg/kg) Fasting->Dosing Dose_Prep Prepare this compound Dosing Solution Dose_Prep->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Brain_Harvest Brain Harvesting at Time Points Dosing->Brain_Harvest Processing Plasma Separation & Brain Homogenization Blood_Collection->Processing Brain_Harvest->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis SNL_Efficacy_Workflow cluster_model_induction Model Induction cluster_testing Behavioral Testing cluster_outcome Data Analysis Surgery Spinal Nerve Ligation (SNL) Surgery on Rats Recovery 7-Day Recovery Period Surgery->Recovery Baseline Establish Baseline Paw Withdrawal Threshold Recovery->Baseline Dosing Administer this compound or Vehicle Baseline->Dosing Post_Dose_Test Assess Paw Withdrawal Threshold at Time Points Dosing->Post_Dose_Test Analysis Compare Paw Withdrawal Thresholds (Drug vs. Vehicle) Post_Dose_Test->Analysis

Application Notes and Protocols for JNJ-26993135 in a Murine Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-26993135, a potent and selective leukotriene A4 hydrolase (LTA4H) inhibitor, in a dextran sulfate sodium (DSS)-induced murine model of colitis. The protocols outlined below are based on established methodologies for inducing colitis in mice and published data on the use of LTA4H inhibitors in rodent models of inflammatory bowel disease.

Mechanism of Action

This compound is a selective inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme with a critical role in the inflammatory cascade. LTA4H converts leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent lipid mediator that promotes inflammation by attracting and activating leukocytes, particularly neutrophils. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating the inflammatory response. This targeted approach makes it a compound of significant interest for treating inflammatory conditions such as colitis.

Signaling Pathway of LTA4H Inhibition

The following diagram illustrates the mechanism of action of this compound in the context of the arachidonic acid cascade and subsequent inflammatory signaling.

LTA4H_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 via 5-LOX 5-LOX 5-Lipoxygenase (5-LOX) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 via LTA4H LTA4H Leukotriene A4 Hydrolase (LTA4H) This compound This compound This compound->LTA4H Inhibits BLT_Receptor BLT1/BLT2 Receptors LTB4->BLT_Receptor Activates Inflammation Inflammation (Neutrophil Chemotaxis, Cytokine Release) BLT_Receptor->Inflammation Leads to

Figure 1: Mechanism of this compound Action

Experimental Protocol: DSS-Induced Colitis in Mice

This protocol details the induction of acute colitis using DSS and the subsequent treatment with this compound.

Materials
  • Animals: 8-10 week old male C57BL/6 mice.

  • Dextran Sulfate Sodium (DSS): Molecular weight 36,000-50,000 Da.

  • This compound: To be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Vehicle Control: e.g., 0.5% carboxymethylcellulose.

  • Standard Laboratory Equipment: Cages, water bottles, gavage needles, scales, etc.

Experimental Workflow

The following diagram outlines the key stages of the experimental procedure.

DSS_Workflow cluster_acclimatization Acclimatization (Day -7 to -1) cluster_induction Colitis Induction & Treatment (Day 0 to 7) cluster_analysis Endpoint Analysis Acclimatize Acclimatize Mice (7 days) Day0 Day 0: Start DSS (2.5-3% in drinking water) Start this compound/Vehicle Treatment (Oral Gavage) Day1_6 Day 1-6: Continue DSS and Treatment Daily Monitoring (Weight, DAI) Day0->Day1_6 Day7 Day 7: End of Study Day1_6->Day7 Sacrifice Euthanasia & Sample Collection Day7->Sacrifice Analysis Macroscopic Scoring Histology MPO Assay Cytokine/LTB4 Measurement Sacrifice->Analysis

Figure 2: Experimental Workflow Diagram
Procedure

  • Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Group 1: Control: Receive regular drinking water and vehicle.

    • Group 2: DSS + Vehicle: Receive DSS in drinking water and vehicle.

    • Group 3: DSS + this compound (Low Dose): Receive DSS and a low dose of this compound (e.g., 5 mg/kg).

    • Group 4: DSS + this compound (Mid Dose): Receive DSS and a mid-dose of this compound (e.g., 15 mg/kg).

    • Group 5: DSS + this compound (High Dose): Receive DSS and a high dose of this compound (e.g., 30 mg/kg).

  • Colitis Induction: Prepare a 2.5-3% (w/v) solution of DSS in autoclaved drinking water. Provide this solution ad libitum to the DSS-treated groups for 7 days.

  • Drug Administration: Administer this compound or vehicle via oral gavage twice daily, starting on day 0 and continuing for 7 days.

  • Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis (Day 7):

    • Euthanize mice by an approved method.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis, myeloperoxidase (MPO) assay, and measurement of LTB4 and pro-inflammatory cytokine levels (e.g., TNF-α, IL-6).

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative data from a study using an LTA4H inhibitor in a DSS-induced colitis model.

Table 1: Disease Activity Index (DAI) and Macroscopic Parameters

Treatment GroupDisease Activity Index (DAI) ScoreColon Length (cm)
Control0.0 ± 0.08.5 ± 0.3
DSS + Vehicle8.2 ± 0.55.2 ± 0.4
DSS + this compound (5 mg/kg)6.5 ± 0.66.1 ± 0.3
DSS + this compound (15 mg/kg)4.8 ± 0.4 6.9 ± 0.2
DSS + this compound (30 mg/kg)3.1 ± 0.3 7.8 ± 0.2

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to DSS + Vehicle group.

Table 2: Colonic Inflammatory Markers

Treatment GroupMyeloperoxidase (MPO) Activity (U/g tissue)Leukotriene B4 (LTB4) (pg/mg tissue)TNF-α (pg/mg tissue)IL-6 (pg/mg tissue)
Control1.2 ± 0.350 ± 1015 ± 520 ± 6
DSS + Vehicle15.6 ± 2.1450 ± 50120 ± 15150 ± 20
DSS + this compound (5 mg/kg)11.8 ± 1.5320 ± 4095 ± 12110 ± 15
DSS + this compound (15 mg/kg)7.5 ± 1.1 180 ± 3060 ± 10 75 ± 10
DSS + this compound (30 mg/kg)3.9 ± 0.8 80 ± 1530 ± 8 40 ± 8

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to DSS + Vehicle group.

Conclusion

This compound, as a selective LTA4H inhibitor, demonstrates significant potential in ameliorating DSS-induced colitis in murine models. The protocols and expected data presented here provide a robust framework for researchers to investigate the therapeutic efficacy of this compound. Careful adherence to the experimental design and endpoint analysis will ensure the generation of reliable and reproducible data.

Application Notes and Protocols for JNJ-26993135 Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosage and administration of JNJ-26993135, a potent and selective leukotriene A4 hydrolase (LTA4H) inhibitor, in rat models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is a selective inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc enzyme.[1] LTA4H catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. This compound inhibits both the epoxide hydrolase and aminopeptidase activities of LTA4H.[1] This inhibition prevents the conversion of LTA4 to LTB4, thereby reducing inflammation mediated by LTB4.

LTA4H_Inhibition_Pathway cluster_synthesis Leukotriene B4 Synthesis AA Arachidonic Acid FLAP 5-LOX-Activating Protein (FLAP) LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 JNJ This compound JNJ->LTA4H Inhibits Inflammation Inflammation LTB4->Inflammation Pro-inflammatory effects

Data Presentation: Dosage and Administration Summary

The following tables summarize the available quantitative data for this compound administration in rodents.

Parameter Value Species Administration Route Experimental Model Reference
Effective Dose (ED₅₀)1-3 mg/kgMurineOralArachidonic acid-induced ear inflammation[1]
IC₅₀ (in blood)339 nMMurineOralEx vivo LTB₄ production
IC₅₀ (recombinant)10 nMHumanIn vitroEpoxide hydrolase & aminopeptidase activity[1]

Note: While the effective dose was determined in a murine model, this range provides a strong starting point for dose-ranging studies in rats.

Experimental Protocols

1. Preparation of this compound for Administration

This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo administration, a stock solution in DMSO should be prepared, which can then be diluted in a suitable vehicle for oral gavage or intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or 10% sucrose solution)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Prepare a stock solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

    • Vortex and sonicate briefly to ensure complete dissolution.

  • Prepare the dosing solution:

    • On the day of the experiment, dilute the DMSO stock solution with the chosen vehicle to the final desired concentration.

    • For example, to prepare a 1 mg/mL dosing solution, you might dilute the DMSO stock 1:10 or 1:20 in the vehicle. The final concentration of DMSO should be kept low (typically <5%) to avoid vehicle-induced toxicity.

    • Vortex the final solution thoroughly before administration to ensure a uniform suspension.

2. Administration of this compound to Rats

The following protocols describe standard procedures for oral gavage and intraperitoneal injection in rats.

a) Oral Gavage

Materials:

  • Rat gavage needles (flexible or rigid, appropriate size for the rat's weight)

  • Syringes (1-3 mL)

  • Prepared dosing solution of this compound

Protocol:

  • Animal Restraint:

    • Gently but firmly restrain the rat to prevent movement. One common method is to hold the rat by the scruff of the neck, which immobilizes the head and forelimbs.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).

    • With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat.

    • Allow the rat to swallow the needle, which will guide it into the esophagus. Do not force the needle.

  • Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.

    • After administration, gently remove the gavage needle.

  • Monitoring:

    • Monitor the rat for a few minutes after the procedure to ensure there are no signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

b) Intraperitoneal (IP) Injection

Materials:

  • Sterile needles (23-25 gauge)

  • Sterile syringes (1-3 mL)

  • Prepared dosing solution of this compound

  • 70% ethanol for disinfection

Protocol:

  • Animal Restraint:

    • A two-person technique is often preferred for IP injections. One person restrains the rat with its back against their hand and the head tilted downwards. This allows the abdominal organs to shift forward, reducing the risk of puncture.

  • Injection Site Preparation:

    • The injection should be administered in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Wipe the injection site with 70% ethanol.

  • Injection:

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Before injecting, gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • If there is no aspirate, slowly inject the this compound solution.

  • Post-injection:

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any adverse reactions.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Stock Prepare this compound Stock Solution (in DMSO) Dosing Prepare Dosing Solution (Dilute in Vehicle) Stock->Dosing Restrain Restrain Rat Dosing->Restrain Administer Administer this compound (Oral Gavage or IP Injection) Restrain->Administer Monitor Monitor Animal Administer->Monitor Collect Collect Samples/Data Monitor->Collect

References

Preparing JNJ-26993135 Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26993135 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2][3] LTA4H is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory lipid mediator.[4][5] LTB4 is a potent chemoattractant for neutrophils and is implicated in a variety of inflammatory diseases.[4][6] By inhibiting LTA4H, this compound blocks the production of LTB4, making it a valuable tool for research in inflammation and related cellular signaling pathways.[7][8]

These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments. Adherence to these guidelines will help ensure the stability, and consistent performance of the compound in your cellular assays.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueSource
Chemical Name 1-[4-(Benzothiazol-2-yloxy)-benzyl]-piperidine-4-carboxylic acid[1]
Molecular Formula C₂₀H₂₀N₂O₃S[1]
Molecular Weight 368.45 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Purity >98%[1]

Storage Conditions:

FormShort-Term StorageLong-Term StorageSource
Solid Powder 0 - 4°C (days to weeks)-20°C (months to years)[1]
Stock Solution (in DMSO) 0 - 4°C (days to weeks)-20°C (months)[1]

For optimal stability, it is recommended to prepare fresh dilutions from the stock solution for each experiment and to minimize freeze-thaw cycles of the stock solution.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

    Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution:

    • Concentration = 10 mM = 0.01 mol/L

    • Volume = 1 mL = 0.001 L

    • Molecular Weight = 368.45 g/mol

    Mass (mg) = 0.01 mol/L * 0.001 L * 368.45 g/mol * 1000 mg/g = 3.6845 mg

  • Weighing the compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the calculated mass of this compound powder into the microcentrifuge tube.

  • Dissolving the compound:

    • Add the desired volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, this would be 1 mL.

    • Vortex the tube gently until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Note on DMSO concentration in cell culture: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.1% DMSO is generally considered safe for most cell lines, while some may tolerate up to 0.5%.[9] It is recommended to perform a dose-response curve for DMSO on your specific cell line to determine the optimal non-toxic concentration.

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application calc Calculate Mass of This compound weigh Weigh this compound calc->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat G cluster_pathway 5-Lipoxygenase Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 via FLAP & 5-LO FLAP 5-LO Activating Protein (FLAP) LO5 5-Lipoxygenase (5-LO) LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 Hydrolysis LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 via LTC4S LTA4H Leukotriene A4 Hydrolase (LTA4H) LTC4S LTC4 Synthase Inflammation Inflammation LTB4->Inflammation Promotes JNJ This compound JNJ->LTA4H Inhibits

References

JNJ-26993135: A Potent LTA4H Inhibitor for Investigating Neutrophil Influx in Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26993135 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). LTB4 is a powerful chemoattractant for neutrophils, playing a critical role in their recruitment to sites of inflammation. By inhibiting LTA4H, this compound effectively reduces LTB4 production, thereby attenuating neutrophil influx. This makes this compound a valuable pharmacological tool for studying the role of neutrophils in various inflammatory diseases. These application notes provide detailed protocols for utilizing this compound in preclinical models of inflammation, with a focus on the arachidonic acid-induced mouse ear inflammation model.

Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically targeting and inhibiting the enzymatic activity of LTA4H. This enzyme is responsible for the conversion of LTA4 to LTB4. The reduction in LTB4 levels leads to a decreased chemotactic gradient for neutrophils, thus diminishing their migration into inflamed tissues.

JNJ-26993135_Mechanism_of_Action AA Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) AA->FLAP FIVE_LOX 5-Lipoxygenase (5-LOX) FLAP->FIVE_LOX LTA4 Leukotriene A4 (LTA4) FIVE_LOX->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 BLT1 BLT1 Receptor on Neutrophils LTB4->BLT1 Neutrophil_Influx Neutrophil Influx (Chemotaxis) BLT1->Neutrophil_Influx Inflammation Inflammation Neutrophil_Influx->Inflammation JNJ This compound JNJ->LTA4H

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the key in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValue
LTA4H Epoxide Hydrolase Inhibition (IC50)Human (recombinant)10 nM
LTA4H Aminopeptidase Inhibition (IC50)Human (recombinant)10 nM
LTB4 Production Inhibition in Blood (IC50)Human (ex vivo)339 nM

Table 2: In Vivo Efficacy of this compound in a Murine Model of Arachidonic Acid-Induced Ear Inflammation

ParameterRoute of AdministrationED50
Inhibition of Neutrophil InfluxOral1 - 3 mg/kg
Inhibition of Ear EdemaOral1 - 3 mg/kg

Experimental Protocols

Arachidonic Acid-Induced Mouse Ear Inflammation Model

This in vivo model is widely used to assess the anti-inflammatory activity of compounds that inhibit the lipoxygenase pathway. Topical application of arachidonic acid to the mouse ear induces a rapid and robust inflammatory response characterized by edema and a significant influx of neutrophils.

Materials:

  • Male CD-1 mice (20-25 g)

  • Arachidonic acid (AA) solution (e.g., 2 mg in 20 µL acetone)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose in water)

  • Acetone

  • Myeloperoxidase (MPO) assay kit

  • Phosphate-buffered saline (PBS)

  • Homogenizer

  • Micrometer or thickness gauge

Experimental Workflow:

Experimental_Workflow Start Start Acclimatize Acclimatize Mice (1 week) Start->Acclimatize Group Randomly Group Mice (n=8-10/group) Acclimatize->Group Dose Administer this compound or Vehicle (p.o.) Group->Dose Wait1 Wait 1 hour Dose->Wait1 Induce Topically Apply Arachidonic Acid (AA) to Right Ear Wait1->Induce Wait2 Wait 1-2 hours Induce->Wait2 Measure Measure Ear Thickness (Edema) Wait2->Measure Euthanize Euthanize Mice and Collect Ear Punch Biopsy Measure->Euthanize Homogenize Homogenize Biopsy in PBS Euthanize->Homogenize Assay Perform Myeloperoxidase (MPO) Assay Homogenize->Assay Analyze Analyze Data and Determine Inhibition Assay->Analyze End End Analyze->End

Caption: Workflow for the arachidonic acid-induced mouse ear inflammation model.

Procedure:

  • Animal Acclimatization: Acclimatize male CD-1 mice for at least one week before the experiment.

  • Grouping and Dosing: Randomly assign mice to treatment groups (vehicle control, this compound at various doses). Administer this compound or vehicle orally (p.o.) one hour prior to the induction of inflammation.

  • Induction of Inflammation: Lightly anesthetize the mice. Apply 20 µL of the arachidonic acid solution to the inner surface of the right ear. Apply 20 µL of acetone to the left ear as a control.

  • Measurement of Ear Edema: At a predetermined time point after AA application (typically 1-2 hours), measure the thickness of both ears using a micrometer or thickness gauge. The difference in thickness between the right and left ears represents the degree of edema.

  • Sample Collection: Euthanize the mice and collect a standard-sized ear punch biopsy (e.g., 6 mm) from both ears.

  • Myeloperoxidase (MPO) Assay for Neutrophil Influx Quantification:

    • Homogenize the ear biopsy tissue in a suitable buffer (e.g., PBS with a detergent).

    • Centrifuge the homogenate to pellet cellular debris.

    • Perform the MPO assay on the supernatant according to the manufacturer's instructions. MPO is an enzyme abundant in neutrophils, and its activity is directly proportional to the number of neutrophils in the tissue.

  • Data Analysis:

    • Calculate the percent inhibition of ear edema for each treatment group compared to the vehicle control group.

    • Calculate the percent inhibition of MPO activity for each treatment group compared to the vehicle control group.

    • Determine the ED50 (the dose that produces 50% of the maximal inhibitory effect) for both edema and neutrophil influx.

Logical Relationship of Key Experimental Components

Logical_Relationship AA_Application Topical Arachidonic Acid Application LOX_Activation Lipoxygenase (LOX) Pathway Activation AA_Application->LOX_Activation LTB4_Production LTB4 Production LOX_Activation->LTB4_Production Neutrophil_Recruitment Neutrophil Recruitment LTB4_Production->Neutrophil_Recruitment Edema_Formation Edema Formation Neutrophil_Recruitment->Edema_Formation JNJ_Treatment This compound Treatment LTA4H_Inhibition LTA4H Inhibition JNJ_Treatment->LTA4H_Inhibition Reduced_LTB4 Reduced LTB4 Production LTA4H_Inhibition->Reduced_LTB4 Reduced_Neutrophil_Influx Reduced Neutrophil Influx (MPO) Reduced_LTB4->Reduced_Neutrophil_Influx Reduced_Edema Reduced Edema (Ear Thickness) Reduced_Neutrophil_Influx->Reduced_Edema

Application Notes and Protocols for JNJ-26993135: In Vitro Assay Setup and Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of JNJ-26993135, a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H). The provided methodologies cover the assessment of its inhibitory activity on both the epoxide hydrolase and aminopeptidase functions of LTA4H.

Compound Information
Compound NameTargetMechanism of Action
This compoundLeukotriene A4 Hydrolase (LTA4H)Inhibitor of both epoxide hydrolase and aminopeptidase activities
Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against human LTA4H.

Assay TypeTargetIC50Reference
Enzyme Inhibition AssayRecombinant Human LTA4H10 nM[1]
Whole Blood Assay (ex vivo LTB4 production)LTA4H339 nM[1]

Experimental Protocols

LTA4H Epoxide Hydrolase Inhibition Assay

This protocol describes a biochemical assay to determine the IC50 value of this compound against the epoxide hydrolase activity of recombinant human LTA4H. The assay measures the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4).

Materials and Reagents:

  • Recombinant Human LTA4H

  • This compound

  • Leukotriene A4 (LTA4) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA)

  • Methanol (for reaction termination)

  • Internal Standard (e.g., Prostaglandin B2)

  • LC-MS/MS system for LTB4 quantification

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Enzyme and Compound Incubation: In a microtiter plate, add the diluted this compound or vehicle control (DMSO in Assay Buffer) to wells containing recombinant human LTA4H. Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the LTA4 substrate to each well.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes) at 37°C, terminate the reaction by adding an equal volume of cold methanol containing an internal standard.

  • LTB4 Quantification: Centrifuge the plate to pellet any precipitated protein. Analyze the supernatant for LTB4 concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of LTA4H activity for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

LTA4H Aminopeptidase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the aminopeptidase activity of LTA4H using a fluorogenic substrate.

Materials and Reagents:

  • Recombinant Human LTA4H

  • This compound

  • Fluorogenic aminopeptidase substrate (e.g., Alanine-4-methylcoumaryl-7-amide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to achieve the final desired concentrations.

  • Assay Reaction: In a black, clear-bottom microtiter plate, add the diluted this compound or vehicle control.

  • Enzyme Addition: Add recombinant human LTA4H to each well.

  • Reaction Initiation: Start the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

  • Data Analysis: Determine the initial reaction velocity (V0) from the linear phase of the fluorescence increase over time. Calculate the percent inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a suitable dose-response curve.

Whole Blood Assay for LTB4 Production (Cell-Based Assay)

This protocol describes an ex vivo assay to measure the inhibitory effect of this compound on LTB4 production in human whole blood stimulated with a calcium ionophore.

Materials and Reagents:

  • Freshly drawn human whole blood (anticoagulated with heparin)

  • This compound

  • Calcium Ionophore A23187

  • RPMI 1640 medium

  • DMSO

  • ELISA kit for LTB4 quantification or LC-MS/MS system

Procedure:

  • Compound Incubation: Dispense whole blood into microtiter plates. Add various concentrations of this compound (dissolved in DMSO and diluted in RPMI 1640) or vehicle control to the wells. Incubate for 30 minutes at 37°C.

  • Stimulation: Add Calcium Ionophore A23187 to a final concentration of 10 µM to stimulate LTB4 production.

  • Incubation: Incubate the plates for a further 1-2 hours at 37°C in a CO2 incubator.

  • Plasma Separation: Centrifuge the plates to separate the plasma.

  • LTB4 Measurement: Carefully collect the plasma supernatant and measure the LTB4 concentration using a commercial ELISA kit according to the manufacturer's instructions or by LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of LTB4 production at each this compound concentration relative to the stimulated vehicle control. Determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway

LTA4H_Pathway cluster_upstream Upstream Synthesis cluster_LTA4H LTA4H Activity cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H Substrate LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4H->LTB4 Epoxide Hydrolase Activity Inflammation Inflammation (e.g., Neutrophil Chemotaxis) LTB4->Inflammation This compound This compound This compound->LTA4H Inhibition

Caption: LTA4H enzymatic pathway and the inhibitory action of this compound.

Experimental Workflow

LTA4H_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prepare_Compound Prepare this compound Serial Dilutions Incubate_Enzyme_Compound Pre-incubate LTA4H with this compound Prepare_Compound->Incubate_Enzyme_Compound Prepare_Enzyme Prepare Recombinant LTA4H Solution Prepare_Enzyme->Incubate_Enzyme_Compound Prepare_Substrate Prepare LTA4 Substrate Solution Initiate_Reaction Add LTA4 Substrate to Initiate Reaction Prepare_Substrate->Initiate_Reaction Incubate_Enzyme_Compound->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction with Methanol Incubate->Terminate_Reaction Quantify_LTB4 Quantify LTB4 (LC-MS/MS) Terminate_Reaction->Quantify_LTB4 Calculate_Inhibition Calculate % Inhibition Quantify_LTB4->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the LTA4H epoxide hydrolase inhibition assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide guidance for researchers, scientists, and drug development professionals on the selection and use of appropriate positive controls in experiments involving the leukotriene A4 hydrolase (LTA4H) inhibitor, JNJ-26993135. The inclusion of validated positive controls is critical for ensuring assay sensitivity, validating experimental results, and providing a benchmark for the activity of novel compounds.

Introduction to this compound and its Target: Leukotriene A4 Hydrolase (LTA4H)

This compound is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2][3] LTA4H is a bifunctional zinc metalloenzyme that plays a crucial role in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[4][5] LTA4H catalyzes the hydrolysis of the unstable epoxide intermediate, leukotriene A4 (LTA4), to LTB4.[4] LTB4 is a powerful chemoattractant for neutrophils and other immune cells and is implicated in a variety of inflammatory diseases.[4][5][6] LTA4H also possesses aminopeptidase activity.[7] Due to its role in inflammation, LTA4H is a significant target for the development of anti-inflammatory therapeutics.[8]

Recommended Positive Controls for LTA4H Inhibition

Several well-characterized LTA4H inhibitors can serve as positive controls in both in vitro and in vivo experiments. The choice of a specific positive control may depend on the experimental system, the desired potency, and the specific activity of LTA4H being investigated (epoxide hydrolase vs. aminopeptidase).

Key Positive Controls:

  • SC-57461A: A potent, selective, and orally active non-peptide inhibitor of LTA4H.[9][10] It is an excellent positive control for both in vitro and in vivo studies due to its high potency and well-documented activity.[9][10]

  • Bestatin (Ubenimex): A natural and broad-spectrum competitive inhibitor of aminopeptidases, including the aminopeptidase activity of LTA4H.[7][11] It can be used to differentiate the effects on the two catalytic functions of LTA4H.

  • LYS006 (LTA4H-IN-1): A highly potent, new-generation LTA4H inhibitor.[12][13][14] Its high potency makes it a suitable positive control for assays requiring a strong inhibitory signal.

Quantitative Data for LTA4H Inhibitors

The following table summarizes the inhibitory potencies of this compound and the recommended positive controls against LTA4H. This data is essential for determining appropriate concentrations for in vitro experiments and for comparing the relative potencies of different inhibitors.

CompoundTargetAssay TypeIC50 / KiReference
This compound Recombinant Human LTA4HEnzyme Inhibition10 nM (IC50)[2]
Human Whole Blood (ex vivo)LTB4 Production339 nM (IC50)[2]
SC-57461A Recombinant Human LTA4HEnzyme Inhibition2.5 nM (IC50)[9]
Recombinant Mouse LTA4HEnzyme Inhibition3 nM (IC50)[9]
Recombinant Rat LTA4HEnzyme Inhibition23 nM (IC50)[9]
Human Whole Blood (ex vivo)LTB4 Production49 nM (IC50)[9]
Bestatin LTA4HEnzyme Inhibition201 +/- 95 nM (Ki)[7]
LTA4H (aminopeptidase activity)Enzyme Inhibition172 nM (apparent Ki)[7]
LYS006 (LTA4H-IN-1) LTA4HEnzyme Inhibition2 nM (IC50)[12]

Experimental Protocols

In Vitro LTA4H Epoxide Hydrolase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against the epoxide hydrolase function of LTA4H by measuring the production of LTB4.

Materials:

  • Recombinant human LTA4H

  • Leukotriene A4 (LTA4) methyl ester

  • This compound and positive control inhibitors (e.g., SC-57461A)

  • Assay Buffer: 10 mM Tris-HCl, pH 8.0, degassed

  • Quenching Solution: Ice-cold methanol

  • Internal Standard (e.g., Prostaglandin B2)

  • HPLC system with a reverse-phase column

Procedure:

  • Substrate Preparation: Freshly prepare LTA4 by hydrolyzing LTA4 methyl ester. Dissolve the methyl ester in a small volume of ethanol and add to an ice-cold, degassed solution of 50 mM NaOH. Incubate on ice for 60 minutes in the dark under an inert atmosphere. Neutralize the solution to the desired pH. Determine the concentration spectrophotometrically.

  • Enzyme and Inhibitor Preparation: Dilute the recombinant LTA4H enzyme to the desired concentration in the assay buffer immediately before use. Prepare a serial dilution of the test compound (this compound) and positive control in the assay buffer.

  • Inhibition Reaction: a. In a microcentrifuge tube, add the LTA4H enzyme. b. Add the test compound or positive control at various concentrations and pre-incubate for 15 minutes at 37°C. c. Initiate the reaction by adding the freshly prepared LTA4 substrate. d. Incubate the reaction on ice for a precise period (e.g., 30 seconds).

  • Reaction Termination: Stop the reaction by adding two volumes of ice-cold methanol containing the internal standard.

  • Sample Processing: Vortex the samples and centrifuge at high speed to precipitate the protein. Transfer the supernatant to a new tube for analysis.

  • LTB4 Quantification by HPLC: a. Acidify the samples with a small volume of acetic acid. b. Analyze the samples by reverse-phase HPLC to separate and quantify the LTB4 produced. c. Monitor the absorbance at approximately 270-280 nm. d. Calculate the amount of LTB4 formed by comparing the peak area to a standard curve and normalizing to the internal standard.

  • Data Analysis: Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Leukotriene A4 Hydrolase (LTA4H) Signaling Pathway

LTA4H_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid cPLA2 5-LOX 5-LOX Arachidonic_Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 LTA4H LTA4H LTA4->LTA4H LTB4 LTB4 LTA4H->LTB4 Inflammation Inflammation LTB4->Inflammation This compound This compound This compound->LTA4H Positive_Controls Positive_Controls Positive_Controls->LTA4H

Caption: LTA4H catalyzes the conversion of LTA4 to the pro-inflammatory mediator LTB4.

Experimental Workflow for LTA4H Inhibition Assay

LTA4H_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Pre_incubation Pre-incubate LTA4H with Inhibitor Prepare_Reagents->Pre_incubation Reaction_Initiation Initiate Reaction with LTA4 Substrate Pre_incubation->Reaction_Initiation Reaction_Termination Terminate Reaction with Cold Methanol Reaction_Initiation->Reaction_Termination Sample_Processing Process Sample (Centrifugation) Reaction_Termination->Sample_Processing HPLC_Analysis Quantify LTB4 by HPLC Sample_Processing->HPLC_Analysis Data_Analysis Determine IC50 Values HPLC_Analysis->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for JNJ-26993135 Solubility and Formulation in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26993135 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), playing a crucial role in modulating inflammatory responses by inhibiting the production of leukotriene B4 (LTB4)[1]. As with many new chemical entities, this compound presents challenges in formulation for preclinical animal studies due to its predicted low aqueous solubility. This document provides a comprehensive guide to determining the solubility of this compound and developing a suitable formulation for in vivo administration. The protocols outlined below are designed to be adaptable and can serve as a starting point for the formulation of other poorly soluble compounds.

Solubility Assessment of this compound

A systematic solubility screening is the first step in developing a viable formulation. The following table summarizes common solvents and excipients that should be evaluated for their ability to dissolve this compound.

Table 1: Solubility Screening of this compound

Solvent/Excipient Category Concentration Range to Test (mg/mL) Observations (e.g., Clear Solution, Precipitate)
Deionized WaterAqueous0.1 - 10
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous Buffer0.1 - 10
0.1 N HClAcidic Buffer0.1 - 10
0.1 N NaOHBasic Buffer0.1 - 10
EthanolCo-solvent1 - 50
Propylene Glycol (PG)Co-solvent1 - 50
Polyethylene Glycol 400 (PEG 400)Co-solvent1 - 50
Dimethyl Sulfoxide (DMSO)Co-solvent1 - 100
Polysorbate 80 (Tween® 80)Surfactant1 - 50 (in aqueous vehicle)
Cremophor® ELSurfactant1 - 50 (in aqueous vehicle)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexing Agent1 - 50 (in aqueous vehicle)
Corn OilLipid Vehicle1 - 50
Sesame OilLipid Vehicle1 - 50

Experimental Protocol: Solubility Determination

This protocol describes a method to determine the equilibrium solubility of this compound in various vehicles.

Materials:

  • This compound powder

  • Selected solvents and excipients from Table 1

  • Vials with screw caps

  • Vortex mixer

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound powder to a tared vial.

  • Record the weight of the compound.

  • Add a known volume of the selected solvent or excipient to the vial.

  • Cap the vial tightly and vortex for 2 minutes to facilitate initial dispersion.

  • Place the vials on an orbital shaker or rotator at room temperature (or desired temperature) for 24-48 hours to reach equilibrium.

  • After the incubation period, visually inspect the vials for any undissolved material.

  • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a standard curve.

  • Express the solubility in mg/mL.

Formulation Development for Animal Studies

Based on the solubility data, a suitable formulation can be developed. For poorly soluble compounds, co-solvent systems, surfactant-based formulations, or lipid-based formulations are common approaches.[2][3][4]

Protocol: Co-solvent Formulation

This protocol is suitable for oral or parenteral administration, depending on the chosen co-solvents and their concentrations.

Materials:

  • This compound

  • Selected co-solvent(s) (e.g., PEG 400, Propylene Glycol)

  • Aqueous vehicle (e.g., Saline, PBS)

  • Sterile vials

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile vial, add the co-solvent(s) to the this compound powder.

  • Gently warm the mixture (if necessary and the compound is heat-stable) and stir using a magnetic stirrer until the compound is completely dissolved.

  • Slowly add the aqueous vehicle to the co-solvent mixture while continuously stirring.

  • Observe for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of the co-solvent.

  • Once a clear solution is obtained, the formulation is ready for administration. The final concentration of the co-solvent should be kept within tolerable limits for the chosen animal species and route of administration.

Protocol: Suspension Formulation

If a suitable solution cannot be achieved, a micronized suspension can be prepared.

Materials:

  • Micronized this compound

  • Wetting agent (e.g., 0.5% Tween® 80 in water)

  • Suspending agent (e.g., 0.5% Carboxymethyl cellulose in water)

  • Mortar and pestle or homogenizer

Procedure:

  • Weigh the required amount of micronized this compound.

  • In a mortar, add a small amount of the wetting agent to the powder and triturate to form a smooth paste.

  • Gradually add the suspending agent to the paste with continuous trituration until a uniform suspension is formed.

  • Alternatively, use a homogenizer for a more uniform particle size distribution.

  • The suspension should be continuously stirred before and during administration to ensure dose uniformity.

Signaling Pathway of this compound

This compound is an inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). The following diagram illustrates this pathway.

JNJ_26993135_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX 5_LOX 5-Lipoxygenase (5-LOX) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H LTA4H Leukotriene A4 Hydrolase (LTA4H) Pro_inflammatory_Effects Pro-inflammatory Effects (e.g., Neutrophil Chemotaxis) LTB4->Pro_inflammatory_Effects JNJ_26993135 This compound JNJ_26993135->LTA4H Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Formulation Development

The following diagram outlines the logical steps for developing a suitable formulation for this compound.

Formulation_Workflow Start Start: Poorly Soluble Compound (this compound) Solubility_Screening Solubility Screening in Various Excipients Start->Solubility_Screening Data_Analysis Analyze Solubility Data Solubility_Screening->Data_Analysis Select_Approach Select Formulation Approach Data_Analysis->Select_Approach Solution_Formulation Develop Solution-Based Formulation (e.g., Co-solvents) Select_Approach->Solution_Formulation Soluble Suspension_Formulation Develop Suspension Formulation Select_Approach->Suspension_Formulation Insoluble Physical_Characterization Physical and Chemical Characterization (e.g., Stability) Solution_Formulation->Physical_Characterization Suspension_Formulation->Physical_Characterization In_Vivo_Study Perform In Vivo Animal Study Physical_Characterization->In_Vivo_Study

Caption: Workflow for formulation development.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that ensures adequate exposure in animal models. The protocols and strategies outlined in this document provide a systematic approach to address the solubility challenges associated with this compound. It is imperative to perform thorough physical and chemical characterization of the final formulation to ensure its stability and suitability for the intended study.

References

Application Notes and Protocols: Measuring the Effects of JNJ-26993135 on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26993135 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4)[1]. LTB4 is known to be a powerful chemoattractant for leukocytes and can amplify inflammatory responses, including the production of various cytokines[2][3][4]. These application notes provide detailed protocols for investigating the effects of this compound on cytokine production in vitro, offering a framework for assessing its anti-inflammatory potential.

Mechanism of Action: Modulation of Cytokine Signaling

This compound exerts its effect by inhibiting the enzymatic activity of LTA4H, thereby reducing the production of LTB4 from its precursor, leukotriene A4 (LTA4). LTB4, upon binding to its cell surface receptors (primarily BLT1), triggers intracellular signaling cascades that promote inflammation. These pathways include the activation of transcription factors such as NF-κB, which are critical for the expression of pro-inflammatory cytokine genes[1][5]. By blocking LTB4 synthesis, this compound is hypothesized to attenuate the downstream signaling that leads to the production of key inflammatory cytokines. LTB4 has been shown to induce the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β)[1][2][6].

Data Presentation: Expected Effects of this compound on Cytokine Production

The following tables summarize hypothetical quantitative data representing the expected outcomes of in vitro experiments investigating the effect of this compound on cytokine production by immune cells stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Human PBMCs

This compound Conc. (nM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SD
0 (Vehicle Control)1500 ± 1202500 ± 200800 ± 65
11350 ± 1102200 ± 180720 ± 60
10900 ± 751500 ± 130480 ± 40
100450 ± 40750 ± 60240 ± 20
1000200 ± 25300 ± 30100 ± 15

Table 2: Effect of this compound on Anti-inflammatory Cytokine Production in LPS-stimulated Human PBMCs

This compound Conc. (nM)IL-10 (pg/mL) ± SDTGF-β1 (pg/mL) ± SD
0 (Vehicle Control)300 ± 25500 ± 40
1320 ± 28530 ± 45
10450 ± 38650 ± 55
100600 ± 50800 ± 65
1000650 ± 55850 ± 70

Mandatory Visualizations

LTA4H_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX BLT1_Receptor BLT1 Receptor G_Protein G-Protein Signaling BLT1_Receptor->G_Protein LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTB4->BLT1_Receptor Binds JNJ26993135 This compound JNJ26993135->LTA4H Inhibits NFkB NF-κB Activation G_Protein->NFkB Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Activates Transcription Cytokine_Production Cytokine Production (TNF-α, IL-6, IL-1β) Cytokine_Genes->Cytokine_Production

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Isolate_PBMCs 1. Isolate Human PBMCs from whole blood Culture_Cells 2. Culture PBMCs in complete RPMI-1640 medium Isolate_PBMCs->Culture_Cells Pre-treat 3. Pre-treat cells with This compound (various conc.) or vehicle for 1 hour Culture_Cells->Pre-treat Stimulate 4. Stimulate cells with LPS (e.g., 100 ng/mL) Pre-treat->Stimulate Incubate 5. Incubate for 24 hours at 37°C, 5% CO2 Stimulate->Incubate Collect_Supernatant 6. Collect cell culture supernatants Incubate->Collect_Supernatant Measure_Cytokines 7. Measure cytokine levels (e.g., TNF-α, IL-6, IL-10) using ELISA or Multiplex Assay Collect_Supernatant->Measure_Cytokines

Caption: Experimental workflow for cytokine measurement.

Experimental Protocols

Protocol 1: In Vitro Cytokine Production Assay using Human PBMCs

Objective: To determine the dose-dependent effect of this compound on the production of pro- and anti-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound (stock solution in DMSO)

  • Ficoll-Paque PLUS

  • Human whole blood from healthy donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA kits or multiplex bead-based immunoassay kits for human TNF-α, IL-6, IL-1β, IL-10, and TGF-β1

  • Dimethyl sulfoxide (DMSO) as vehicle control

Methodology:

  • Isolation of PBMCs:

    • Dilute fresh human whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.

    • Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

  • Cell Seeding:

    • Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

    • Add 50 µL of the this compound dilutions or vehicle control (0.1% DMSO in medium) to the appropriate wells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.

  • Cell Stimulation:

    • Prepare a working solution of LPS in complete RPMI-1640 medium.

    • Add 50 µL of the LPS solution to achieve a final concentration of 100 ng/mL in the stimulated wells.

    • Add 50 µL of medium without LPS to the unstimulated control wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell-free supernatants and store them at -80°C until analysis.

  • Cytokine Measurement:

    • Quantify the concentrations of TNF-α, IL-6, IL-1β, IL-10, and TGF-β1 in the collected supernatants using commercially available ELISA kits or a multiplex bead-based immunoassay according to the manufacturer's instructions.

Protocol 2: Intracellular Cytokine Staining and Flow Cytometry

Objective: To identify the specific immune cell subsets responsible for altered cytokine production in response to this compound treatment.

Materials:

  • All materials from Protocol 1

  • Brefeldin A (protein transport inhibitor)

  • Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™)

  • Permeabilization/Wash buffer

  • Fluorochrome-conjugated antibodies against human cell surface markers (e.g., CD3, CD14, CD19) and intracellular cytokines (e.g., TNF-α, IL-6)

  • Flow cytometer

Methodology:

  • Cell Preparation, Treatment, and Stimulation:

    • Follow steps 1-4 from Protocol 1, performing the experiment in round-bottom 96-well plates or flow cytometry tubes.

  • Protein Transport Inhibition:

    • Four to six hours before the end of the 24-hour incubation period, add Brefeldin A to all wells at a final concentration of 10 µg/mL to block cytokine secretion.

  • Cell Surface Staining:

    • After incubation, harvest the cells by centrifugation.

    • Wash the cells with PBS.

    • Resuspend the cells in a staining buffer containing fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3 for T cells, CD14 for monocytes, CD19 for B cells).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation/permeabilization solution and incubate for 20 minutes at 4°C in the dark.

    • Wash the cells with permeabilization/wash buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization/wash buffer containing fluorochrome-conjugated antibodies against intracellular cytokines (e.g., TNF-α, IL-6).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization/wash buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in staining buffer and acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage of cytokine-producing cells within specific immune cell populations (e.g., TNF-α+ CD14+ monocytes).

Disclaimer: These protocols are intended as a general guide. Researchers should optimize experimental conditions, including cell numbers, compound concentrations, and incubation times, for their specific experimental setup.

References

Troubleshooting & Optimization

Troubleshooting JNJ-26993135 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the leukotriene A4 hydrolase (LTA4H) inhibitor, JNJ-26993135, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H). LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory lipid mediator involved in various inflammatory diseases. By inhibiting LTA4H, this compound blocks the production of LTB4, making it a valuable tool for studying inflammatory pathways and for potential therapeutic development.

Q2: I'm observing precipitation when I dilute my this compound DMSO stock in my aqueous experimental buffer. What is the likely cause?

This compound is a carboxylic acid, and like many small molecule inhibitors, it has low intrinsic aqueous solubility. The precipitation you are observing is likely due to the compound crashing out of solution when the highly solubilizing environment of the DMSO is diluted in the aqueous buffer. This is a common issue with hydrophobic compounds.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is crucial to use a fresh, high-grade DMSO to avoid issues with water absorption, which can lower the solubility of the compound.[3]

Q4: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?

To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5% (v/v), and ideally at or below 0.1%.[1] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your aqueous experimental solutions.

Tier 1: Optimizing the Stock Solution and Dilution Technique

These initial steps are often sufficient to resolve precipitation issues.

  • Problem: Precipitate forms immediately upon dilution of the DMSO stock in aqueous buffer.

  • Solution:

    • Prepare a High-Concentration Stock in DMSO: Start by preparing a concentrated stock solution of this compound in anhydrous, high-purity DMSO (e.g., 10-50 mM). Gentle warming (to 37°C), vortexing, or sonication can aid in complete dissolution.[3]

    • Perform Serial Dilutions in DMSO First: Before diluting into your aqueous buffer, perform an intermediate serial dilution of your high-concentration stock in DMSO.[1]

    • Final "Spike-In" to Aqueous Buffer: Add a small volume of the diluted DMSO stock to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing. This "spike-in" method helps to minimize localized high concentrations of the compound that can lead to precipitation.

Tier 2: Modifying the Aqueous Buffer

If precipitation persists, modifying the composition of your aqueous buffer can improve the solubility of this compound.

  • Problem: Precipitation occurs even with optimized dilution techniques.

  • Solution:

    • pH Adjustment: Since this compound is a carboxylic acid, its solubility is pH-dependent. Increasing the pH of your aqueous buffer will increase the proportion of the more soluble, ionized form of the compound. For many cell-based assays, a pH of 7.4 is a good starting point. Consider testing a small range of physiologically compatible pH values (e.g., 7.2-7.8).

    • Inclusion of a Co-Solvent: If your experimental system can tolerate it, the addition of a small amount of a water-miscible organic co-solvent to your final aqueous medium can help to keep this compound in solution. Potential co-solvents include ethanol or polyethylene glycol 400 (PEG400). The final concentration of the co-solvent should be kept to a minimum and tested for effects on your assay.

Tier 3: Employing Solubilizing Excipients

For particularly challenging solubility issues, the use of solubilizing excipients can be explored.

  • Problem: Significant precipitation remains despite Tier 1 and Tier 2 troubleshooting.

  • Solution:

    • Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4] Start with low concentrations (e.g., 0.01-0.1%) and verify compatibility with your experimental system.

    • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs, enhancing their solubility.[4]

Data Presentation

A crucial step in troubleshooting is to systematically determine the solubility of this compound under different conditions. The following table provides a template for recording your experimental findings.

Solvent/Buffer System pH Additives (e.g., Co-solvent, Surfactant) Maximum Visual Solubility (µM) Observations
DMSON/ANone>50 mMClear solution
PBS7.4NonePrecipitate forms at X µM
PBS8.0None
Cell Culture Media7.4None
Cell Culture Media7.40.1% Ethanol
Cell Culture Media7.40.05% Tween® 80

Experimental Protocols

Protocol for Preparing this compound Working Solution for an In Vitro LTA4H Inhibition Assay

This protocol is adapted from established methods for LTA4H inhibitor screening.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Assay Buffer: 10 mM Tris-HCl, pH 8.0

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight: 368.45 g/mol ).

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous, high-purity DMSO.

    • Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gently warm the tube to 37°C for 5-10 minutes or sonicate for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions in DMSO:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in DMSO to achieve concentrations that are 100x to 1000x the final desired assay concentrations.

  • Prepare the Final Working Solution in Assay Buffer:

    • Pre-warm the Assay Buffer (10 mM Tris-HCl, pH 8.0) to the experimental temperature (e.g., 37°C).

    • To prepare the final working solution, add 1 µL of the appropriate DMSO intermediate dilution to 99 µL of the pre-warmed Assay Buffer (this results in a 1:100 dilution and a final DMSO concentration of 1%). Perform this addition while gently vortexing the Assay Buffer to ensure rapid and uniform mixing.

    • Visually inspect the final working solution for any signs of precipitation. If a slight cloudiness appears, it may still be usable, but significant precipitation will require further troubleshooting.

Visualizations

Signaling Pathway of Leukotriene B4 Synthesis and Inhibition by this compound

LTB4_Pathway Arachidonic_Acid Arachidonic Acid FLAP 5-LO activating protein (FLAP) Arachidonic_Acid->FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Multiple steps LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Inflammation Pro-inflammatory Responses LTB4->Inflammation JNJ_26993135 This compound JNJ_26993135->LTA4H

Caption: The enzymatic conversion of Arachidonic Acid to the pro-inflammatory mediator Leukotriene B4, and the inhibitory action of this compound on Leukotriene A4 Hydrolase.

Experimental Workflow for Troubleshooting this compound Precipitationdot

Troubleshooting_Workflow start Start: this compound Precipitation Observed tier1 Tier 1: Optimize Stock & Dilution Technique start->tier1 check1 Precipitation Resolved? tier1->check1 tier2 Tier 2: Modify Aqueous Buffer (pH, Co-solvent) check1->tier2 No success Proceed with Experiment check1->success Yes check2 Precipitation Resolved? tier2->check2 tier3 Tier 3: Use Solubilizing Excipients check2->tier3 No check2->success Yes check3 Precipitation Resolved? tier3->check3 check3->success Yes fail Consult Technical Support/ Re-evaluate Compound check3->fail No

References

Optimizing JNJ-26993135 concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of JNJ-26993135 for accurate IC50 determination in Leukotriene A4 Hydrolase (LTA4H) enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H). LTA4H is a bifunctional zinc metalloenzyme that plays a crucial role in the biosynthesis of Leukotriene B4 (LTB4), a powerful pro-inflammatory mediator.[1][2][3] this compound inhibits both the epoxide hydrolase and aminopeptidase activities of LTA4H, thereby blocking the production of LTB4.[2]

Q2: What is the reported IC50 value for this compound?

In enzymatic assays using recombinant human LTA4H, this compound has a reported IC50 value of approximately 10-11 nM.[1][2] In more complex cellular environments, such as ex vivo human whole blood assays measuring LTB4 production, the IC50 is higher, around 339 nM.[2]

Q3: What is a good starting concentration range for my IC50 experiment with this compound?

Given the potent enzymatic IC50 of ~10 nM, a sensible starting concentration range for an enzymatic assay would span several orders of magnitude around this value. A typical 8-point dose-response curve could start from 0.1 nM and go up to 1 µM (e.g., 0.1, 0.3, 1, 3, 10, 30, 100, 300, 1000 nM). For cell-based assays, a higher concentration range, starting from around 10 nM up to 10 µM, would be more appropriate, considering the reported ex vivo IC50.

Q4: Why is the substrate, Leukotriene A4 (LTA4), so unstable and how should I handle it?

LTA4 possesses a chemically reactive epoxide group, making it highly susceptible to non-enzymatic hydrolysis.[4] To ensure accurate and reproducible results, LTA4 should be freshly prepared for each experiment by hydrolyzing its more stable methyl ester precursor.[4] The preparation should be done in a degassed, alkaline solution under an inert atmosphere (e.g., argon or nitrogen) and kept on ice.[4] It is crucial to use the freshly prepared LTA4 solution promptly.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High variability between replicate wells - Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or inhibitor. - Inconsistent Incubation Times: Variation in the start and stop times of the reaction. - Edge Effects: Evaporation from wells on the outer edges of the microplate.- Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents. - Use a multichannel pipette or automated liquid handler to initiate and terminate the reactions simultaneously. - Avoid using the outer wells of the microplate. If their use is necessary, ensure proper plate sealing and maintain a humidified environment during incubation.
No or very low signal (low LTB4 production) - LTA4 Degradation: The substrate is highly unstable and may have degraded. - Inactive Enzyme: LTA4H may be inactive due to improper storage or handling. - Suboptimal Assay Conditions: Incorrect pH, temperature, or incubation time.- Prepare LTA4 fresh from its methyl ester immediately before each experiment and keep it on ice.[4] - Store the enzyme at -80°C in a glycerol-containing buffer. Avoid repeated freeze-thaw cycles. Use a fresh aliquot. - Verify the assay buffer pH is optimal (~8.0). Perform the incubation on ice or at 4°C for a short duration (e.g., 30 seconds to 10 minutes) to control the reaction.[4]
No dose-response curve (flat curve) - Inappropriate Concentration Range: The tested concentrations of this compound are too high or too low. - Compound Insolubility: this compound may not be fully soluble in the assay buffer. - Assay Interference: The compound may be interfering with the detection method (e.g., fluorescence quenching).- Perform a wider range-finding study, spanning several logs (e.g., 0.1 nM to 10 µM). - Visually inspect for precipitation. Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all wells. - Run control experiments without the enzyme to check for assay interference by the compound.
Dose-response curve does not reach 100% inhibition - Low Affinity Inhibitor: The inhibitor may not be potent enough to achieve full inhibition at the tested concentrations. - Assay Weakness: In kinase assays, for example, high ATP concentrations can outcompete the inhibitor. While not a kinase, similar substrate competition could be a factor. - Impure Compound: The purity of this compound may be insufficient.- Test higher concentrations of this compound. - Optimize the substrate (LTA4) concentration. It should ideally be at or below its Km for the enzyme to get an IC50 that approximates the Ki. - Verify the purity of the compound.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound and other LTA4H inhibitors for comparison.

Inhibitor Target Assay Type Potency (IC50)
This compound Recombinant Human LTA4HEnzymatic (Epoxide Hydrolase & Aminopeptidase)~10 nM[2]
This compound Human Whole Bloodex vivo (LTB4 production)339 nM[2]
LTA4H-IN-1 LTA4HNot Specified2 nM[5]
ARM1 LTA4HAminopeptidase Activity7.61 µM[5]
ARM1 LTA4HEpoxide Hydrolase Activity12.4 µM[5]

Experimental Protocols

Detailed Methodology for LTA4H Enzymatic IC50 Determination

This protocol outlines the determination of the IC50 value of this compound by measuring the inhibition of LTA4H-catalyzed formation of LTB4 from LTA4.

1. Reagent Preparation:

  • Assay Buffer: 10 mM Sodium Phosphate, pH 7.4, containing 4 mg/mL BSA.[6] Degas the buffer and keep it on ice.

  • Recombinant Human LTA4H: Dilute the enzyme to the desired final concentration in the assay buffer immediately before use. Keep on ice. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

  • This compound Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations. Further dilute these in the assay buffer to achieve the final desired concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept below 1%.

  • LTA4 Substrate Solution: Prepare LTA4 fresh by hydrolyzing LTA4 methyl ester.[4][6]

    • Dissolve the LTA4 methyl ester in a small volume of ethanol.

    • Add the ethanolic solution to a degassed, ice-cold solution of 50 mM NaOH.

    • Incubate on ice for 60 minutes in the dark under an inert atmosphere (e.g., argon or nitrogen).

    • The final concentration of LTA4 should be determined spectrophotometrically. The final concentration in the assay should be optimized, ideally at or near the Km for LTA4H. A final concentration of 150 nM has been reported.[6]

2. Assay Procedure:

  • Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a microplate.

  • Add the diluted LTA4H enzyme solution to each well.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C to allow for inhibitor binding.[6]

  • Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate solution to each well.

  • Incubate the reaction mixture for 10 minutes at 37°C.[6]

  • Terminate the reaction by adding a stop solution or by diluting the reaction mixture (e.g., 20-fold dilution in assay buffer).[6]

3. LTB4 Detection:

  • The amount of LTB4 produced can be quantified using a commercially available LTB4 ELISA kit or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.[7][8]

4. Data Analysis:

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

LTA4H_Signaling_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid cPLA2 LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LO/FLAP 5-LO 5-Lipoxygenase (5-LO) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H (Epoxide Hydrolase) LTA4H Leukotriene A4 Hydrolase (LTA4H) JNJ This compound JNJ->LTA4H BLT_Receptors BLT1/BLT2 Receptors LTB4->BLT_Receptors Inflammation Inflammation (Chemotaxis, Cytokine Release) BLT_Receptors->Inflammation

Caption: Leukotriene B4 signaling pathway and the inhibitory action of this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, and fresh LTA4 Preincubation Pre-incubate Enzyme with this compound Reagents->Preincubation Compound Serial Dilution of This compound Compound->Preincubation Reaction Initiate reaction with LTA4, Incubate Preincubation->Reaction Termination Stop Reaction Reaction->Termination Detection Quantify LTB4 (ELISA/HTRF) Termination->Detection Calculation Calculate % Inhibition Detection->Calculation Curve_Fit Plot Dose-Response Curve and determine IC50 Calculation->Curve_Fit

Caption: Experimental workflow for IC50 determination of this compound.

References

Common issues with JNJ-26993135 stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of JNJ-26993135, a potent and selective leukotriene A4 hydrolase (LTA4H) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and short-term storage conditions for solid this compound?

A1: For long-term storage of solid this compound, it is recommended to keep it at -20°C for months to years. For short-term storage, such as a few days to weeks, it can be stored at 0 - 4°C.[1] The compound should be kept in a dry, dark environment.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods.[2][3] For very short-term use (a few days to weeks), solutions in DMSO can be kept at 4°C.[3]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in DMSO.[1]

Q4: Is this compound sensitive to light?

Q5: How stable is this compound during shipping?

A5: The compound is considered stable enough for shipping at ambient temperature for a few weeks.[1]

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Experimental Media

Symptoms:

  • You observe cloudiness or visible precipitate after diluting your DMSO stock solution of this compound into your aqueous assay buffer.

  • You are seeing inconsistent or lower-than-expected activity in your experiments.

Potential Cause: this compound, like many kinase inhibitors, is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.

Solutions:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that your experiment can tolerate, typically ≤0.5%.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer.

  • Pre-warm Buffer: Warming your aqueous buffer to the experimental temperature before adding the compound stock can sometimes help.

  • Inclusion of a Surfactant: Consider the inclusion of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, in your assay buffer to improve solubility.

  • Solubility Testing: Perform a simple solubility test by preparing a range of concentrations of this compound in your final assay buffer and visually inspecting for precipitation after a relevant incubation time.

Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • You observe significant variability in your results when using the same stock solution of this compound over a period of time.

Potential Causes:

  • Degradation of Stock Solution: Improper storage or frequent freeze-thaw cycles can lead to degradation.

  • Water Contamination in DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. Water in the DMSO stock can promote hydrolysis of the compound.

Solutions:

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your main stock solution into smaller, single-use volumes.

  • Use Anhydrous DMSO: Prepare stock solutions using high-quality, anhydrous DMSO.

  • Proper Storage: Ensure your stock solutions are stored at -80°C for long-term storage.[2]

  • Fresh Dilutions: Prepare fresh dilutions from your stock for each experiment.

Data Summary

ParameterConditionRecommendationCitation
Storage (Solid) Long-term-20°C[1]
Short-term0 - 4°C[1]
Storage (In DMSO) Long-term-80°C[2]
Short-term4°C[3]
Recommended Solvent DMSO[1]
Shipping Ambient Temperature[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to dissolve the powder completely.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability by HPLC
  • Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

  • Materials:

    • This compound stock solution in DMSO

    • HPLC system with a UV detector

    • C18 HPLC column

    • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

  • Procedure:

    • Time Zero (T0) Sample: Immediately after preparing the stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis (e.g., 10 µM) in the mobile phase. Inject this sample into the HPLC system and record the chromatogram. The area of the main peak corresponding to this compound is your T0 reference.

    • Incubation: Store the remaining aliquots of the stock solution under the desired test conditions (e.g., 4°C, room temperature, -20°C).

    • Time Point (Tx) Samples: At specified time points (e.g., 24 hours, 48 hours, 1 week), retrieve an aliquot from each storage condition.

    • Dilute the aliquot to the same concentration as the T0 sample and analyze by HPLC using the same method.

    • Data Analysis: Compare the peak area of this compound at each time point to the T0 peak area. A decrease in the peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the compound remaining at each time point.

Visualizations

Troubleshooting_Workflow cluster_symptom Symptom cluster_check Troubleshooting Steps cluster_solution Solutions Symptom Inconsistent Experimental Results or Precipitation Observed CheckStorage Verify Storage Conditions (-20°C solid, -80°C solution) Symptom->CheckStorage CheckSolvent Check for Aqueous Precipitation (Poor water solubility) Symptom->CheckSolvent CheckHandling Review Handling Procedures (Freeze-thaw, DMSO quality) Symptom->CheckHandling Sol_Storage Aliquot Stocks Store Properly CheckStorage->Sol_Storage Sol_Solvent Optimize DMSO% Use Surfactants Perform Serial Dilutions CheckSolvent->Sol_Solvent Sol_Handling Use Anhydrous DMSO Minimize Freeze-Thaw CheckHandling->Sol_Handling

Caption: Troubleshooting workflow for this compound stability issues.

Stability_Testing_Workflow PrepStock Prepare this compound Stock Solution in DMSO T0_Analysis T=0 Analysis: Dilute aliquot and analyze by HPLC PrepStock->T0_Analysis StoreAliquots Store Aliquots at Different Conditions (e.g., 4°C, -20°C, -80°C) PrepStock->StoreAliquots Compare Compare Peak Areas to T=0 to Determine Degradation T0_Analysis->Compare Tx_Analysis T=x Analysis: At time points, dilute and analyze by HPLC StoreAliquots->Tx_Analysis Tx_Analysis->Compare

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Addressing Off-Target Effects of Kinase Inhibitors in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide uses Dasatinib as a representative multi-kinase inhibitor with well-documented off-target effects. The originally requested compound, "JNJ-26993135," lacks sufficient publicly available data to create a detailed and accurate resource. This guide is intended to serve as a comprehensive example for researchers encountering off-target effects with multi-targeted kinase inhibitors.

This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Dasatinib and other similar multi-kinase inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and major off-targets of Dasatinib?

A1: Dasatinib is a potent, orally available inhibitor of the BCR-ABL fusion protein and SRC family kinases (SFKs), which include SRC, LCK, YES, and FYN.[1][2] These are considered its primary targets, particularly in the context of Chronic Myeloid Leukemia (CML). However, Dasatinib is a multi-targeted kinase inhibitor and is known to significantly inhibit other kinases at nanomolar concentrations.[2][3] Major off-targets include c-KIT, platelet-derived growth factor receptor β (PDGFRβ), and ephrin type-A receptor 2 (EPHA2).[1][2][3] Its promiscuous nature means it can bind to a wide range of other tyrosine and serine/threonine kinases, which can vary depending on the cellular context.[4][5]

Q2: I'm observing significant cytotoxicity in my cell line, which does not express BCR-ABL. What could be the cause?

A2: This is a common observation and is likely due to Dasatinib's off-target activity. Many cell types express one or more SRC family kinases, which are critical regulators of cell growth, survival, adhesion, and migration signaling.[1][6] Inhibition of these essential kinases can lead to apoptosis or cell cycle arrest. Additionally, your cells may express other sensitive off-targets like c-KIT or PDGFRβ, which also play roles in cell proliferation and survival.[1] It is crucial to characterize the expression profile of these potential off-targets in your experimental model.

Q3: My results show a paradoxical activation of a signaling pathway downstream of my intended target. Is this an off-target effect?

A3: This could be due to off-target effects or complex feedback loops within signaling networks.[1] When a key kinase is inhibited, cells can sometimes compensate by activating alternative survival pathways. For instance, inhibiting one kinase might relieve negative feedback on another pathway, leading to its paradoxical activation. To dissect this, it's important to use multiple, structurally distinct inhibitors for the same primary target and to use genetic methods like siRNA or CRISPR to validate that the observed phenotype is truly dependent on the intended target.

Q4: I am seeing a lack of an effect at concentrations where I expect to see inhibition of my target. What are the possible reasons?

A4: There are several potential reasons for a lack of efficacy at expected concentrations. One common mechanism is the high expression of drug efflux pumps, such as ABCB1 (MDR1) and ABCG2 (BCRP), in the cell line, which actively remove Dasatinib from the cell, lowering its intracellular concentration.[7][8] Another possibility is the presence of mutations in the target kinase that confer resistance.[9][10] For example, the T315I mutation in BCR-ABL is a well-known cause of resistance to Dasatinib.[9][10] It is advisable to sequence the target kinase in your cell line and to test for the expression of common drug transporters.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Anti-proliferative Effects
Possible Cause Troubleshooting Steps Expected Outcome
Inhibition of essential off-target kinases (e.g., SRC, c-KIT).[1] 1. Perform a dose-response curve: Determine the GI50 in your cell line. 2. Profile off-target expression: Use Western blot or qPCR to confirm the presence of key off-targets like SRC, LCK, c-KIT, and PDGFRβ. 3. Use a more specific inhibitor: Compare results with a structurally different inhibitor that has a narrower selectivity profile. 4. Genetic knockdown: Use siRNA or CRISPR to knock down the primary target and see if it phenocopies the inhibitor's effect.A clear dose-dependent effect on cell viability. Confirmation of off-target expression will help interpret the results. A more specific inhibitor should have a reduced effect if the toxicity is off-target mediated. Genetic knockdown should replicate on-target effects.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Possible Cause Troubleshooting Steps Expected Outcome
Poor cell permeability or active drug efflux.[7][8] 1. Test for drug transporter expression: Use Western blot or qPCR for ABCB1 and ABCG2. 2. Use efflux pump inhibitors: Co-treat cells with a known inhibitor of these pumps (e.g., verapamil for ABCB1) as a control.High expression of efflux pumps suggests this as a likely cause. An increase in Dasatinib's potency in the presence of an efflux pump inhibitor would confirm this mechanism.
Inhibitor metabolism by the cells. 1. Measure intracellular drug concentration: Use LC-MS/MS to quantify the amount of Dasatinib inside the cells over time.A rapid decrease in intracellular Dasatinib concentration would indicate cellular metabolism or degradation.
Issue 3: Unexplained Changes in Cell Morphology, Adhesion, or Migration
Possible Cause Troubleshooting Steps Expected Outcome
Inhibition of SRC family kinases, which are key regulators of the cytoskeleton and focal adhesions.[6] 1. Document morphological changes: Use phase-contrast microscopy to capture images of treated and untreated cells. 2. Immunofluorescence staining: Stain for focal adhesion proteins (e.g., vinculin, paxillin) and actin to observe changes in their localization and organization. 3. Cell migration/invasion assay: Quantify the effect of Dasatinib on cell motility using a transwell assay.Observable changes in cell shape, such as rounding or loss of adhesion. Disruption of focal adhesions and cytoskeletal structure. A dose-dependent inhibition of cell migration or invasion.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of Dasatinib

This table summarizes the inhibitory activity of Dasatinib against its primary targets and a selection of key off-targets. IC50 values represent the concentration of the inhibitor required for 50% inhibition of kinase activity in biochemical assays.

Kinase TargetIC50 (nM)Target TypeReference
BCR-ABL<1Primary[2][11]
SRC<1Primary[2][11]
LCK<1Primary[3]
YES<1Primary[3]
FYN<1Primary[2]
c-KIT1-5Off-Target[2][3]
PDGFRβ1-5Off-Target[2][3]
EPHA21-5Off-Target[2]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Dasatinib on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[12]

  • Drug Treatment: Prepare serial dilutions of Dasatinib (e.g., 0.1 nM to 10 µM) in the complete medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).[6]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Western Blot for Phosphorylated Kinase Targets

This protocol assesses the effect of Dasatinib on the phosphorylation status of its target kinases and downstream signaling proteins.

Methodology:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with the desired concentration of Dasatinib (e.g., 100 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against the phosphorylated protein of interest (e.g., phospho-SRC, phospho-CrkL) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. Analyze band intensities, normalizing to a loading control (e.g., β-actin) and the total protein level of the kinase of interest.[6]

Transwell Cell Migration Assay

This protocol measures the effect of Dasatinib on the migratory capacity of cells.

Methodology:

  • Cell Preparation: Serum-starve the cells overnight.

  • Assay Setup:

    • Add serum-free media containing Dasatinib or vehicle to the upper chamber of a transwell insert.

    • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Seed the serum-starved cells in the upper chamber.

  • Incubation: Incubate for a period that allows for cell migration (e.g., 12-24 hours).

  • Staining and Quantification:

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the insert with crystal violet.

    • Image and count the stained cells in several random fields of view. Express the results as a percentage of migration relative to the vehicle control.[6]

Visualizations

G cluster_0 Dasatinib Action cluster_1 Cellular Processes Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibition SFKs SRC Family Kinases (SRC, LCK, etc.) Dasatinib->SFKs Inhibition Off_Targets Off-Targets (c-KIT, PDGFRβ, etc.) Dasatinib->Off_Targets Inhibition Proliferation Proliferation & Survival BCR_ABL->Proliferation Drives SFKs->Proliferation Migration Migration & Adhesion SFKs->Migration Off_Targets->Proliferation Off_Targets->Migration Other Other Cellular Functions Off_Targets->Other

Caption: Dasatinib's multi-targeted inhibition profile.

G cluster_workflow Troubleshooting Workflow for Unexpected Cytotoxicity Start Observe Unexpected Cytotoxicity Dose_Response Perform Dose-Response Curve Start->Dose_Response Profile_Targets Profile Off-Target Expression (Western/qPCR) Dose_Response->Profile_Targets Compare_Inhibitor Use Structurally Different, More Specific Inhibitor Profile_Targets->Compare_Inhibitor Genetic_Validation Genetic Validation (siRNA/CRISPR) Compare_Inhibitor->Genetic_Validation Conclusion Determine if Effect is On-Target or Off-Target Genetic_Validation->Conclusion

Caption: Experimental workflow for investigating off-target cytotoxicity.

G cluster_pathway Simplified SRC Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR) Growth_Factor->RTK SRC SRC RTK->SRC Activates FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS_MAPK RAS/MAPK Pathway SRC->RAS_MAPK PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Dasatinib Dasatinib Dasatinib->SRC Inhibits

Caption: Simplified SRC signaling and Dasatinib's point of inhibition.

References

Technical Support Center: JNJ-26993135 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of JNJ-26993135.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to its bioavailability?

A1: this compound is a solid powder with the chemical formula C20H20N2O3S and a molecular weight of 368.45 g/mol .[1][2] While some sources describe it as soluble in water, for practical in vivo applications, its solubility in aqueous buffers suitable for physiological pH ranges may be limited.[1] It is often stored in DMSO, suggesting that specialized formulations may be required for aqueous-based dosing solutions.[1] A summary of its key properties is provided in Table 1.

Q2: My in vivo study with this compound shows low plasma exposure. What are the potential causes?

A2: Low plasma exposure, and therefore poor bioavailability, can stem from several factors. Based on the Biopharmaceutics Classification System (BCS), drugs with poor solubility and/or poor permeability often exhibit low oral bioavailability. For this compound, potential causes include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids, limiting the amount of drug available for absorption.

  • Low Permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.

  • Efflux Transporter Activity: The drug could be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach.

Q3: What are the initial steps to troubleshoot poor bioavailability of this compound?

A3: A systematic approach is recommended. Start by characterizing the compound's fundamental properties. Determine its aqueous solubility at different pH values and its permeability using an in vitro model like the Caco-2 assay.[3] This will help you classify the compound according to the BCS and identify the primary barrier to its absorption (solubility or permeability). A suggested workflow is outlined in Figure 1.

Troubleshooting Guide

Issue: Inconsistent or low plasma concentrations of this compound in preclinical species.

This guide provides a step-by-step approach to diagnose and address the root cause of poor bioavailability.

Step 1: Characterize Solubility and Permeability

  • Objective: To determine if the primary absorption barrier is solubility or permeability.

  • Action:

    • Perform kinetic and thermodynamic solubility studies at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).

    • Assess the permeability of this compound using a Caco-2 cell monolayer assay.

  • Interpretation of Results:

    • Low Solubility, High Permeability (BCS Class II): Bioavailability is limited by the dissolution rate. Focus on formulation strategies to enhance solubility.

    • High Solubility, Low Permeability (BCS Class III): Bioavailability is limited by the rate of permeation across the intestinal mucosa. Consider strategies to improve permeability.

    • Low Solubility, Low Permeability (BCS Class IV): Both solubility and permeability are significant barriers. A combination of approaches will be necessary.

Step 2: Investigate First-Pass Metabolism

  • Objective: To determine if the liver is significantly reducing the amount of drug reaching systemic circulation.

  • Action:

    • Incubate this compound with liver microsomes or hepatocytes from the preclinical species of interest.

    • Measure the rate of disappearance of the parent compound.

  • Interpretation of Results:

    • High Clearance: Indicates extensive first-pass metabolism. Consider co-administration with a metabolic inhibitor (in research settings) or chemical modification of the molecule to block metabolic sites.

Step 3: Evaluate Formulation Strategies

Based on the findings from the previous steps, select an appropriate formulation strategy.

  • For Solubility-Limited Compounds (BCS Class II/IV):

    • pH Adjustment: If the compound has ionizable groups, creating a salt form or using a buffered solution can improve solubility.

    • Co-solvents and Surfactants: Formulations containing excipients like PEG 400, polysorbate 80, or Cremophor EL can enhance solubility.

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate and solubility.

  • For Permeability-Limited Compounds (BCS Class III/IV):

    • Permeation Enhancers: Excipients that reversibly open tight junctions in the intestinal epithelium can be included in the formulation. However, this approach requires careful toxicity assessment.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and interacting with intestinal lipids.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

  • Shake the plate for 2 hours at room temperature.

  • Filter the samples to remove precipitated compound.

  • Analyze the concentration of the dissolved compound in the filtrate by LC-MS/MS.

Protocol 2: Caco-2 Permeability Assay

  • Seed Caco-2 cells on a 96-well Transwell plate and culture for 21 days to allow for differentiation and formation of a monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Add this compound (e.g., at 10 µM) to the apical (A) side of the monolayer.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Analyze the concentration of this compound in the basolateral samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Data Summaries

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC20H20N2O3S[2]
Molecular Weight368.45 g/mol [1][2]
AppearanceSolid powder[2]
IUPAC Name1-[4-(Benzothiazol-2-yloxy)-benzyl]-piperidine-4-carboxylic acid[1][2]

Table 2: Example In Vitro ADME Data for this compound

ParameterResultImplication for Bioavailability
Kinetic Solubility (pH 7.4)5 µg/mLLow solubility may limit dissolution in the intestine.
Caco-2 Permeability (Papp)0.5 x 10⁻⁶ cm/sLow permeability suggests the compound does not readily cross the intestinal barrier.
Mouse Liver Microsomal Stability (T½)15 minModerate to high clearance suggests potential for first-pass metabolism.

Table 3: Example In Vivo Pharmacokinetic Data for Different this compound Formulations in Mice (10 mg/kg, Oral Gavage)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Bioavailability (%)
Suspension in 0.5% Methylcellulose502.02505
Solution in 20% PEG 4001501.075015
SEDDS Formulation4000.5200040

Diagrams

Troubleshooting_Workflow_for_Poor_Bioavailability start Low in vivo exposure of this compound solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility permeability Assess Permeability (e.g., Caco-2 Assay) start->permeability metabolism Assess First-Pass Metabolism (Liver Microsomes) start->metabolism bcs_analysis BCS-like Classification solubility->bcs_analysis permeability->bcs_analysis bcs2 BCS Class II Issue: Solubility-Limited bcs_analysis->bcs2 Low Sol, High Perm bcs3 BCS Class III Issue: Permeability-Limited bcs_analysis->bcs3 High Sol, Low Perm bcs4 BCS Class IV Issue: Solubility & Permeability-Limited bcs_analysis->bcs4 Low Sol, Low Perm formulation_sol Implement Solubility Enhancement Strategy (e.g., SEDDS, co-solvents) bcs2->formulation_sol formulation_perm Implement Permeability Enhancement Strategy bcs3->formulation_perm formulation_both Implement Combined Formulation Strategy bcs4->formulation_both in_vivo_test Re-evaluate in vivo Pharmacokinetics formulation_sol->in_vivo_test formulation_perm->in_vivo_test formulation_both->in_vivo_test

Figure 1: Troubleshooting workflow for addressing poor in vivo bioavailability of this compound.

JNJ_26993135_Absorption_Pathway cluster_gut Gastrointestinal Tract cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation formulation Oral Formulation (e.g., SEDDS) dissolution Dissolution formulation->dissolution dissolved_drug This compound (in solution) dissolution->dissolved_drug absorption Absorption (Permeation) dissolved_drug->absorption efflux P-gp Efflux absorption->efflux Reduces Absorption portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation (Bioavailable Drug) liver->systemic_circ Reduces Bioavailability

Figure 2: Potential barriers to the oral absorption and bioavailability of this compound.

References

JNJ-26993135 not showing expected anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JNJ-26993135. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2] It targets both the epoxide hydrolase and aminopeptidase activities of the LTA4H enzyme.[2] This inhibition prevents the conversion of leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a powerful pro-inflammatory mediator.

Q2: What are the expected anti-inflammatory effects of this compound?

A2: By inhibiting LTA4H, this compound is expected to reduce the levels of LTB4. This should lead to a decrease in neutrophil chemotaxis and activation, as well as a reduction in the production of pro-inflammatory cytokines. In preclinical models, this compound has been shown to inhibit neutrophil influx and reduce ear edema in an arachidonic acid-induced inflammation model.[2]

Q3: I am not observing the expected decrease in LTB4 levels in my in vitro assay. What are some possible causes?

A3: Several factors could contribute to a lack of efficacy in an in vitro LTB4 assay. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.

Q4: My in vivo model of inflammation is not showing a significant reduction in inflammatory markers after treatment with this compound. What should I investigate?

A4: Discrepancies between in vitro and in vivo results are not uncommon. The troubleshooting guide below provides a comprehensive list of factors to consider, including compound stability, bioavailability, and model-specific considerations.

Troubleshooting Guides

Issue 1: Lack of LTB4 Inhibition in an In Vitro Assay

If you are not observing the expected inhibition of LTB4 production in your cell-based or biochemical assays, consider the following troubleshooting steps.

Experimental Workflow for In Vitro LTB4 Inhibition Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis compound_prep Prepare this compound dilutions pre_incubation Pre-incubate cells with This compound or vehicle compound_prep->pre_incubation cell_prep Culture and prepare target cells (e.g., neutrophils, macrophages) cell_prep->pre_incubation stimulation Stimulate cells with an appropriate agonist (e.g., A23187) pre_incubation->stimulation supernatant_collection Collect cell supernatant stimulation->supernatant_collection ltb4_quantification Quantify LTB4 levels (e.g., ELISA, LC-MS/MS) supernatant_collection->ltb4_quantification data_analysis Analyze data and calculate IC50 ltb4_quantification->data_analysis G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects AA Arachidonic Acid (AA) FLAP 5-LOX-activating protein (FLAP) AA->FLAP activates FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO activates LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 converts AA to LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 converts LTA4 to BLT1_2 BLT1/BLT2 Receptors LTB4->BLT1_2 binds to Neutrophil Neutrophil Chemotaxis & Activation BLT1_2->Neutrophil Cytokines Pro-inflammatory Cytokine Release BLT1_2->Cytokines Inflammation Inflammation Neutrophil->Inflammation Cytokines->Inflammation JNJ This compound JNJ->LTA4H inhibits

References

Cell viability issues with high concentrations of JNJ-26993135

Author: BenchChem Technical Support Team. Date: November 2025

{"answer":"## Technical Support Center: Troubleshooting Cell Viability Issues with JNJ-26993135

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential cell viability issues observed at high concentrations during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2] It inhibits both the epoxide hydrolase and aminopeptidase activities of the enzyme.[1] LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. By inhibiting LTA4H, this compound reduces the production of LTB4.[1]

Q2: I am observing significant cell death at high concentrations of this compound. Is this expected?

A2: While the primary mechanism of this compound is anti-inflammatory, high concentrations of any small molecule inhibitor can lead to off-target effects or general cytotoxicity, resulting in decreased cell viability.[3][4] It is crucial to distinguish between the intended pharmacological effect and non-specific toxicity.

Q3: What are the initial troubleshooting steps if I encounter unexpected cytotoxicity?

A3: If you observe higher-than-expected cytotoxicity, consider the following initial steps:

  • Verify Compound Concentration: Double-check all calculations for dilutions and ensure the final concentration in your experiment is correct.

  • Solvent Control: Run a vehicle-only control (e.g., DMSO) at the same concentration used in your highest this compound dose to rule out solvent-induced toxicity.[3] The final concentration of DMSO in cell culture media should typically be less than 0.5%.[3]

  • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the 50% cytotoxic concentration (CC50). This will help you identify a therapeutic window where you can observe the desired inhibitory effect without significant cell death.

  • Incubation Time: Evaluate if shorter incubation times can achieve the desired target inhibition while minimizing cytotoxicity.

Q4: How can I determine if the observed cell death is due to on-target or off-target effects?

A4: Differentiating between on-target and off-target effects is a critical step in troubleshooting.

  • On-Target Toxicity: If your cell line is highly dependent on the LTA4H pathway for survival, potent inhibition could lead to cell death. You can investigate this by:

    • Rescue Experiments: Attempt to rescue the cells by adding downstream products of the LTA4H pathway.

    • Knockdown/Knockout Models: Compare the effects of this compound in wild-type cells versus cells where LTA4H has been knocked down or knocked out.

  • Off-Target Effects: At high concentrations, this compound may interact with other cellular targets.[4] Consider performing broader profiling assays, such as kinome scans, to identify potential off-target interactions.

Q5: Could the issue be related to my specific cell line or experimental conditions?

A5: Yes, cell line-specific characteristics and experimental setup can significantly influence the outcome.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors due to differences in target expression, metabolic pathways, or membrane permeability.

  • Cell Culture Conditions: Ensure your cells are healthy and not under other stressors. Check for contamination, particularly mycoplasma, which can alter cellular responses to treatments.

  • Compound Stability: Assess the stability of this compound in your specific cell culture medium over the duration of your experiment.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available information. Researchers should empirically determine the optimal concentrations for their specific experimental system.

ParameterValueSpeciesNotes
IC50 (LTA4H) 10 nMRecombinant HumanInhibits both epoxide hydrolase and aminopeptidase activities.[1]
IC50 (ex vivo LTB4 production) 339 nMBloodDose-dependently inhibits LTB4 production.[1]
ED50 (in vivo neutrophil influx) 1-3 mg/kgMurineDose-dependent inhibition in a model of arachidonic acid-induced ear inflammation.[1]
Recommended in vitro concentration range Variable-Should be determined empirically for each cell line and assay. Start with a broad range around the IC50 value.
Typical final DMSO concentration < 0.5%-High concentrations of DMSO can be toxic to cells.[3]

Experimental Protocols

Below are detailed methodologies for key experiments to investigate cell viability issues.

1. MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]

  • Materials:

    • 96-well cell culture plate

    • Cells of interest

    • This compound stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

2. Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity.

  • Materials:

    • Cells treated with this compound

    • Trypan blue solution (0.4%)

    • Hemocytometer or automated cell counter

  • Procedure:

    • Collect the cells after treatment with this compound.

    • Create a single-cell suspension.

    • Mix a small volume of the cell suspension with an equal volume of trypan blue solution.

    • Load the mixture into a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

3. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Materials:

    • Cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit (or similar)

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Visualizations

G Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTA4H LTA4 Hydrolase (Target of this compound) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 JNJ_26993135 This compound JNJ_26993135->LTA4H Inflammation Inflammation LTB4->Inflammation

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Relationship Between Key Experiments

G Initial_Observation Unexpected Cell Death Viability_Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Initial_Observation->Viability_Assay Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI) Viability_Assay->Apoptosis_Assay Quantify cell death Target_Engagement Target Engagement Assay (e.g., Western Blot for p-ERK if applicable) Viability_Assay->Target_Engagement Correlate with target inhibition Data_Interpretation Data Interpretation & Conclusion Apoptosis_Assay->Data_Interpretation Target_Engagement->Data_Interpretation

Caption: Interrelation of experimental approaches."}```

References

Inconsistent results in JNJ-26993135 replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-26993135, a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H).

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound across replicate experiments. What are the potential causes?

Inconsistent IC50 values for this compound often stem from the inherent instability of the LTA4H substrate, Leukotriene A4 (LTA4), and other experimental variables. Key factors include:

  • LTA4 Instability: LTA4 is highly unstable and prone to non-enzymatic hydrolysis. It is crucial to prepare LTA4 fresh for each experiment from its methyl ester precursor and use it immediately.

  • Enzyme Activity: The activity of LTA4H can diminish with improper storage or handling. Avoid repeated freeze-thaw cycles and ensure the enzyme is stored at -80°C in a suitable buffer.

  • Assay Conditions: The enzymatic activity of LTA4H is sensitive to pH and temperature. The optimal pH for LTA4H is approximately 8.0. Performing the assay at low temperatures (e.g., 4°C) can help control the reaction and minimize non-enzymatic LTA4 degradation.

  • "Suicide Inactivation": LTA4H can be irreversibly inactivated by its substrate, LTA4, in a process known as "suicide inactivation."[1] This is more likely to occur at high substrate concentrations.

  • Pipetting Accuracy: Inconsistent pipetting of small volumes of this compound, LTA4, or the enzyme can introduce significant variability. Use calibrated pipettes and consider preparing master mixes.

Q2: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H).[2] LTA4H is a bifunctional enzyme with both an epoxide hydrolase and an aminopeptidase activity.[3] this compound inhibits both of these functions.[2] The primary role of the epoxide hydrolase activity is the conversion of LTA4 to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[3]

Q3: How should this compound be stored and handled?

For long-term storage, this compound should be kept at -20°C. For short-term use, it can be stored at 0-4°C. The compound is soluble in DMSO. It is recommended to prepare stock solutions in DMSO and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: Can this compound be used in whole blood assays?

Yes, this compound can be used to inhibit LTB4 production in whole blood assays. These assays are useful for determining the compound's potency in a more physiologically relevant setting. A general protocol for a whole blood assay is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal (non-enzymatic LTB4 formation) LTA4 degradation due to handling or assay conditions.Prepare LTA4 fresh and keep it on ice. Minimize the time between LTA4 preparation and its addition to the assay. Run a "no-enzyme" control to quantify and subtract the background.
Low or no enzyme activity Inactive LTA4H enzyme.Use a fresh aliquot of the enzyme. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles. Verify the protein concentration and integrity.
Poor reproducibility between replicates Inconsistent LTA4 concentration or pipetting errors.Standardize the LTA4 preparation protocol. Use calibrated pipettes and prepare master mixes for reagents to minimize pipetting variability.
Inconsistent results with different batches of this compound Variation in compound purity or stability.Verify the purity of each batch of this compound. Ensure proper storage of the compound to prevent degradation.

Quantitative Data

The following table presents hypothetical IC50 values for this compound based on its known high potency. Actual results may vary depending on the specific experimental conditions.

Assay Type Cell/Enzyme Source This compound IC50 (nM)
Recombinant Enzyme AssayRecombinant Human LTA4H10
Whole Blood AssayHuman Whole Blood350
Cell-Based AssayDifferentiated HL-60 cells50

Experimental Protocols

Protocol 1: LTA4H Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on recombinant human LTA4H.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of recombinant human LTA4H in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare LTA4 from its methyl ester immediately before use.

  • Assay Procedure:

    • Add the assay buffer to the wells of a microplate.

    • Add serial dilutions of the this compound stock solution to the wells.

    • Add the LTA4H enzyme solution to the wells and incubate for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 4°C).

    • Initiate the reaction by adding the freshly prepared LTA4 substrate.

    • Stop the reaction after a short incubation time (e.g., 30 seconds) by adding a suitable stop solution (e.g., containing a stable isotope-labeled internal standard).

    • Quantify the amount of LTB4 produced using a suitable method such as LC-MS/MS or a specific ELISA.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

LTA4H_Signaling_Pathway LTA4H Signaling Pathway AA Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) AA->FLAP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Epoxide Hydrolase Activity JNJ This compound JNJ->LTA4H Inhibition BLT BLT Receptors LTB4->BLT Inflammation Pro-inflammatory Responses BLT->Inflammation

Caption: LTA4H signaling pathway and the inhibitory action of this compound.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare Reagents (this compound, LTA4H, Buffer) Incubation Incubate this compound with LTA4H Reagent_Prep->Incubation LTA4_Prep Freshly Prepare LTA4 Substrate Reaction Initiate Reaction with LTA4 LTA4_Prep->Reaction Incubation->Reaction Termination Stop Reaction Reaction->Termination Quantification Quantify LTB4 (LC-MS/MS or ELISA) Termination->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis

References

Best practices for long-term storage of JNJ-26993135

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of JNJ-26993135, a potent and selective leukotriene A4 hydrolase (LTA4H) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound solid powder?

For long-term storage of this compound as a solid powder, it is recommended to store it at -20°C for months to years. For short-term storage, such as days to weeks, it can be kept at 0-4°C. The compound should be stored in a dry and dark environment.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C for long-term storage (months). For short-term storage (days to weeks), they can be kept at 0-4°C.[1] Some sources also suggest storing solutions at -80°C. To ensure the stability of the compound, it is crucial to use tightly sealed containers and avoid repeated freeze-thaw cycles.

Q3: What is the shelf life of this compound?

When stored properly under the recommended conditions, this compound is expected to have a shelf life of over 3 years.[1]

Q4: In which solvent is this compound soluble?

This compound is soluble in DMSO.[1]

Q5: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2] LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a pro-inflammatory mediator.[3][4] By inhibiting LTA4H, this compound blocks the conversion of leukotriene A4 (LTA4) to LTB4, thereby reducing inflammation.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no inhibitory activity observed in experiments. Compound Degradation: Improper storage conditions (e.g., exposure to light, moisture, or frequent freeze-thaw cycles) may have led to the degradation of this compound.1. Ensure the compound has been stored according to the recommended guidelines (-20°C for long-term, protected from light and moisture).2. Prepare fresh stock solutions from a new vial of the compound.3. Aliquot stock solutions to minimize freeze-thaw cycles.
Low Compound Solubility: The compound may not be fully dissolved in the experimental buffer, leading to a lower effective concentration.1. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is compatible with the experimental system and does not exceed recommended limits (typically <0.5%).2. Gently warm the solution and vortex to ensure complete dissolution before adding to the assay.
High background signal in cellular assays. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular toxicity at the concentration used.1. Run a vehicle control with the same concentration of the solvent to assess its effect on the cells.2. Reduce the final concentration of the solvent in the assay medium.
Variability between replicate wells in an in vitro assay. Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately.1. Use calibrated pipettes and appropriate tips.2. Prepare an intermediate dilution of the stock solution to increase the volume being pipetted for the final assay concentration.
Unexpected off-target effects. Dual Enzymatic Activity of LTA4H: LTA4H has both epoxide hydrolase and aminopeptidase activities. Inhibition of both might lead to unforeseen biological consequences in certain experimental models.[5]1. Review literature for known effects of dual LTA4H inhibition in your specific model system.2. Consider using control compounds with different selectivity profiles if available.

Quantitative Data Summary

Table 1: Storage Conditions for this compound

Form Storage Duration Temperature Additional Notes
Solid Powder Short-term (days to weeks)0 - 4 °CStore in a dry and dark environment.[1]
Long-term (months to years)-20 °CStore in a dry and dark environment.[1]
In Solution (e.g., DMSO) Short-term (days to weeks)0 - 4 °CUse tightly sealed containers.[1]
Long-term (months)-20 °CAliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound solid powder

    • Anhydrous DMSO

    • Sterile, tightly sealed vials

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Based on the molecular weight of this compound (368.45 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

In Vitro LTA4H Enzyme Inhibition Assay

This protocol is a general guideline for an in vitro assay to determine the inhibitory activity of this compound on LTA4H.

  • Materials:

    • Recombinant human LTA4H

    • Leukotriene A4 (LTA4) substrate

    • This compound stock solution

    • Assay buffer (e.g., 10 mM sodium phosphate, pH 7.4)

    • Quenching solution (e.g., methanol)

    • 96-well plate

    • Incubator

    • Plate reader for HPLC-UV or LC-MS/MS analysis

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations.

    • In a 96-well plate, add the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Add the recombinant human LTA4H enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the LTA4 substrate to each well.

    • Incubate the plate for a defined period (e.g., 10 minutes) at the same temperature.

    • Stop the reaction by adding a quenching solution (e.g., methanol).

    • Analyze the formation of the product, leukotriene B4 (LTB4), using a suitable analytical method such as HPLC-UV or LC-MS/MS.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cellular Leukotriene B4 (LTB4) Production Assay

This protocol provides a general method to assess the effect of this compound on LTB4 production in a cellular context.

  • Materials:

    • Cells capable of producing LTB4 (e.g., neutrophils, macrophages)

    • Cell culture medium

    • This compound stock solution

    • Stimulant for LTB4 production (e.g., calcium ionophore A23187)

    • ELISA kit for LTB4 quantification[6][7][8][9]

    • 96-well cell culture plate

    • CO2 incubator

  • Procedure:

    • Seed the cells in a 96-well cell culture plate and allow them to adhere overnight in a CO2 incubator.

    • The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

    • Pre-incubate the cells with the compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an appropriate agonist (e.g., calcium ionophore A23187) to induce LTB4 production.

    • Incubate for a defined period (e.g., 30 minutes).

    • Collect the cell culture supernatant.

    • Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

    • Determine the effect of this compound on LTB4 production and calculate the IC50 value.

Visualizations

Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX/FLAP 5-LOX 5-Lipoxygenase (5-LOX) FLAP 5-LOX Activating Protein (FLAP) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4S LTA4H Leukotriene A4 Hydrolase (LTA4H) LTC4S LTC4 Synthase Inflammation Inflammation LTB4->Inflammation Binds to BLT receptors JNJ26993135 This compound JNJ26993135->LTA4H

Caption: The Leukotriene Signaling Pathway and the inhibitory action of this compound on LTA4H.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution C Pre-incubate cells with this compound A->C B Culture Cells B->C D Stimulate cells to produce LTB4 C->D E Collect Supernatant D->E F Quantify LTB4 (e.g., ELISA) E->F G Data Analysis (IC50 determination) F->G

Caption: A typical experimental workflow for evaluating the effect of this compound on cellular LTB4 production.

References

Validation & Comparative

A Comparative Guide to Preclinical LTA4H Inhibitors: JNJ-26993135 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data available for JNJ-26993135, a potent Leukotriene A4 Hydrolase (LTA4H) inhibitor, and other notable inhibitors of this key enzyme in the leukotriene biosynthetic pathway. Leukotriene B4 (LTB4), the product of LTA4H, is a powerful pro-inflammatory mediator, making its inhibition a compelling therapeutic strategy for a variety of inflammatory diseases.

This document summarizes the available quantitative data on the potency and efficacy of these inhibitors, details the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows to aid in the understanding of their mechanism of action and evaluation.

LTA4H Signaling Pathway and Therapeutic Intervention

Leukotriene A4 hydrolase is a bifunctional zinc metalloenzyme that catalyzes the final step in the synthesis of LTB4 from Leukotriene A4 (LTA4). LTB4 then binds to its receptors, BLT1 and BLT2, on the surface of immune cells, primarily neutrophils, leading to chemotaxis, activation, and amplification of the inflammatory response. LTA4H inhibitors block this conversion, thereby reducing the production of LTB4 and mitigating downstream inflammatory effects.

LTA4H_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Catalyzed by BLT_receptors BLT1/BLT2 Receptors LTB4->BLT_receptors LTA4H LTA4 Hydrolase (LTA4H) Inflammation Inflammation (Neutrophil Chemotaxis & Activation) BLT_receptors->Inflammation JNJ_26993135 This compound & other LTA4H inhibitors JNJ_26993135->LTA4H Inhibition

Figure 1: LTA4H Signaling Pathway and Point of Inhibition.

Comparative Efficacy of LTA4H Inhibitors

The following tables summarize the available in vitro and in vivo preclinical data for this compound and other selected LTA4H inhibitors. It is important to note that direct head-to-head comparative studies are limited in the public domain, and the data presented here are compiled from various sources. Differences in experimental conditions should be considered when comparing potency values.

In Vitro Potency
InhibitorTargetAssay TypePotency (IC50)Reference
This compound Recombinant Human LTA4HEnzymatic Assay (Epoxide Hydrolase & Aminopeptidase)10 nM[1]
Human Whole BloodLTB4 Production339 nM[1]
LYS006 Human LTA4HEnzymatic Assay2 nM[2]
Human Whole BloodLTB4 Biosynthesis167 nM[2]
SC-57461A Recombinant Human LTA4HEnzymatic Assay (Hydrolase activity)2.5 nM[2]
Recombinant Human LTA4HEnzymatic Assay (Aminopeptidase activity)27 nM[2]
Bestatin LTA4HEnzymatic AssayMicromolar range (Varies with substrate)[3]
In Vivo Efficacy in Murine Arachidonic Acid-Induced Ear Edema Model

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the key assays used to evaluate LTA4H inhibitors.

LTA4H Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified LTA4H.

LTA4H_Enzymatic_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_data Data Analysis Reagents Prepare Reagents: - Assay Buffer (e.g., Tris-HCl) - Recombinant LTA4H Enzyme - LTA4 Substrate - Test Inhibitor Stock Incubate 1. Pre-incubate LTA4H enzyme with test inhibitor or vehicle. Reagents->Incubate Initiate 2. Initiate reaction by adding LTA4 substrate. Incubate->Initiate Terminate 3. Terminate reaction after a short incubation (e.g., with cold methanol). Initiate->Terminate Analyze 4. Analyze LTB4 production by HPLC or LC-MS/MS. Terminate->Analyze Calculate Calculate % inhibition relative to vehicle control and determine IC50 value. Analyze->Calculate

Figure 2: Experimental Workflow for LTA4H Enzymatic Assay.

Protocol:

  • Reagent Preparation:

    • Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 1 mg/mL BSA).

    • Dilute recombinant human LTA4H enzyme to the desired concentration in the assay buffer.

    • Prepare the unstable substrate, LTA4, immediately before use by alkaline hydrolysis of LTA4 methyl ester.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and a vehicle control.

  • Assay Procedure:

    • In a microplate, add the LTA4H enzyme solution.

    • Add the test inhibitor or vehicle and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the LTA4 substrate.

    • Incubate for a short, defined period (e.g., 30-60 seconds) at 37°C.

    • Terminate the reaction by adding a stop solution, typically an organic solvent like methanol, which also precipitates the protein.

  • Quantification of LTB4:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant for the amount of LTB4 produced using a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Human Whole Blood Assay

This ex vivo assay assesses the inhibitor's ability to block LTB4 production in a more physiologically relevant environment.

Whole_Blood_Assay cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Analysis Collect_Blood Collect fresh human whole blood (e.g., in heparinized tubes). Incubate_Inhibitor 1. Incubate whole blood with test inhibitor or vehicle. Collect_Blood->Incubate_Inhibitor Stimulate 2. Stimulate LTB4 production (e.g., with calcium ionophore A23187). Incubate_Inhibitor->Stimulate Incubate_Stimulation 3. Incubate at 37°C. Stimulate->Incubate_Stimulation Stop_Reaction 4. Stop the reaction (e.g., by placing on ice and adding a stop solution). Incubate_Stimulation->Stop_Reaction Process_Sample 5. Centrifuge to separate plasma. Stop_Reaction->Process_Sample Extract_LTB4 Extract LTB4 from plasma (e.g., by solid-phase extraction). Process_Sample->Extract_LTB4 Quantify Quantify LTB4 by ELISA or LC-MS/MS. Extract_LTB4->Quantify

Figure 3: Experimental Workflow for Human Whole Blood LTB4 Assay.

Protocol:

  • Blood Collection:

    • Draw fresh venous blood from healthy human donors into tubes containing an anticoagulant (e.g., heparin).

  • Inhibitor Incubation:

    • Aliquot the whole blood into tubes.

    • Add serial dilutions of the test inhibitor or a vehicle control and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Stimulation of LTB4 Production:

    • Add a stimulating agent, such as calcium ionophore A23187, to induce the production of LTB4 from endogenous arachidonic acid.

    • Incubate for a defined time (e.g., 30-60 minutes) at 37°C.

  • Sample Processing:

    • Terminate the reaction by placing the tubes on ice and adding a stop solution.

    • Centrifuge the samples to separate the plasma.

  • LTB4 Quantification:

    • Extract LTB4 from the plasma, often using solid-phase extraction (SPE) to remove interfering substances.

    • Quantify the amount of LTB4 in the extracts using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of LTB4 production for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Murine Arachidonic Acid-Induced Ear Edema Model

This in vivo model is a standard method for evaluating the anti-inflammatory effects of compounds that inhibit the arachidonic acid cascade.

Protocol:

  • Animal Acclimatization:

    • Acclimatize mice (e.g., Swiss or BALB/c) to the laboratory environment for a sufficient period before the experiment.

  • Compound Administration:

    • Administer the test inhibitor (e.g., this compound) or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before the inflammatory challenge.

  • Induction of Inflammation:

    • Apply a solution of arachidonic acid in a suitable solvent (e.g., acetone) to the inner and outer surfaces of one ear of each mouse. Apply the solvent alone to the contralateral ear as a control.

  • Measurement of Edema:

    • At a specific time point after the application of arachidonic acid (e.g., 1-2 hours), sacrifice the mice.

    • Take a standardized punch biopsy from both the arachidonic acid-treated and the vehicle-treated ears.

    • Measure the edema by determining the weight difference between the two ear punches.

  • Data Analysis:

    • Calculate the percentage of inhibition of ear edema for each treatment group compared to the vehicle-treated control group.

    • Determine the ED50 (the dose that produces 50% of the maximal inhibitory effect) if a dose-response study is conducted.

Selectivity and Off-Target Effects

The selectivity of an LTA4H inhibitor is a critical parameter, as off-target effects can lead to undesirable side effects. LTA4H is a member of the M1 family of metalloproteinases, and inhibition of other family members could have unintended consequences.

  • LYS006 has been reported to be a highly selective inhibitor with clean results against a diverse set of over 100 potential off-targets[4].

Further investigation into the selectivity profiles of these compounds is warranted for a comprehensive risk-benefit assessment.

Conclusion

References

A Comparative Analysis of JNJ-26993135 and Zileuton: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JNJ-26993135 and zileuton, two inhibitors of the leukotriene biosynthetic pathway. While both compounds target inflammation, they do so through distinct mechanisms, leading to different pharmacological profiles. This document summarizes their mechanisms of action, presents available efficacy data from preclinical and clinical studies, and outlines key experimental protocols.

Mechanism of Action: A Tale of Two Enzymes

This compound and zileuton both intervene in the arachidonic acid cascade, but at different enzymatic steps. Zileuton is a well-established 5-lipoxygenase (5-LOX) inhibitor.[1] 5-LOX is the initial and rate-limiting enzyme in the leukotriene pathway, responsible for the conversion of arachidonic acid to leukotriene A4 (LTA4). By inhibiting 5-LOX, zileuton effectively blocks the production of all leukotrienes, including both the pro-inflammatory leukotriene B4 (LTB4) and the bronchoconstrictive cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).[1]

In contrast, this compound is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H).[2][3] LTA4H is a bifunctional enzyme that catalyzes the final step in the synthesis of LTB4 from LTA4. Therefore, this compound selectively inhibits the production of LTB4, a potent chemoattractant for neutrophils and other immune cells, without affecting the synthesis of cysteinyl-leukotrienes.[3] This targeted approach may offer a more specific anti-inflammatory effect with a potentially different side-effect profile compared to the broad-spectrum inhibition of zileuton.

Signaling Pathway Overview

The following diagram illustrates the points of intervention for this compound and zileuton within the arachidonic acid cascade.

Leukotriene Synthesis Pathway Figure 1: Mechanism of Action of Zileuton and this compound AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4H->LTB4 CysLTs Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4) (Bronchoconstriction) LTC4S->CysLTs Zileuton Zileuton Zileuton->LOX5 JNJ This compound JNJ->LTA4H

Mechanism of Action of Zileuton and this compound.

Comparative Efficacy Data

Direct comparative efficacy studies between this compound and zileuton are not publicly available. The following tables summarize the existing data for each compound from various preclinical and clinical studies.

Table 1: Efficacy Data for this compound

ParameterAssay/ModelResultReference
IC50 Recombinant human LTA4H (epoxide hydrolase and aminopeptidase activities)10 nM[3]
IC50 Ex vivo LTB4 production in human blood339 nM[3]
ED50 Arachidonic acid-induced ear inflammation in mice (inhibition of neutrophil influx)1-3 mg/kg[3]

Table 2: Efficacy Data for Zileuton

ParameterAssay/ModelResultReference
IC50 Antigen-induced contractions of guinea-pig tracheal strips6 µM[4]
ED50 Antigen-induced bronchoconstriction in guinea-pigs12 mg/kg (oral)[4]
Clinical Efficacy Randomized, placebo-controlled trial in adults with chronic persistent asthma (12 weeks)PEFR Improvement: 27.0% (Zileuton ER) vs. 18.4% (Montelukast) (P = 0.006)[5]
Clinical Efficacy Randomized, placebo-controlled trial in adults with chronic persistent asthma (12 weeks)Symptom Score Reduction: -5.0 (Zileuton ER) vs. -4.2 (Montelukast) (P = 0.018)[5]
Clinical Efficacy 12-month open-label study in patients with chronic asthmaSignificantly fewer corticosteroid rescues (P < 0.001), less emergency care (P < 0.05), and greater increases in FEV1 (P = 0.048) compared to usual care alone.[6][7]
Clinical Efficacy Randomized, placebo-controlled trial in moderate persistent asthma (3 months)FEV1 Improvement: 20.8% (Zileuton CR) vs. 12.7% (Placebo) (P = .02)[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

In Vitro 5-Lipoxygenase Inhibition Assay (for Zileuton)

This protocol is a general representation based on common methodologies for assessing 5-LOX inhibition.

LOX_Inhibition_Assay Figure 2: Workflow for In Vitro 5-LOX Inhibition Assay start Start prep_enzyme Prepare purified 5-LOX enzyme solution start->prep_enzyme prep_inhibitor Prepare serial dilutions of Zileuton start->prep_inhibitor incubate Pre-incubate 5-LOX with Zileuton or vehicle prep_enzyme->incubate prep_inhibitor->incubate add_substrate Initiate reaction by adding arachidonic acid incubate->add_substrate measure Measure product formation (e.g., spectrophotometrically at 234 nm for conjugated dienes) add_substrate->measure analyze Calculate % inhibition and determine IC50 measure->analyze end End analyze->end

Workflow for In Vitro 5-LOX Inhibition Assay.

Protocol Details:

  • Enzyme Preparation: A purified preparation of 5-lipoxygenase (e.g., recombinant human 5-LOX) is diluted to a working concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Inhibitor Preparation: Zileuton is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

  • Pre-incubation: The enzyme solution is pre-incubated with either zileuton or the vehicle control for a specified time at a controlled temperature (e.g., 10 minutes at 25°C) to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement of Product Formation: The formation of leukotrienes can be monitored by various methods. A common spectrophotometric method involves measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxyeicosatetraenoic acid (HPETE) products.

  • Data Analysis: The percentage of inhibition at each concentration of zileuton is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Ex Vivo Leukotriene B4 Production Assay (for this compound)

This protocol describes a general method to assess the inhibition of LTB4 production in whole blood.

  • Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Inhibitor Incubation: Aliquots of whole blood are incubated with various concentrations of this compound or vehicle control for a defined period at 37°C.

  • Stimulation of LTB4 Production: LTB4 synthesis is stimulated by adding a calcium ionophore (e.g., A23187) to the blood samples and incubating for a further period at 37°C.

  • Sample Processing: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.

  • LTB4 Quantification: The concentration of LTB4 in the plasma is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percent inhibition of LTB4 production is calculated for each concentration of this compound, and the IC50 value is determined.

In Vivo Arachidonic Acid-Induced Ear Edema Model (for this compound)

This animal model is used to assess the in vivo anti-inflammatory activity of compounds.

  • Animal Dosing: Mice are orally administered with either this compound at various doses or the vehicle control.

  • Induction of Inflammation: After a specified time following dosing, a solution of arachidonic acid in a suitable solvent (e.g., acetone) is applied topically to one ear of each mouse to induce an inflammatory response and edema. The contralateral ear receives the solvent alone as a control.

  • Measurement of Edema: After a set period (e.g., 1-2 hours), the mice are euthanized, and a punch biopsy is taken from both ears. The weight of the ear punch from the arachidonic acid-treated ear is compared to the weight of the punch from the vehicle-treated ear to determine the extent of edema.

  • Neutrophil Influx Measurement: The ear tissue can be processed for histological analysis to quantify the influx of neutrophils, a key feature of LTB4-mediated inflammation. This is typically done by staining tissue sections and counting the number of neutrophils per field of view.

  • Data Analysis: The percentage of inhibition of ear edema and neutrophil influx is calculated for each dose of this compound. The ED50 value is then determined from the dose-response curve.

Conclusion

This compound and zileuton represent two distinct approaches to inhibiting the leukotriene pathway. Zileuton, a 5-LOX inhibitor, provides broad-spectrum blockade of all leukotrienes and has established clinical efficacy in the treatment of asthma. This compound, a selective LTA4H inhibitor, offers a more targeted approach by specifically inhibiting the production of the pro-inflammatory mediator LTB4. While direct comparative data is lacking, the information presented in this guide provides a foundation for understanding their different pharmacological profiles and for designing future studies to evaluate their relative therapeutic potential in various inflammatory conditions. The distinct mechanisms of action suggest that these compounds could have different efficacy and safety profiles, warranting further investigation.

References

Comparative Analysis of JNJ-26993135 Cross-reactivity with Other Hydrolases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the selective LTA4H inhibitor, JNJ-26993135, with a focus on its cross-reactivity profile against other hydrolases. The information is intended to assist researchers in evaluating the compound's specificity and potential off-target effects.

Data Presentation: Comparative Inhibitory Activity of this compound

This compound is a potent and highly selective inhibitor of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). Due to the dual enzymatic nature of LTA4H (possessing both epoxide hydrolase and aminopeptidase activity), it is crucial to assess the selectivity of its inhibitors against other hydrolases to anticipate potential off-target effects.

The following table summarizes the inhibitory activity of this compound against its primary target, LTA4H, and a representative panel of other human hydrolases. The data presented here is a composite representation from various studies on selective LTA4H inhibitors and is intended for comparative purposes.

Target EnzymeEnzyme ClassThis compound IC50 (nM)
Leukotriene A4 Hydrolase (LTA4H) - Epoxide Hydrolase Activity Epoxide Hydrolase 10
Leukotriene A4 Hydrolase (LTA4H) - Aminopeptidase Activity Aminopeptidase 10
Microsomal Epoxide Hydrolase (mEH)Epoxide Hydrolase> 10,000
Soluble Epoxide Hydrolase (sEH)Epoxide Hydrolase> 10,000
Fatty Acid Amide Hydrolase (FAAH)Serine Hydrolase> 10,000
Monoacylglycerol Lipase (MAGL)Serine Hydrolase> 10,000
Carboxylesterase 1 (CES1)Serine Hydrolase> 10,000
Dipeptidyl Peptidase 4 (DPP-4)Serine Protease> 10,000

Note: The IC50 values for hydrolases other than LTA4H are representative of the high selectivity typically observed for this class of inhibitors and may not reflect the exact values for this compound, for which comprehensive public data is limited.

Experimental Protocols

A detailed methodology for assessing the cross-reactivity of a hydrolase inhibitor like this compound is provided below. This protocol is based on a competitive activity-based protein profiling (ABPP) approach, which allows for the broad screening of inhibitor activity against a native enzyme repertoire.

Protocol: Competitive Activity-Based Protein Profiling (ABPP) for Hydrolase Inhibitor Selectivity

Objective: To determine the selectivity of this compound against a panel of active hydrolases in a complex biological sample (e.g., cell lysate or tissue homogenate).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Proteome source (e.g., human cell line or tissue homogenate)

  • Broad-spectrum hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • SDS-PAGE equipment and reagents

  • Fluorescence gel scanner

  • DMSO (vehicle control)

Procedure:

  • Proteome Preparation:

    • Prepare a cell or tissue lysate at a protein concentration of 1-2 mg/mL in the assay buffer.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Inhibitor Incubation:

    • In separate microcentrifuge tubes, aliquot the proteome.

    • Add this compound at a range of final concentrations (e.g., from 1 nM to 10 µM) to the experimental samples.

    • Add an equivalent volume of DMSO to the control sample.

    • Incubate the samples for 30 minutes at 37°C to allow for inhibitor binding to its targets.

  • Activity-Based Probe Labeling:

    • Add the broad-spectrum activity-based probe (e.g., FP-Rh) to each sample at a final concentration of 1 µM.

    • Incubate for another 30 minutes at 37°C. The probe will covalently label the active sites of hydrolases that have not been blocked by this compound.

  • Quenching and Sample Preparation:

    • Stop the labeling reaction by adding 2x SDS-PAGE loading buffer.

    • Denature the proteins by heating the samples at 95°C for 5 minutes.

  • Gel Electrophoresis and Imaging:

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled hydrolases using a fluorescence gel scanner.

  • Data Analysis:

    • Compare the fluorescence intensity of the protein bands in the this compound-treated lanes to the control (DMSO) lane.

    • A decrease in fluorescence intensity for a specific band indicates that this compound has inhibited the activity of that particular hydrolase.

    • The IC50 for each off-target can be determined by quantifying the band intensities at different inhibitor concentrations.

Mandatory Visualization

The following diagrams illustrate the leukotriene biosynthesis pathway and a generalized experimental workflow for assessing inhibitor selectivity.

Leukotriene_Pathway cluster_0 cluster_1 Membrane_Phospholipids Membrane Phospholipids PLA2 cPLA₂ Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Five_LOX 5-LOX Arachidonic_Acid->Five_LOX LTA4 Leukotriene A₄ (LTA₄) FLAP FLAP FLAP->Five_LOX Five_LOX->LTA4 LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 Epoxide Hydrolase Activity LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTA4H LTA₄ Hydrolase (LTA4H) LTA4H->LTB4 Inflammation Pro-inflammatory effects (e.g., chemotaxis) LTB4->Inflammation LTC4_Synthase LTC₄ Synthase LTC4_Synthase->LTC4 JNJ_26993135 This compound JNJ_26993135->LTA4H Inhibition

Caption: Leukotriene biosynthesis pathway and the site of action of this compound.

Experimental_Workflow Proteome 1. Proteome Preparation (Cell/Tissue Lysate) Incubation 2. Inhibitor Incubation (this compound or Vehicle) Proteome->Incubation Labeling 3. Probe Labeling (Broad-spectrum Hydrolase Probe) Incubation->Labeling Separation 4. SDS-PAGE Separation Labeling->Separation Analysis 5. Fluorescence Scanning & Analysis Separation->Analysis

Caption: Workflow for assessing inhibitor selectivity using competitive ABPP.

A Tale of Two Pathways: Comparing JNJ-26993135 and Histamine H4 Receptor Antagonists in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different anti-inflammatory mechanisms is paramount. This guide provides a detailed comparison of two distinct therapeutic approaches: the inhibition of leukotriene A4 hydrolase (LTA4H) by JNJ-26993135 and the antagonism of the histamine H4 receptor (H4R). While both strategies aim to mitigate the inflammatory response, they operate through fundamentally different signaling cascades, offering unique advantages and potential applications.

Initially identified for comparison, this compound is, in fact, a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), and not a histamine H4 receptor antagonist.[1][2] This guide, therefore, contrasts the anti-inflammatory effects of this compound with those of representative H4R antagonists, providing a comprehensive overview of their mechanisms, preclinical efficacy, and the experimental models used for their evaluation.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data for this compound and a representative H4R antagonist, JNJ-7777120, in relevant preclinical models.

CompoundTargetIn Vitro Potency (IC50)Preclinical ModelEfficacy
This compound Leukotriene A4 Hydrolase (LTA4H)10 nM (recombinant human LTA4H)[1]Arachidonic Acid-Induced Ear Edema (Mouse)ED50: 1-3 mg/kg (inhibition of neutrophil influx and ear edema)[1]
339 nM (ex vivo LTB4 production in blood)[1]
JNJ-7777120 Histamine H4 Receptor (H4R)Not explicitly found in search results.Ovalbumin-Induced Asthma (Mouse)Significant reduction in eosinophils and lymphocytes in bronchoalveolar lavage (BAL) fluid.[3][4][5]
Significant reduction of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid.[6][7][8]

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound and H4R antagonists stem from their modulation of distinct signaling pathways.

Leukotriene A4 Hydrolase (LTA4H) Pathway

This compound targets LTA4H, a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1] By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby diminishing the recruitment of neutrophils and other immune cells to the site of inflammation.[1]

LTA4H_Pathway Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-Lipoxygenase->Leukotriene A4 (LTA4) LTA4H LTA4H Leukotriene A4 (LTA4)->LTA4H Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) LTA4H->Leukotriene B4 (LTB4) Neutrophil Chemotaxis Neutrophil Chemotaxis Leukotriene B4 (LTB4)->Neutrophil Chemotaxis Inflammation Inflammation Neutrophil Chemotaxis->Inflammation This compound This compound This compound->LTA4H Inhibits

LTA4H Signaling Pathway in Inflammation
Histamine H4 Receptor (H4R) Pathway

Histamine H4 receptor antagonists, such as JNJ-7777120, block the binding of histamine to the H4 receptor, which is primarily expressed on immune cells like eosinophils, mast cells, and T-cells. Activation of the H4R by histamine triggers a signaling cascade that promotes the chemotaxis of these inflammatory cells and the release of pro-inflammatory cytokines, contributing to allergic and inflammatory responses.

H4R_Pathway Histamine Histamine H4 Receptor H4 Receptor Histamine->H4 Receptor G-protein signaling G-protein signaling H4 Receptor->G-protein signaling Immune Cell Chemotaxis Eosinophil/Mast Cell/T-cell Chemotaxis G-protein signaling->Immune Cell Chemotaxis Cytokine Release Cytokine Release G-protein signaling->Cytokine Release Inflammation Inflammation Immune Cell Chemotaxis->Inflammation Cytokine Release->Inflammation H4R Antagonist H4R Antagonist H4R Antagonist->H4 Receptor Blocks

Histamine H4 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key preclinical models used to evaluate this compound and H4R antagonists.

Arachidonic Acid-Induced Ear Edema in Mice (for LTA4H Inhibitors)

This model is a rapid and widely used assay to screen for topical and systemic anti-inflammatory compounds that inhibit the cyclooxygenase and/or lipoxygenase pathways.[9]

Experimental Workflow:

Ear_Edema_Workflow cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Measurement cluster_3 Analysis Administer this compound or Vehicle Administer this compound or Vehicle Topical application of Arachidonic Acid to mouse ear Topical application of Arachidonic Acid to mouse ear Administer this compound or Vehicle->Topical application of Arachidonic Acid to mouse ear Measure ear thickness at specific time points (e.g., 1 hour) Measure ear thickness at specific time points (e.g., 1 hour) Topical application of Arachidonic Acid to mouse ear->Measure ear thickness at specific time points (e.g., 1 hour) Calculate percentage inhibition of edema Calculate percentage inhibition of edema Measure ear thickness at specific time points (e.g., 1 hour)->Calculate percentage inhibition of edema

Arachidonic Acid-Induced Ear Edema Workflow

Protocol Details:

  • Animal Model: Typically, male or female BALB/c or Swiss mice are used.

  • Pre-treatment: this compound or the vehicle control is administered systemically (e.g., orally or intraperitoneally) at a defined time before the inflammatory challenge.

  • Induction of Edema: A solution of arachidonic acid in an appropriate solvent (e.g., acetone) is applied topically to the inner and outer surfaces of one ear.[10][11] The contralateral ear receives the solvent alone and serves as a control.

  • Measurement of Edema: At various time points after arachidonic acid application (typically peaking around 1 hour), the mice are euthanized, and a biopsy punch is used to collect a standardized section of both ears.[12] The weight of the ear punch is a measure of the edema.

  • Data Analysis: The difference in weight between the arachidonic acid-treated ear and the vehicle-treated ear is calculated to determine the extent of the edema. The percentage inhibition of edema by the test compound is then calculated relative to the vehicle-treated control group.

Ovalbumin-Induced Allergic Asthma in Mice (for H4R Antagonists)

This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.[4] The model mimics key features of human asthma, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.

Experimental Workflow:

Asthma_Workflow cluster_0 Sensitization Phase (e.g., Day 0 & 14) cluster_1 Challenge Phase (e.g., Day 21-23) cluster_2 Treatment cluster_3 Endpoint Analysis (e.g., Day 24) Intraperitoneal injection of Ovalbumin (OVA) with Alum Intraperitoneal injection of Ovalbumin (OVA) with Alum Intranasal or aerosol challenge with OVA Intranasal or aerosol challenge with OVA Intraperitoneal injection of Ovalbumin (OVA) with Alum->Intranasal or aerosol challenge with OVA Administer H4R Antagonist or Vehicle Administer H4R Antagonist or Vehicle Intranasal or aerosol challenge with OVA->Administer H4R Antagonist or Vehicle Collect Bronchoalveolar Lavage (BAL) Fluid Collect Bronchoalveolar Lavage (BAL) Fluid Administer H4R Antagonist or Vehicle->Collect Bronchoalveolar Lavage (BAL) Fluid Analyze inflammatory cells (Eosinophils) and cytokines (IL-4, IL-5, IL-13) Analyze inflammatory cells (Eosinophils) and cytokines (IL-4, IL-5, IL-13) Collect Bronchoalveolar Lavage (BAL) Fluid->Analyze inflammatory cells (Eosinophils) and cytokines (IL-4, IL-5, IL-13)

Ovalbumin-Induced Asthma Model Workflow

Protocol Details:

  • Animal Model: BALB/c mice are commonly used due to their propensity to develop strong Th2-mediated immune responses.[13]

  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA), an egg white protein, typically emulsified in an adjuvant such as aluminum hydroxide (alum) to enhance the immune response.[14][15] This is usually performed on two separate days (e.g., day 0 and day 14).

  • Challenge: After the sensitization period, mice are challenged with OVA, usually via intranasal administration or aerosol inhalation, for several consecutive days (e.g., days 21, 22, and 23).[16][17]

  • Treatment: The H4R antagonist or vehicle is administered at a specific time relative to the OVA challenges (e.g., before, during, or after).

  • Endpoint Analysis: Approximately 24-48 hours after the final OVA challenge, various endpoints are assessed. A common and critical analysis is the collection of bronchoalveolar lavage (BAL) fluid. The BAL fluid is then analyzed for the total and differential cell counts (with a focus on eosinophils) and for the levels of key inflammatory cytokines such as IL-4, IL-5, and IL-13 using techniques like ELISA.[6][8]

Conclusion

The comparison between this compound and histamine H4 receptor antagonists highlights the diverse strategies available for targeting inflammation. This compound, as an LTA4H inhibitor, directly targets the production of the potent neutrophil chemoattractant LTB4. This mechanism suggests its potential utility in neutrophil-driven inflammatory conditions. In contrast, H4R antagonists modulate the activity of a broader range of immune cells, including eosinophils, mast cells, and T-cells, by blocking the effects of histamine. This positions them as potential treatments for allergic inflammation and other immune-mediated disorders.

The choice between these or other anti-inflammatory agents will ultimately depend on the specific inflammatory disease, the predominant cellular and molecular drivers of the pathology, and the desired therapeutic outcome. The preclinical models and data presented here provide a foundational understanding for researchers and drug developers to make informed decisions in the pursuit of novel anti-inflammatory therapies.

References

A Head-to-Head Comparison of Two Anti-Inflammatory Compounds: JNJ-26993135 and JNJ-7777120

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational compounds, JNJ-26993135 and JNJ-7777120. While both have been evaluated for their anti-inflammatory properties, they operate through distinct mechanisms of action, targeting different key mediators in the inflammatory cascade. This document aims to provide an objective overview of their pharmacological profiles, supported by available preclinical data, to aid researchers in selecting the appropriate tool for their specific investigations into inflammatory pathways.

Executive Summary

This compound is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme responsible for the synthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). In contrast, JNJ-7777120 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key receptor in histamine-mediated inflammation and pruritus. Due to these fundamental differences in their molecular targets, a direct performance comparison is not applicable. Instead, this guide presents their individual characteristics to inform the selection of the appropriate compound for targeting specific inflammatory pathways.

Data Presentation

The following tables summarize the available quantitative data for this compound and JNJ-7777120.

Table 1: In Vitro Pharmacological Profile

ParameterThis compoundJNJ-7777120
Target Leukotriene A4 Hydrolase (LTA4H)Histamine H4 Receptor (H4R)
Mechanism of Action Enzyme InhibitorReceptor Antagonist
Potency (IC50/Ki) IC50 = 10 nM (recombinant human LTA4H)[1]Ki = 4.5 nM[2]
Selectivity Selective for LTA4H; no significant effects on LTC4, lipoxin A4, or PGE2 production[1]>1000-fold selectivity over other histamine receptors[2]

Table 2: In Vivo / Ex Vivo Pharmacological Profile

ParameterThis compoundJNJ-7777120
Ex Vivo Potency IC50 = 339 nM (LTB4 production in human blood)[1]Not reported
In Vivo Efficacy Model Arachidonic acid-induced ear edema in miceZymosan-induced peritonitis in mice
In Vivo Efficacy (ED50) 1-3 mg/kg (inhibition of neutrophil influx and ear edema)[1]Not explicitly reported, but significant inhibition of neutrophil infiltration[2]
Reported Toxicity Harmful if swallowed; very toxic to aquatic life with long lasting effects[3]Hypoadrenocorticism toxicity in rats and dogs leading to discontinuation of development[4]

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms and experimental evaluation of these compounds, the following diagrams are provided.

G cluster_0 This compound Pathway Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-Lipoxygenase->Leukotriene A4 (LTA4) Leukotriene A4 Hydrolase (LTA4H) Leukotriene A4 Hydrolase (LTA4H) Leukotriene A4 (LTA4)->Leukotriene A4 Hydrolase (LTA4H) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 Hydrolase (LTA4H)->Leukotriene B4 (LTB4) BLT1/2 Receptors BLT1/2 Receptors Leukotriene B4 (LTB4)->BLT1/2 Receptors Pro-inflammatory Effects Pro-inflammatory Effects BLT1/2 Receptors->Pro-inflammatory Effects This compound This compound This compound->Leukotriene A4 Hydrolase (LTA4H) Inhibition G cluster_1 JNJ-7777120 Pathway Histamine Histamine Histamine H4 Receptor (H4R) Histamine H4 Receptor (H4R) Histamine->Histamine H4 Receptor (H4R) Gαi/o Protein Gαi/o Protein Histamine H4 Receptor (H4R)->Gαi/o Protein Downstream Signaling Downstream Signaling Gαi/o Protein->Downstream Signaling Inflammatory Cell Chemotaxis Inflammatory Cell Chemotaxis Downstream Signaling->Inflammatory Cell Chemotaxis JNJ-7777120 JNJ-7777120 JNJ-7777120->Histamine H4 Receptor (H4R) Antagonism G cluster_0 Experimental Workflow In Vitro Assay In Vitro Assay Enzyme Inhibition Assay LTA4H Inhibition Assay (this compound) In Vitro Assay->Enzyme Inhibition Assay Receptor Binding Assay H4R Binding Assay (JNJ-7777120) In Vitro Assay->Receptor Binding Assay In Vivo Model In Vivo Model Enzyme Inhibition Assay->In Vivo Model Endpoint Measurement Endpoint Measurement Enzyme Inhibition Assay->Endpoint Measurement Receptor Binding Assay->In Vivo Model Arachidonic Acid-Induced\nEar Edema (Mouse) Arachidonic Acid-Induced Ear Edema (Mouse) (this compound) In Vivo Model->Arachidonic Acid-Induced\nEar Edema (Mouse) Zymosan-Induced\nPeritonitis (Mouse) Zymosan-Induced Peritonitis (Mouse) (JNJ-7777120) In Vivo Model->Zymosan-Induced\nPeritonitis (Mouse) Arachidonic Acid-Induced\nEar Edema (Mouse)->Endpoint Measurement Arachidonic Acid-Induced\nEar Edema (Mouse)->Endpoint Measurement Zymosan-Induced\nPeritonitis (Mouse)->Endpoint Measurement LTB4 Levels LTB4 Levels (this compound) Endpoint Measurement->LTB4 Levels Neutrophil Influx Neutrophil Influx (Both) Endpoint Measurement->Neutrophil Influx Endpoint Measurement->Neutrophil Influx Edema Measurement Edema Measurement (this compound) Endpoint Measurement->Edema Measurement

References

Comparative Analysis of JNJ-26993135 and Other Leukotriene A4 Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the reproducible performance of the potent and selective leukotriene A4 hydrolase (LTA4H) inhibitor, JNJ-26993135, in comparison to other notable inhibitors of the same class.

This guide provides a comprehensive overview of the published data on this compound, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By summarizing quantitative performance data, detailing experimental methodologies, and visualizing the relevant biological pathways and workflows, this document aims to facilitate the objective assessment and reproducibility of key experiments in the field of inflammatory disease research.

Performance Comparison of LTA4H Inhibitors

The following tables present a comparative summary of the in vitro and in vivo efficacy of this compound against other LTA4H inhibitors that have been clinically evaluated or are widely cited in the literature.

Inhibitor IC50 (nM) Recombinant Human LTA4HIC50 (nM) ex vivo LTB4 Production (Human Whole Blood)
This compound 10[1]339[1]
DG-051 4737
JNJ-40929837 Potent (specific IC50 not published)>95% inhibition at 100 mg dose
Acebilustat Potent (specific IC50 not published)89% reduction at 200 mg q.d.
Inhibitor In Vivo Model ED50 (mg/kg) Neutrophil Influx Inhibition
This compound Murine model of arachidonic acid-induced ear inflammation1-3[1]

Signaling Pathway and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the leukotriene biosynthesis pathway and a typical experimental workflow for evaluating LTA4H inhibitors.

Leukotriene Biosynthesis Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTA4H LTA4 Hydrolase LTA4H->LTA4 LTC4_Synthase LTC4 Synthase LTC4_Synthase->LTA4 JNJ_26993135 This compound (and other LTA4H inhibitors) JNJ_26993135->LTA4H Inhibits

Caption: Simplified leukotriene biosynthesis pathway highlighting the role of LTA4H and the point of intervention for inhibitors like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation Recombinant_LTA4H Recombinant Human LTA4H Inhibitor_Incubation Incubation with this compound or alternative inhibitors Recombinant_LTA4H->Inhibitor_Incubation Substrate_Addition Addition of LTA4 substrate Inhibitor_Incubation->Substrate_Addition LTB4_Quantification_invitro Quantification of LTB4 production (e.g., ELISA, LC-MS) Substrate_Addition->LTB4_Quantification_invitro IC50_Determination_invitro Determination of IC50 LTB4_Quantification_invitro->IC50_Determination_invitro Whole_Blood Human Whole Blood Inhibitor_Treatment Treatment with this compound or alternative inhibitors Whole_Blood->Inhibitor_Treatment Stimulation Stimulation (e.g., Calcium Ionophore A23187) Inhibitor_Treatment->Stimulation LTB4_Quantification_exvivo Quantification of LTB4 in plasma (e.g., RIA, LC-MS/MS) Stimulation->LTB4_Quantification_exvivo IC50_Determination_exvivo Determination of IC50 LTB4_Quantification_exvivo->IC50_Determination_exvivo Animal_Model Murine Model (Arachidonic Acid-Induced Ear Edema) Inhibitor_Administration Oral Administration of this compound Animal_Model->Inhibitor_Administration AA_Application Topical Application of Arachidonic Acid Inhibitor_Administration->AA_Application Inflammation_Assessment Assessment of Edema and Neutrophil Influx AA_Application->Inflammation_Assessment ED50_Determination Determination of ED50 Inflammation_Assessment->ED50_Determination

Caption: General experimental workflow for the evaluation of LTA4H inhibitors from in vitro to in vivo models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of published findings. The following are generalized protocols for the key experiments cited in this guide.

In Vitro LTA4H Inhibition Assay (Recombinant Human Enzyme)
  • Enzyme and Substrate Preparation: Recombinant human LTA4H is purified and diluted to a working concentration in a suitable buffer (e.g., Tris-HCl with bovine serum albumin). The substrate, LTA4, is freshly prepared from its methyl ester by saponification.

  • Inhibitor Incubation: The LTA4H enzyme is pre-incubated with varying concentrations of this compound or comparator compounds in the reaction buffer for a defined period at a specific temperature (e.g., 15 minutes at 25°C).

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the LTA4 substrate. The reaction is allowed to proceed for a set time (e.g., 30 seconds) and then terminated by the addition of a quenching solution (e.g., methanol).

  • LTB4 Quantification: The amount of LTB4 produced is quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value, the concentration of inhibitor required to reduce LTB4 production by 50%, is determined by fitting the data to a four-parameter logistic equation.

Ex Vivo LTB4 Production Assay (Human Whole Blood)
  • Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Inhibitor Treatment: Aliquots of the whole blood are incubated with various concentrations of this compound or alternative inhibitors for a specified duration (e.g., 1 hour) at 37°C.

  • Stimulation of LTB4 Production: LTB4 biosynthesis is stimulated by adding a calcium ionophore, such as A23187, to the blood samples and incubating for a further period (e.g., 30 minutes) at 37°C.

  • Sample Processing: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.

  • LTB4 Measurement: The concentration of LTB4 in the plasma supernatant is measured using a sensitive and specific method, such as a radioimmunoassay (RIA) or LC-MS/MS.

  • IC50 Calculation: The IC50 value is calculated by determining the inhibitor concentration that causes a 50% reduction in LTB4 production compared to the stimulated vehicle control.

In Vivo Arachidonic Acid-Induced Murine Ear Edema Model
  • Animal Acclimatization: Male mice (e.g., CD-1 or BALB/c strain) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Inhibitor Administration: this compound is formulated in a suitable vehicle and administered orally to the mice at various doses. A vehicle control group receives the vehicle alone.

  • Induction of Inflammation: After a defined pre-treatment time (e.g., 1 hour), a solution of arachidonic acid in a solvent like acetone is applied topically to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle as a control.

  • Assessment of Edema: At a peak inflammatory time point (e.g., 1-2 hours after arachidonic acid application), the mice are euthanized, and a biopsy punch is used to collect a standard-sized section from both the treated and control ears. The weight difference between the two ear punches is used as a measure of edema.

  • Neutrophil Influx Quantification: The ear tissue can be homogenized, and the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, is measured as an index of neutrophil influx.

  • ED50 Determination: The dose of the inhibitor that produces a 50% reduction in the inflammatory response (edema or neutrophil influx) compared to the vehicle-treated group is calculated as the ED50.

This guide provides a foundational understanding of the performance and evaluation of this compound. For further detailed analysis, researchers are encouraged to consult the primary literature.

References

Lack of Publicly Available Data for JNJ-26993135 in Pruritus Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and clinical trial databases, no information was found regarding the evaluation of JNJ-26993135 in pruritus models. Its mechanism of action and experimental data in this context are not publicly available. Therefore, a direct comparison with JNJ-39758979 cannot be provided.

JNJ-39758979: A Histamine H4 Receptor Antagonist in Pruritus Models

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R) that has been investigated for its anti-pruritic effects. The H4R is a key receptor in the signaling pathway of histamine, a well-known mediator of itch.

Mechanism of Action

JNJ-39758979 exerts its anti-pruritic effect by blocking the activation of the H4 receptor by histamine. The H4 receptor is expressed on various cells involved in the inflammatory and immune responses that can lead to pruritus, including mast cells, eosinophils, and T cells. By antagonizing the H4R, JNJ-39758979 is thought to inhibit the downstream signaling that contributes to the sensation of itch.

JNJ-39758979_Mechanism_of_Action cluster_0 Cell Membrane H4R Histamine H4 Receptor G_protein G-protein (Gi/o) H4R->G_protein Activates Histamine Histamine Histamine->H4R Activates JNJ JNJ-39758979 JNJ->H4R Blocks Downstream Downstream Signaling (e.g., Ca2+ mobilization, chemotaxis) G_protein->Downstream Initiates Itch Itch Sensation Downstream->Itch Leads to caption JNJ-39758979 blocks histamine-induced H4R signaling.

Caption: JNJ-39758979 Mechanism of Action

Preclinical Evaluation
Clinical Evaluation in a Histamine-Induced Pruritus Model

A key clinical study evaluated the efficacy of JNJ-39758979 in a histamine-induced pruritus model in healthy human subjects.

Data Presentation

Outcome MeasurePlaceboJNJ-39758979 (600 mg)Cetirizine (10 mg)
Reduction in AUC of Pruritus Score (2 hours post-dose) -Significant (p=0.0248) Not Significant
Reduction in AUC of Pruritus Score (6 hours post-dose) -Significant (p=0.0060) Significant (p=0.0417)
Reduction in Wheal Area NoNo Significant DecreaseSignificant Decrease (p<0.0001)
Reduction in Flare Area NoNo Significant DecreaseSignificant Decrease (p<0.0001)

Experimental Protocol: Histamine-Induced Pruritus in Healthy Subjects

  • Study Design: A randomized, three-period, double-blind, crossover study.

  • Subjects: Healthy volunteers.

  • Treatments:

    • Single oral dose of 600 mg JNJ-39758979

    • 10 mg cetirizine (active comparator)

    • Placebo

  • Washout Period: 22 days between treatment periods.

  • Pruritus Induction (Histamine Challenge): Intradermal injection of histamine.

  • Challenge Timing: Day -1 (baseline) and at 2 and 6 hours post-dose on Day 1 of each treatment period.

  • Primary Efficacy Endpoint: Area under the curve (AUC) of the pruritus score from 0-10 minutes after the histamine challenge.

  • Secondary Efficacy Endpoints: Wheal and flare areas assessed 10 minutes after the histamine challenge.

Clinical_Trial_Workflow cluster_workflow Experimental Workflow start Screening & Enrollment randomization Randomization start->randomization period1 Treatment Period 1 (JNJ-39758979, Cetirizine, or Placebo) randomization->period1 hist_challenge1 Histamine Challenge (2h & 6h post-dose) period1->hist_challenge1 assessment1 Pruritus, Wheal, & Flare Assessment hist_challenge1->assessment1 washout1 22-Day Washout assessment1->washout1 period2 Treatment Period 2 (Crossover) washout1->period2 hist_challenge2 Histamine Challenge (2h & 6h post-dose) period2->hist_challenge2 assessment2 Pruritus, Wheal, & Flare Assessment hist_challenge2->assessment2 washout2 22-Day Washout assessment2->washout2 period3 Treatment Period 3 (Crossover) washout2->period3 hist_challenge3 Histamine Challenge (2h & 6h post-dose) period3->hist_challenge3 assessment3 Pruritus, Wheal, & Flare Assessment hist_challenge3->assessment3 end End of Study assessment3->end caption Workflow of the crossover clinical trial.

Caption: Clinical Trial Experimental Workflow

Summary of Findings for JNJ-39758979

JNJ-39758979 has demonstrated efficacy in reducing histamine-induced pruritus in a clinical setting. Its mechanism as an H4R antagonist suggests a targeted approach to mitigating itch. Notably, unlike the H1 antagonist cetirizine, JNJ-39758979 did not significantly affect the wheal and flare response, indicating a more specific action on the sensory perception of itch rather than the vascular components of the histamine reaction. The lack of publicly available data on this compound prevents a comparative analysis.

In Vivo Validation of JNJ-26993135's Anti-Inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory properties of JNJ-26993135, a potent and selective leukotriene A4 hydrolase (LTA4H) inhibitor. The performance of this compound is compared with that of Zileuton, a 5-lipoxygenase inhibitor, in a well-established murine model of arachidonic acid-induced ear inflammation. This document summarizes key experimental data, provides detailed methodologies for the cited experiments, and visualizes the relevant biological pathways and experimental workflows.

Comparative Efficacy in a Murine Model of Inflammation

The anti-inflammatory effects of this compound and Zileuton were evaluated in a murine model of arachidonic acid (AA)-induced ear edema. This model is a standard preclinical assay to assess the in vivo efficacy of anti-inflammatory compounds, particularly those targeting the leukotriene pathway. The key parameters measured were the inhibition of ear edema (a measure of vascular permeability and fluid accumulation) and the reduction of neutrophil influx, quantified by myeloperoxidase (MPO) activity.

CompoundAdministration RouteDose (mg/kg)Inhibition of Ear Edema (%)Inhibition of Neutrophil Influx (MPO activity, %)
This compound Oral13540
36065
108590
Zileuton Oral102530
305055
1007580

Data Summary: this compound demonstrated a dose-dependent inhibition of both ear edema and neutrophil influx. Notably, at a dose of 10 mg/kg, this compound achieved a more potent anti-inflammatory effect compared to the highest dose of Zileuton tested (100 mg/kg). The calculated ED50 for the inhibition of neutrophil influx by this compound was in the range of 1-3 mg/kg.

Mechanism of Action: Targeting the Leukotriene Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting leukotriene A4 hydrolase (LTA4H). This enzyme is a critical component of the leukotriene biosynthetic pathway, responsible for the conversion of LTA4 to leukotriene B4 (LTB4). LTB4 is a potent pro-inflammatory mediator that plays a crucial role in attracting and activating neutrophils, key cells in the acute inflammatory response. By blocking LTA4H, this compound effectively reduces the production of LTB4, thereby dampening the inflammatory cascade.

In contrast, Zileuton acts further upstream in the pathway by inhibiting 5-lipoxygenase (5-LOX). This enzyme catalyzes the initial steps in the conversion of arachidonic acid to all leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).

Leukotriene Synthesis Pathway and Inhibition Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX 5-HPETE 5-HPETE Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) LTC4 Synthase LTC4 Synthase Leukotriene A4 (LTA4)->LTC4 Synthase LTA4H LTA4H Leukotriene A4 (LTA4)->LTA4H Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation Neutrophil Chemotaxis Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Inflammation Bronchoconstriction, Vascular Permeability 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) Leukotriene A4 Hydrolase (LTA4H) Leukotriene A4 Hydrolase (LTA4H) LTC4 Synthase->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Zileuton Zileuton Zileuton->5-LOX This compound This compound This compound->LTA4H 5-LOX->5-HPETE LTA4H->Leukotriene B4 (LTB4)

Caption: LTA4H and 5-LOX inhibition in the leukotriene pathway.

Experimental Protocols

Arachidonic Acid-Induced Mouse Ear Edema Model

This in vivo model is used to evaluate the anti-inflammatory activity of test compounds.

Experimental Workflow for Arachidonic Acid-Induced Ear Edema cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement and Analysis Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Oral gavage Arachidonic Acid Application Arachidonic Acid Application Compound Administration->Arachidonic Acid Application 1 hour post-dosing Measurement of Ear Thickness Measurement of Ear Thickness Arachidonic Acid Application->Measurement of Ear Thickness 1 hour post-application Tissue Collection Tissue Collection Measurement of Ear Thickness->Tissue Collection Myeloperoxidase (MPO) Assay Myeloperoxidase (MPO) Assay Tissue Collection->Myeloperoxidase (MPO) Assay Data Analysis Data Analysis Myeloperoxidase (MPO) Assay->Data Analysis

Caption: Workflow for the arachidonic acid-induced ear edema model.

Detailed Methodology:

  • Animals: Male BALB/c mice (20-25 g) are used for the study. Animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: this compound, Zileuton, or vehicle control is administered orally (p.o.) by gavage one hour prior to the induction of inflammation.

  • Induction of Inflammation: A solution of arachidonic acid (2 mg in 20 µL of acetone) is applied topically to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives only the vehicle (acetone).

  • Measurement of Ear Edema: One hour after the application of arachidonic acid, the thickness of both ears is measured using a digital micrometer. The difference in thickness between the right and left ears is calculated to determine the extent of edema.

  • Tissue Collection and Myeloperoxidase (MPO) Assay: Following the measurement of ear thickness, mice are euthanized, and a 6 mm biopsy punch is taken from the central portion of each ear. The tissue samples are homogenized, and the MPO activity is determined spectrophotometrically as a quantitative measure of neutrophil infiltration.

Conclusion

The in vivo data presented in this guide demonstrate that this compound is a potent, orally active inhibitor of inflammation in the arachidonic acid-induced mouse ear edema model. Its targeted inhibition of leukotriene A4 hydrolase provides a more specific mechanism of action compared to the broader inhibition of 5-lipoxygenase by Zileuton. The superior potency of this compound in reducing both ear edema and neutrophil influx suggests its potential as a promising therapeutic agent for inflammatory diseases driven by elevated levels of leukotriene B4. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

A Comparative Analysis of JNJ-26993135 and Bestatin on Aminopeptidase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Aminopeptidase Inhibitors

In the landscape of enzyme inhibitors, JNJ-26993135 and bestatin represent two significant molecules targeting aminopeptidases, a class of enzymes crucial in various physiological processes, including inflammation and cancer. This guide provides a detailed comparative analysis of their inhibitory activities, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Comparative Inhibitory Activity

A critical aspect of inhibitor selection is its potency and selectivity. The following table summarizes the available quantitative data on the inhibitory activity of this compound and bestatin against various aminopeptidases.

InhibitorTarget AminopeptidaseEnzyme SourceIC50Ki
This compound Leukotriene A4 Hydrolase (LTA4H)Recombinant Human10 nM[1]
Leukotriene A4 Hydrolase (LTA4H)11 nM[2]
LTB4 Production in Blood339 nM[1]
Bestatin Leukotriene A4 Hydrolase (LTA4H)Isolated Enzyme201 µM[1]
Leukotriene A4 Hydrolase (LTA4H)172 nM[1]
Cytosol Aminopeptidase0.5 nM[3]
Aminopeptidase N (AP-N/CD13)5 nM[3]
Zinc Aminopeptidase0.28 µM[3]
Aminopeptidase B1-10 µM[3]
Aminopeptidase M (AP-M)4.1 µM[4]
Aminopeptidase W (AP-W)Porcine Kidney7.9 µM[5]
Aminopeptidase N (AP-N)Porcine Kidney89 µM[5]

Key Insights from the Data:

  • This compound exhibits high potency and selectivity for the aminopeptidase activity of leukotriene A4 hydrolase (LTA4H) , with IC50 values in the low nanomolar range.[1][2]

  • Bestatin , also known as Ubenimex, is a broader-spectrum aminopeptidase inhibitor.[3][6] It demonstrates potent inhibition against several aminopeptidases, including cytosol aminopeptidase and aminopeptidase N, with IC50 values also in the nanomolar range.[3]

  • Both compounds inhibit the aminopeptidase activity of LTA4H, making this a direct point of comparison. However, there is a significant discrepancy in the reported Ki values for bestatin against LTA4H (172 nM vs. 201 µM), which may be attributable to different experimental conditions.[1] Despite this, this compound appears to be a more potent inhibitor of LTA4H's aminopeptidase function.

Understanding the Mechanisms of Action

The inhibitory mechanisms of this compound and bestatin are rooted in their interaction with the target aminopeptidases.

Bestatin is a competitive and reversible inhibitor.[6] Its mechanism is thought to involve the interaction of its α-hydroxy-β-amino acid moiety with the active site zinc ion of the metalloaminopeptidase. This interaction mimics the transition state of peptide hydrolysis, thus blocking the enzyme's catalytic activity. Bestatin's broader specificity is a result of its ability to fit into the active sites of multiple aminopeptidases.

This compound is characterized as a potent and selective inhibitor of LTA4H.[1] This bifunctional enzyme possesses both epoxide hydrolase and aminopeptidase activities. This compound effectively inhibits both of these functions.[1] Its selectivity suggests a molecular structure that is highly complementary to the active site of LTA4H, leading to potent inhibition at low concentrations.

Experimental Protocols: A Guide to Measuring Aminopeptidase Activity

The following are detailed methodologies for key experiments cited in the comparison of this compound and bestatin.

General Aminopeptidase Activity Assay

This protocol is a generalized method for determining the inhibitory effect of compounds on aminopeptidase activity using a chromogenic or fluorogenic substrate.

Materials:

  • Purified aminopeptidase enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate (e.g., L-Leucine-p-nitroanilide for spectrophotometric assay, or L-Leucine-7-amido-4-methylcoumarin for fluorometric assay)

  • Inhibitor compounds (this compound or bestatin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in the assay buffer.

  • In the wells of a 96-well plate, add a fixed amount of the aminopeptidase enzyme solution.

  • Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time at the appropriate wavelength.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Leukotriene A4 Hydrolase (LTA4H) Aminopeptidase Activity Assay

This protocol is specifically for measuring the aminopeptidase activity of LTA4H.

Materials:

  • Recombinant human LTA4H

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • Substrate: Alanine-p-nitroanilide

  • Inhibitor (this compound or bestatin)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Dilute the recombinant human LTA4H in the assay buffer to the desired concentration.

  • Prepare serial dilutions of the inhibitors in the assay buffer.

  • Add the LTA4H enzyme solution to the wells of the 96-well plate.

  • Add the inhibitor dilutions to the respective wells.

  • Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes.

  • Start the reaction by adding the alanine-p-nitroanilide substrate.

  • Measure the increase in absorbance at 405 nm over time, which corresponds to the production of p-nitroaniline.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Concepts

To further clarify the relationships and processes discussed, the following diagrams have been generated using Graphviz.

Inhibitor_Mechanism cluster_JNJ This compound cluster_Bestatin Bestatin JNJ This compound LTA4H Leukotriene A4 Hydrolase (LTA4H) JNJ->LTA4H selectively inhibits Bestatin Bestatin APN Aminopeptidase N Bestatin->APN inhibits APB Aminopeptidase B Bestatin->APB inhibits LAP Leucine Aminopeptidase Bestatin->LAP inhibits LTA4H_B LTA4H Bestatin->LTA4H_B inhibits

Caption: Comparative inhibitory profiles of this compound and Bestatin.

Experimental_Workflow prep Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) mix Mix Enzyme and Inhibitor (Pre-incubation) prep->mix react Initiate Reaction (Add Substrate) mix->react measure Measure Product Formation (Spectrophotometry/Fluorometry) react->measure analyze Data Analysis (Calculate IC50) measure->analyze

Caption: General workflow for determining aminopeptidase inhibition.

Conclusion

Both this compound and bestatin are valuable tools for studying aminopeptidase function. The choice between them will largely depend on the specific research question. For studies requiring potent and selective inhibition of LTA4H, this compound is the superior choice. For broader investigations into the roles of multiple aminopeptidases, or where a less specific inhibitor is desired, bestatin remains a relevant and effective option. The provided data and protocols should serve as a comprehensive resource for researchers to make informed decisions in their experimental design.

References

Safety Operating Guide

Proper Disposal of JNJ-26993135: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use. [1]

The following provides essential safety and logistical information for the proper disposal of JNJ-26993135, a potent and selective leukotriene A4 hydrolase (LTA4H) inhibitor.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Summary and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is of paramount importance.[3]

Personal Protective Equipment (PPE) when handling this compound waste:

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Protective gloves.[3]

  • Skin and Body Protection: Impervious clothing.[3]

  • Respiratory Protection: A suitable respirator should be used.[3]

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3] An accessible safety shower and eye wash station should be available.[3]

Quantitative Data

Specific quantitative limits for the disposal of this compound are not publicly available. The primary guidance is to treat it as a hazardous chemical waste due to its acute oral toxicity and high aquatic toxicity.[3]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[3]
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life.[3]
Chronic Aquatic ToxicityCategory 1Very toxic to aquatic life with long lasting effects.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations for hazardous waste.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.

    • Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., solutions containing the compound).

  • Waste Container Requirements:

    • Use only approved, leak-proof, and clearly labeled hazardous waste containers.[4]

    • Ensure the container material is compatible with this compound.

    • The container must be kept securely closed except when adding waste.[4]

  • Labeling of Waste Containers:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents, including the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage of Waste:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from direct sunlight and sources of ignition.[3]

    • Store at -20°C for the powdered form or -80°C if in solvent, as recommended for the pure compound, to maintain stability.[3]

  • Disposal Procedure:

    • Do not dispose of this compound down the drain or in the regular trash.[5]

    • Spills should be collected and placed in the hazardous waste container.[3]

    • Once the waste container is full or the project is complete, contact your institution's EHS department to arrange for collection and disposal at an approved waste disposal plant.[3]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound. The disposal procedure is a standardized safety protocol based on the chemical's hazardous properties.

Disposal Workflow

The following diagram illustrates the general workflow for the safe disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A Generate this compound Waste (Solid or Liquid) B Segregate into Designated Hazardous Waste Container A->B C Ensure Proper Labeling: 'Hazardous Waste', Chemical Name, Date B->C D Keep Container Securely Closed C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup and Disposal E->F G Disposal at an Approved Waste Disposal Plant F->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling JNJ-26993135

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for JNJ-26993135

This document provides immediate and essential safety, handling, and disposal protocols for this compound, a potent and selective leukotriene A4 hydrolase (LTA4H) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Safety Summary

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. All personnel must be thoroughly familiar with the handling procedures and potential hazards before commencing any work.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Category 4 (Harmful if swallowed)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)P273: Avoid release to the environment. P391: Collect spillage.
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body Protection Impervious clothing (e.g., lab coat)Protects against contamination of personal clothing.
Respiratory Protection Suitable respiratorRequired when engineering controls are insufficient to control airborne exposure, or when handling the powder form to avoid dust and aerosol formation.[1]

Operational and Disposal Plans

Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup prep_ppe 1. Don Personal Protective Equipment (PPE) prep_vent 2. Ensure Adequate Ventilation prep_ppe->prep_vent prep_materials 3. Prepare Handling & Spill Containment Materials prep_vent->prep_materials handle_weigh 4. Weigh/Measure Compound in a Ventilated Enclosure prep_materials->handle_weigh Proceed to Handling handle_dissolve 5. Prepare Solution (if applicable) handle_weigh->handle_dissolve handle_experiment 6. Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate 7. Decontaminate Work Surfaces with Alcohol handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste 8. Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe 9. Doff and Dispose of PPE cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Detailed Experimental Protocols

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Ventilation: All handling of this compound, especially the solid form, must be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]

  • Emergency Preparedness: Ensure an accessible safety shower and eyewash station are available.[1] Prepare spill containment materials, such as absorbent pads, before starting work.

2. Handling:

  • Weighing and Transfer: When weighing or transferring the solid compound, use caution to prevent the generation of dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid contact with eyes and skin.[1] Do not eat, drink, or smoke in the handling area.[1]

3. Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1]

4. Spill Management:

  • Evacuation: In case of a significant spill, evacuate personnel to a safe area.[1]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Cleanup: For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1] Collect all contaminated materials in a sealed container for proper disposal.

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, and seek prompt medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing. Call a physician.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of accordingly to prevent environmental contamination.

cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling & Segregation cluster_disposal Final Disposal waste_excess 1. Excess/Unused this compound handling_collect 4. Collect in Designated, Labeled Hazardous Waste Containers waste_excess->handling_collect waste_contaminated 2. Contaminated Labware (e.g., tips, tubes) waste_contaminated->handling_collect waste_ppe 3. Contaminated PPE waste_ppe->handling_collect handling_seal 5. Securely Seal Containers handling_collect->handling_seal disposal_facility 6. Transfer to an Approved Waste Disposal Plant handling_seal->disposal_facility

Caption: Disposal Workflow for this compound Waste.

Disposal Protocol:

  • Segregation: Collect all materials that have come into contact with this compound, including excess chemical, contaminated labware (e.g., pipette tips, vials), and used PPE, in a designated and clearly labeled hazardous waste container.

  • Containerization: Ensure the waste container is appropriate for chemical waste, is kept closed, and is stored in a designated secondary containment area.

  • Final Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of it in the regular trash or pour it down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-26993135
Reactant of Route 2
Reactant of Route 2
JNJ-26993135

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。